molecular formula C9H18N2O4S B3265722 H-Met-Thr-OH CAS No. 40883-16-7

H-Met-Thr-OH

Numéro de catalogue: B3265722
Numéro CAS: 40883-16-7
Poids moléculaire: 250.32 g/mol
Clé InChI: KAKJTZWHIUWTTD-VQVTYTSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Met-Thr is a dipeptide formed from L-methionine and L-threonine residues. It has a role as a metabolite. It derives from a L-methionine and a L-threonine.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-5(12)7(9(14)15)11-8(13)6(10)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKJTZWHIUWTTD-VQVTYTSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCSC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structural Elucidation of H-Met-Thr-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of the dipeptide H-Met-Thr-OH, formed from the amino acids Methionine (Met) and Threonine (Thr). This document details the constituent amino acids, the formation of the peptide bond, and the resultant molecular architecture, offering valuable insights for researchers in the fields of biochemistry, drug discovery, and protein engineering.

Introduction to the Constituent Amino Acids

The fundamental building blocks of the this compound dipeptide are the amino acids L-Methionine and L-Threonine. Understanding their individual structures is crucial to comprehending the final dipeptide assembly.

1.1 L-Methionine (Met)

Methionine is one of the two sulfur-containing proteinogenic amino acids.[1] Its chemical formula is C₅H₁₁NO₂S.[1] The structure consists of a central alpha-carbon covalently bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a distinctive side chain: -(CH₂)₂SCH₃.[1] This thioether side chain is nonpolar and contributes to the hydrophobic interactions within protein structures.

1.2 L-Threonine (Thr)

Threonine is an essential amino acid with the chemical formula C₄H₉NO₃.[2] Its structure is characterized by a central alpha-carbon connected to an amino group, a carboxyl group, a hydrogen atom, and a polar side chain containing a hydroxyl group: -CH(OH)CH₃.[2][3] The presence of this hydroxyl group allows Threonine to participate in hydrogen bonding and post-translational modifications such as phosphorylation.[3]

The Peptide Bond: Formation of the Dipeptide

The linkage between Methionine and Threonine in this compound is a covalent peptide bond. This bond is formed through a dehydration synthesis or condensation reaction.[2] In this process, the carboxyl group (-COOH) of Methionine reacts with the amino group (-NH₂) of Threonine. A molecule of water is eliminated, and the carbon atom of Methionine's carboxyl group becomes linked to the nitrogen atom of Threonine's amino group.[2][4]

The resulting CO-NH linkage is the peptide bond.[4] By convention, the amino acid with the free amino group is the N-terminus (in this case, Methionine), and the amino acid with the free carboxyl group is the C-terminus (Threonine). Therefore, the full name is L-methionyl-L-threonine.

The Structure of this compound

The final structure of this compound incorporates the backbones of both amino acids linked by the peptide bond, with their respective side chains extending from the alpha-carbons. The "H-" at the beginning signifies the free amino group at the N-terminus of Methionine, and the "-OH" at the end indicates the free hydroxyl group of the carboxyl group at the C-terminus of Threonine.

Below is a diagram illustrating the chemical structure of the this compound dipeptide.

H_Met_Thr_OH_Structure N_Met H₂N⁺ Ca_Met N_Met->Ca_Met C_Met C Ca_Met->C_Met H_Ca_Met H Ca_Met->H_Ca_Met Side_Met1 CH₂ Ca_Met->Side_Met1 O_Met O C_Met->O_Met N_Thr N Side_Met2 CH₂ Side_Met1->Side_Met2 S_Met S Side_Met2->S_Met Side_Met3 CH₃ S_Met->Side_Met3 H_N_Thr H Ca_Thr C_Thr C H_Ca_Thr H Cb_Thr O_Thr O⁻ O2_Thr O H_Cb_Thr H OH_Thr OH Side_Thr CH₃

Caption: Chemical structure of this compound dipeptide.

Quantitative Data Summary

The following table summarizes key quantitative data for the this compound dipeptide.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₄SPubChem CID: 7021822[5]
Molecular Weight 250.32 g/mol PubChem CID: 7021822[5]
IUPAC Name (2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acidPubChem CID: 7021822[5]

Experimental Protocols

While this guide focuses on the theoretical structure, the synthesis and verification of this compound would typically involve the following experimental protocols.

5.1 Solid-Phase Peptide Synthesis (SPPS)

A common method for synthesizing peptides like this compound is Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: A suitable resin (e.g., Wang resin) is prepared, to which the C-terminal amino acid (Threonine), with its amino group protected (e.g., with Fmoc), is attached.

  • Deprotection: The Fmoc protecting group on Threonine is removed using a mild base (e.g., piperidine (B6355638) in DMF).

  • Coupling: The next amino acid (Methionine), with its amino group also protected, is activated (e.g., with HBTU/HOBt) and added to the resin to react with the free amino group of Threonine, forming the peptide bond.

  • Washing: The resin is washed to remove unreacted reagents.

  • Final Deprotection and Cleavage: Once the dipeptide is assembled, the N-terminal protecting group is removed, and the peptide is cleaved from the resin using a strong acid (e.g., trifluoroacetic acid), which also removes side-chain protecting groups.

5.2 Characterization

The identity and purity of the synthesized this compound dipeptide would be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to verify the molecular weight of the dipeptide, confirming it matches the expected value of 250.32 Da.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be employed to assess the purity of the synthesized peptide. A single, sharp peak would indicate a high-purity sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring they are consistent with the structure of this compound.

The following diagram illustrates a generalized workflow for the synthesis and characterization of the dipeptide.

Dipeptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Characterization Resin 1. Resin Preparation Deprotection1 2. Fmoc Deprotection of Thr Resin->Deprotection1 Coupling 3. Coupling of Fmoc-Met Deprotection1->Coupling Cleavage 4. Cleavage from Resin Coupling->Cleavage HPLC 5. HPLC Purification Cleavage->HPLC Crude Peptide MS 6. Mass Spectrometry (MS) HPLC->MS Purified Peptide NMR 7. NMR Spectroscopy HPLC->NMR

Caption: Workflow for dipeptide synthesis and characterization.

References

An In-depth Technical Guide to the Physicochemical Properties of Methionyl-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionyl-Threonine (Met-Thr) is a dipeptide composed of the essential amino acids methionine and threonine. As an intermediate in protein metabolism, a comprehensive understanding of its physicochemical properties is crucial for researchers in the fields of biochemistry, drug development, and nutritional science. This technical guide provides a detailed overview of the core physicochemical characteristics of Methionyl-Threonine, including its structural and chemical data, predicted ionization constants, and solubility. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties and presents visual representations of relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of this dipeptide.

Core Physicochemical Properties

The fundamental physicochemical properties of Methionyl-Threonine are summarized below. These properties are essential for a variety of applications, from understanding its biological fate to developing analytical methods for its detection and quantification.

PropertyValueSource
Molecular Formula C9H18N2O4SPubChem[1]
Molecular Weight 250.32 g/mol PubChem[1]
IUPAC Name (2S,3R)-2-[[(2S)-2-amino-4-(methylsulfanyl)butanoyl]amino]-3-hydroxybutanoic acidPubChem[1]
Canonical SMILES C--INVALID-LINK--O)NC(=O)--INVALID-LINK--N">C@HOPubChem[1]
InChI Key KAKJTZWHIUWTTD-VQVTYTSYSA-NPubChem[1]
Predicted Isoelectric Point (pI) 5.58IPC 2.0[2]
Predicted pKa (α-carboxyl) ~3.3Estimated based on typical peptide values
Predicted pKa (α-amino) ~8.0Estimated based on typical peptide values
Solubility in Water Predicted to be solubleGeneral peptide solubility guidelines[3][4]
Stability Susceptible to oxidation at the methionine residue.[5][6]General knowledge of peptide stability

Experimental Protocols

Detailed experimental procedures are critical for the accurate determination of the physicochemical properties of dipeptides like Methionyl-Threonine. The following sections provide established protocols that can be adapted for this purpose.

Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)

Isoelectric focusing is a high-resolution technique used to separate molecules based on their isoelectric point.[7][8][9][10][11]

Principle: A pH gradient is established in a gel matrix. When an electric field is applied, a protein or peptide will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its own net charge will change. The migration ceases when the molecule reaches the point in the pH gradient that corresponds to its pI, at which it has no net charge.[11]

Methodology:

  • Gel Preparation: A polyacrylamide or agarose (B213101) gel is prepared containing a mixture of carrier ampholytes, which are small, multicharged polymers that, when subjected to an electric field, create a stable pH gradient.[10]

  • Sample Preparation: A solution of Methionyl-Threonine is prepared in a low-ionic-strength buffer.[7]

  • Sample Application: The sample is applied to the IEF gel.[8]

  • Focusing: An electric field is applied across the gel. The voltage is gradually increased to allow the dipeptide to migrate and focus at its pI.[11]

  • Staining and Visualization: After focusing, the gel is fixed to immobilize the separated components and then stained with a dye (e.g., Coomassie Brilliant Blue) to visualize the focused band of Methionyl-Threonine.

  • pI Determination: The pI is determined by comparing the position of the sample band to that of a series of pI marker proteins run on the same gel.[9]

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a highly precise method for determining the pKa values and isoelectric point of ionizable molecules.[1][12][13]

Principle: A solution of the dipeptide is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve, and the pI can be calculated from these values.[1]

Methodology:

  • Sample Preparation: A precise amount of Methionyl-Threonine is dissolved in deionized water to a known concentration (e.g., 1-10 mM).[13]

  • Titration Setup: The sample solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

  • Titration: The solution is titrated with a standardized solution of HCl or NaOH. The titrant is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve. The pI can be calculated as the average of the two pKa values corresponding to the zwitterionic form.[1]

Determination of pKa Values by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine site-specific pKa values by monitoring the chemical shifts of specific nuclei as a function of pH.[14][15][16][17][18][19]

Principle: The chemical shift of a nucleus is sensitive to its local electronic environment. Protonation or deprotonation of a nearby functional group alters this environment, leading to a change in the chemical shift. By monitoring these changes across a range of pH values, a titration curve can be generated for a specific nucleus, from which the pKa can be determined.[18]

Methodology:

  • Sample Preparation: A series of samples of Methionyl-Threonine are prepared in buffers of varying pH. A constant ionic strength is maintained across all samples.

  • NMR Data Acquisition: 1H or 13C NMR spectra are acquired for each sample.

  • Chemical Shift Analysis: The chemical shifts of nuclei adjacent to the ionizable groups (the α-amino group and the C-terminal carboxyl group) are measured at each pH.

  • Data Plotting and Fitting: The chemical shift of a specific nucleus is plotted against the pH. The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the sigmoidal curve.[14]

Determination of Aqueous Solubility

2.4.1. Gravimetric Method

The gravimetric method is a straightforward approach to determine the equilibrium solubility of a compound.[20]

Principle: An excess amount of the solute is equilibrated with the solvent for a sufficient time to ensure saturation. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Methodology:

  • Sample Preparation: An excess amount of solid Methionyl-Threonine is added to a known volume of water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation or filtration.

  • Evaporation: A precise volume of the clear supernatant is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).

  • Quantification: The container with the dried solute is weighed, and the mass of the dissolved Methionyl-Threonine is determined. The solubility is then calculated in units such as g/L or mol/L.

2.4.2. UV-Vis Spectrophotometry

For compounds that absorb UV-Vis light, spectrophotometry offers a rapid and sensitive method for determining solubility.[21][22][23][24]

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law). By creating a calibration curve of absorbance versus concentration, the concentration of a saturated solution can be determined.

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: A UV-Vis spectrum of a dilute solution of Methionyl-Threonine is recorded to determine the wavelength of maximum absorbance.

  • Calibration Curve: A series of standard solutions of Methionyl-Threonine with known concentrations are prepared. The absorbance of each standard at the λmax is measured, and a calibration curve of absorbance versus concentration is plotted.

  • Saturated Solution Preparation: A saturated solution of Methionyl-Threonine is prepared as described in the gravimetric method (steps 1-3).

  • Absorbance Measurement: The saturated solution is diluted with a known factor to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at the λmax.

  • Solubility Calculation: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Biological Context and Signaling Pathways

Methionyl-Threonine, as a dipeptide, is primarily understood as a transient product of protein digestion and catabolism.[22] While specific signaling pathways directly initiated by Methionyl-Threonine have not been extensively characterized, the metabolic fates of its constituent amino acids, methionine and threonine, are well-established and of significant biological importance.

Methionine Metabolism: Methionine is a crucial essential amino acid involved in protein synthesis and is a key methyl donor through its conversion to S-adenosylmethionine (SAM). SAM is vital for the methylation of DNA, RNA, proteins, and lipids, playing a critical role in epigenetic regulation and cellular signaling.

Threonine Metabolism: Threonine is an essential amino acid that can be metabolized through several pathways, leading to the production of glycine, acetyl-CoA, and pyruvate. These products are integral to central carbon metabolism and the biosynthesis of other important molecules.

The following diagrams illustrate the metabolic context of methionine and threonine.

Methionine_Metabolism Dietary Protein Dietary Protein Methionyl-Threonine Methionyl-Threonine Dietary Protein->Methionyl-Threonine Methionine Methionine Methionyl-Threonine->Methionine S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) Methionine->S-adenosylmethionine (SAM) ATP SAM SAM S-adenosylhomocysteine (SAH) S-adenosylhomocysteine (SAH) SAM->S-adenosylhomocysteine (SAH) Methylation Reactions (DNA, RNA, proteins) SAH SAH Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Folate, B12 Cysteine Cysteine Homocysteine->Cysteine

Simplified Metabolic Pathway of Methionine.

Threonine_Metabolism Dietary Protein Dietary Protein Methionyl-Threonine Methionyl-Threonine Dietary Protein->Methionyl-Threonine Threonine Threonine Methionyl-Threonine->Threonine alpha-ketobutyrate alpha-ketobutyrate Threonine->alpha-ketobutyrate Threonine dehydratase Glycine Glycine Threonine->Glycine Threonine aldolase Acetyl-CoA + Glycine Acetyl-CoA + Glycine Threonine->Acetyl-CoA + Glycine Threonine dehydrogenase Propionyl-CoA Propionyl-CoA alpha-ketobutyrate->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Acetyl-CoA Acetyl-CoA Acetyl-CoA->TCA Cycle

Simplified Metabolic Pathways of Threonine.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

pI_Determination_Workflow cluster_IEF Isoelectric Focusing (IEF) cluster_Titration Potentiometric Titration Gel_Prep Prepare IEF Gel with pH Gradient Sample_App Apply Met-Thr Sample Gel_Prep->Sample_App Focus Apply Electric Field Sample_App->Focus Stain Stain and Visualize Focus->Stain pI_Det Determine pI vs. Markers Stain->pI_Det Sample_Prep Prepare Met-Thr Solution Titrate Titrate with Acid/Base Sample_Prep->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Analyze_Curve Analyze Titration Curve Record_pH->Analyze_Curve pKa_pI_Calc Calculate pKa and pI Analyze_Curve->pKa_pI_Calc

Workflow for pI and pKa Determination.

Solubility_Workflow cluster_Gravimetric Gravimetric Method cluster_UVVis UV-Vis Spectrophotometry Equilibrate_G Equilibrate Excess Met-Thr in Water Separate_G Separate Solid Equilibrate_G->Separate_G Evaporate_G Evaporate Supernatant Separate_G->Evaporate_G Weigh_G Weigh Residue Evaporate_G->Weigh_G Calculate_G Calculate Solubility Weigh_G->Calculate_G Cal_Curve Prepare Calibration Curve Measure_Abs Measure Absorbance Cal_Curve->Measure_Abs Equilibrate_U Equilibrate Excess Met-Thr in Water Separate_U Separate Solid Equilibrate_U->Separate_U Dilute_U Dilute Supernatant Separate_U->Dilute_U Dilute_U->Measure_Abs Calculate_U Calculate Solubility Measure_Abs->Calculate_U

References

Technical Guide: H-Met-Thr-OH (Methionyl-Threonine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide H-Met-Thr-OH, also known as Methionyl-Threonine. It covers its chemical properties, a detailed synthesis protocol, and characterization methods, designed for professionals in research and drug development.

Peptide Overview

This compound is a dipeptide composed of L-methionine and L-threonine residues.[1] It is a product of protein digestion or catabolism and can be classified as a metabolite.[1][2] While some dipeptides are known to have physiological or cell-signaling effects, Methionyl-Threonine is primarily considered a short-lived intermediate in amino acid degradation pathways.[2] For research purposes, it is typically produced synthetically as a lyophilized powder.[3]

Quantitative Data Summary

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Peptide Identification

IdentifierValueReference
Sequence Met-Thr (MT)[1][3]
Full Name L-Methionyl-L-Threonine[1][4]
IUPAC Name (2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid[1]
Molecular Formula C9H18N2O4S[1][3]
CAS Number 40883-16-7[4][5]
PubChem CID 7021822[1]

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight 250.32 g/mol [1][3]
Monoisotopic Mass 250.09872823 Da[1]
Form Lyophilized Powder[3]
Storage Store at or below -20 °C[3]

Chemical Structure

The chemical structure of this compound consists of a methionine residue linked to a threonine residue via a peptide bond.

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis of this compound is typically achieved via Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride resin or Wang resin.

  • Amino Acids: Fmoc-Thr(tBu)-OH, Fmoc-Met-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638), Diisopropylethylamine (DIPEA).

  • Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-Hydroxybenzotriazole (HOBt), or Dicyclohexylcarbodiimide (DCC) and HOBt.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column, Acetonitrile (B52724) (ACN), Water, TFA.

Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling, followed by a final cleavage and purification step.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Cleavage & Purification start Start: Swell Resin in DMF load_thr 1. Load Fmoc-Thr(tBu)-OH onto Resin start->load_thr deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) load_thr->deprotect1 wash1 3. Wash (DMF, DCM) deprotect1->wash1 couple_met 4. Couple Fmoc-Met-OH (HBTU/HOBt/DIPEA in DMF) wash1->couple_met wash2 5. Wash (DMF, DCM) couple_met->wash2 deprotect2 6. Final Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect2 wash3 7. Wash and Dry Resin deprotect2->wash3 cleavage 8. Cleavage from Resin (TFA/TIS/H₂O) wash3->cleavage precipitation 9. Precipitate in Cold Ether cleavage->precipitation purification 10. Purification by RP-HPLC precipitation->purification characterization 11. Characterization (LC-MS) purification->characterization lyophilization 12. Lyophilization characterization->lyophilization final_product Final Product: this compound lyophilization->final_product

Caption: Experimental workflow for this compound synthesis.

Detailed Synthesis Steps
  • Resin Preparation and First Amino Acid Loading:

    • Swell the chosen resin (e.g., 2-chlorotrityl resin) in DMF for 1 hour in a reaction vessel.

    • Dissolve Fmoc-Thr(tBu)-OH (2 equivalents to resin capacity) and DIPEA (4 equivalents) in DMF.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Cap any unreacted sites using a solution of DCM:MeOH:DIPEA (17:2:1) for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.

    • Wash the resin multiple times with DMF to remove all traces of piperidine.

  • Coupling of the Second Amino Acid (Methionine):

    • In a separate vial, pre-activate Fmoc-Met-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. The completion of the coupling reaction can be monitored using a Kaiser test.

    • After completion, wash the resin thoroughly with DMF and DCM.

  • Final Deprotection:

    • Perform a final Fmoc deprotection step as described in step 2 to expose the N-terminal amine of Methionine.

    • Wash the peptide-resin extensively with DMF, followed by DCM, and dry it completely under vacuum.

Cleavage and Deprotection
  • Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. TFA cleaves the peptide from the resin and removes the t-Butyl side-chain protecting group from Threonine.

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification: Dissolve the crude peptide in a minimal amount of aqueous solution (e.g., 5-10% ACN in water with 0.1% TFA). Purify the peptide using a preparative RP-HPLC system with a C18 column.[4][6][7] A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.[4][6]

  • Characterization: Collect the fractions containing the purified peptide. Confirm the identity and purity of the peptide using analytical RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight.[6]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white, fluffy powder.

Biological Context and Signaling

This compound is a simple dipeptide and, as of the current scientific literature, is not known to possess a specific signaling function or to be a ligand for any known receptor. While individual amino acids like leucine (B10760876) can modulate signaling pathways such as mTOR to influence protein synthesis, such a role has not been attributed to this specific dipeptide.[8] Its primary biological role is considered to be that of a transient intermediate in protein turnover.[2] Therefore, no specific signaling pathway diagram is applicable.

Conclusion

This guide provides the essential technical information for the synthesis and characterization of the this compound dipeptide. The detailed protocols for SPPS and subsequent purification are based on established methodologies in peptide chemistry and should enable researchers to produce this peptide with high purity for various research applications.

References

The Dipeptide H-Met-Thr-OH: A Frontier in Cell Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-Thr-OH, or Methionyl-Threonine, is a molecule of interest comprised of the essential amino acids methionine and threonine. While individual amino acids are well-recognized for their roles as metabolic precursors and signaling molecules, the specific biological activities of many dipeptides remain largely unexplored. According to the Human Metabolome Database, Methionyl-Threonine is classified as an "expected" metabolite, resulting from the incomplete breakdown of proteins.[1] Although some dipeptides are known to possess physiological or cell-signaling effects, this compound has not yet been extensively identified or studied in human tissues or biofluids.[1] This guide synthesizes the current understanding of the potential cell signaling effects of this compound by examining the established roles of its constituent amino acids and proposes a framework for future investigation into this novel dipeptide.

Part 1: Postulated Signaling Roles Derived from Constituent Amino Acids

Given the absence of direct research on this compound, we can hypothesize its potential cellular functions based on the known signaling pathways of L-Methionine and L-Threonine.

L-Methionine and the mTORC1 Pathway

L-Methionine is a critical regulator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central controller of cell growth, proliferation, and metabolism.[2][3][4] The mTORC1 pathway integrates signals from growth factors, cellular energy status, and amino acid availability.[2] Specifically, methionine has been shown to activate mTORC1, leading to the promotion of protein synthesis.[2]

The activation of mTORC1 by methionine can stimulate downstream effectors such as S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), both of which are pivotal for protein synthesis.[2][3]

Diagram: Postulated Influence of this compound on the mTORC1 Pathway

mTORC1_Pathway H_Met_Thr_OH This compound (Hypothetical) Methionine L-Methionine H_Met_Thr_OH->Methionine Metabolic Release AminoAcid_Sensor Amino Acid Sensing Machinery Methionine->AminoAcid_Sensor mTORC1 mTORC1 AminoAcid_Sensor->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation (Inhibition) Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Hypothetical mTORC1 activation by this compound.

L-Threonine, S-Adenosyl-Methionine (SAM), and Epigenetic Regulation

L-Threonine metabolism is intricately linked to the synthesis of S-adenosyl-methionine (SAM), the universal methyl donor for numerous cellular reactions, including the methylation of DNA and histones.[5][6] Histone methylation is a key epigenetic modification that regulates gene expression without altering the DNA sequence itself.[7]

Studies have shown that threonine can be a significant contributor to the cellular pool of intermediates required for SAM synthesis.[6] Depletion of threonine has been demonstrated to decrease SAM levels, leading to a reduction in specific histone methylation marks, such as the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), which is associated with active gene transcription.[6] This suggests a potential role for threonine availability in influencing the epigenetic landscape of the cell.[6]

Diagram: Postulated Influence of this compound on the SAM Synthesis and Histone Methylation Pathway

SAM_Pathway H_Met_Thr_OH This compound (Hypothetical) Threonine L-Threonine H_Met_Thr_OH->Threonine Metabolic Release Metabolic_Intermediates Metabolic Intermediates Threonine->Metabolic_Intermediates SAM S-Adenosyl-Methionine (SAM) Metabolic_Intermediates->SAM Synthesis Histone_Methyltransferase Histone Methyltransferase (HMT) SAM->Histone_Methyltransferase Methyl Group Donation Histones Histones Histone_Methyltransferase->Histones Methylated_Histones Methylated Histones Histones->Methylated_Histones Methylation Gene_Expression Altered Gene Expression Methylated_Histones->Gene_Expression

Caption: Hypothetical role of this compound in histone methylation.

Part 2: Framework for Experimental Investigation

To elucidate the direct cell signaling effects of this compound, a systematic experimental approach is necessary. The following outlines a potential workflow for researchers.

Experimental Protocols

Objective: To determine if this compound directly modulates key signaling pathways and to quantify its effects.

1. Cell Culture and Treatment:

  • Select appropriate cell lines based on the signaling pathways of interest (e.g., cell lines with well-characterized mTOR or epigenetic regulation pathways).
  • Culture cells to a logarithmic growth phase.
  • Treat cells with varying concentrations of this compound for different durations. Include positive and negative controls (e.g., individual amino acids, known pathway activators/inhibitors).

2. Western Blotting for Phospho-Protein Analysis:

  • Lyse treated cells and quantify total protein concentration.
  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.
  • Probe membranes with primary antibodies against key phosphorylated signaling proteins (e.g., phospho-mTOR, phospho-S6K, phospho-4E-BP1, H3K4me3) and their total protein counterparts.
  • Use secondary antibodies conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
  • Quantify band intensities to determine the relative phosphorylation status of target proteins.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • Isolate total RNA from treated cells.
  • Synthesize cDNA using reverse transcriptase.
  • Perform qRT-PCR using primers for target genes known to be regulated by the mTOR or histone methylation pathways.
  • Normalize expression levels to a housekeeping gene to determine relative changes in gene expression.

4. High-Content Imaging and Immunofluorescence:

  • Culture cells on glass coverslips and treat as described above.
  • Fix, permeabilize, and stain cells with fluorescently labeled antibodies against proteins of interest.
  • Use a high-content imaging system or confocal microscope to visualize and quantify changes in protein localization, expression levels, and post-translational modifications at the single-cell level.

5. Mass Spectrometry-based Proteomics and Metabolomics:

  • Perform global proteomic and metabolomic analysis on cell lysates to identify broader changes in the proteome and metabolome following this compound treatment.
  • This can reveal unexpected pathway modulation and provide a more comprehensive understanding of the dipeptide's cellular effects.

Diagram: Experimental Workflow for Investigating this compound Signaling

Experimental_Workflow Start Start: This compound Synthesis & Purification Cell_Culture Cell Line Selection & Cell Culture Start->Cell_Culture Treatment Dose-Response & Time-Course Treatment with this compound Cell_Culture->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Western_Blot Western Blot (Phospho-Proteins) Endpoint_Analysis->Western_Blot qRT_PCR qRT-PCR (Gene Expression) Endpoint_Analysis->qRT_PCR Immunofluorescence Immunofluorescence (Protein Localization) Endpoint_Analysis->Immunofluorescence Proteomics_Metabolomics Proteomics/ Metabolomics (Global Profiling) Endpoint_Analysis->Proteomics_Metabolomics Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis qRT_PCR->Data_Analysis Immunofluorescence->Data_Analysis Proteomics_Metabolomics->Data_Analysis Conclusion Conclusion: Elucidation of Signaling Effects Data_Analysis->Conclusion

References

The Core Functions of Sulfur-Containing Dipeptides in Cellular Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted roles of sulfur-containing dipeptides and related small molecules within the cellular environment. Focusing on their core functions in redox homeostasis, signaling, and detoxification, this document synthesizes current knowledge, presents quantitative data, details key experimental protocols, and illustrates critical pathways to support advanced research and therapeutic development.

Introduction: The Central Role of Sulfur-Containing Bio-molecules

Sulfur-containing amino acids, primarily methionine and cysteine, are fundamental building blocks for proteins and precursors to a class of small but vital molecules that orchestrate cellular defense and communication.[1][2] While the tripeptide glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine) is the most abundant and well-studied, its functions are intrinsically linked to its dipeptide precursor, γ-glutamylcysteine. Other significant sulfur-containing molecules like ergothioneine (B1671048) and ovothiols, though not strictly dipeptides, operate through analogous mechanisms and are crucial for cellular protection.[3][4][5] These molecules are central to mitigating oxidative and electrophilic stress, maintaining the cellular redox environment, and participating in key signaling cascades. Their unique chemical properties, conferred by the sulfur atom, make them indispensable in health and a focal point in disease and drug discovery.[6][7][8]

Core Functions in Cellular Homeostasis

Redox Regulation and Antioxidant Defense

The most critical function of these molecules is the maintenance of cellular redox balance. The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a primary indicator of the cell's redox state and a key marker of oxidative stress.[9][10]

  • Direct Radical Scavenging: The sulfhydryl (-SH) group of the cysteine residue is a potent electron donor, enabling it to directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[11][12]

  • Enzymatic Detoxification: GSH is an essential cofactor for enzymes like glutathione peroxidases (GPxs), which catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, converting GSH to GSSG in the process.[11][12]

  • Redox State Buffering: In healthy cells, the GSH/GSSG ratio is maintained at a high level, often exceeding 100:1, creating a robust reducing environment.[13][14] Under oxidative stress, this ratio decreases as GSH is consumed, signaling a shift towards an oxidizing environment which can trigger cellular damage if not restored.[9][13][15] The enzyme glutathione reductase (GR) is responsible for regenerating GSH from GSSG, utilizing NADPH as a reducing agent.[10]

Detoxification of Xenobiotics

GSH plays a pivotal role in Phase II detoxification pathways. Glutathione S-transferases (GSTs), a superfamily of enzymes, catalyze the conjugation of the thiol group of GSH to a wide range of endogenous and exogenous electrophilic compounds.[11][16] This process renders the toxins more water-soluble, facilitating their subsequent excretion from the cell and the body.[16][17]

Modulation of Cellular Signaling Pathways

Beyond direct defense, sulfur-containing molecules are integral to redox signaling, where controlled changes in the redox environment influence protein function and gene expression.

Ergothioneine and the Nrf2 Pathway: Ergothioneine (EGT), a diet-derived thio-histidine compound, is a potent cytoprotectant that accumulates in cells via a specific transporter, SLC22A4 (also known as OCTN1).[18][19][20] One of its key mechanisms of action involves the modulation of the Keap1-Nrf2 signaling pathway.[3]

  • Under normal conditions: The transcription factor Nrf2 is bound by its inhibitor Keap1, which targets it for proteasomal degradation.

  • Under oxidative stress: Oxidants or molecules like EGT can modify Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to Antioxidant Response Elements (AREs), and initiate the transcription of a battery of protective genes, including those for antioxidant enzymes and glutathione synthesis.[3][19]

Key Sulfur-Containing Molecules in Focus

Glutathione (GSH)

Synthesized from glutamate, cysteine, and glycine, GSH is the most important intracellular low-molecular-weight antioxidant.[11] Its functions are extensive, including antioxidant defense, detoxification, and the regulation of cellular processes like gene expression, signal transduction, and apoptosis.[16][17]

Ergothioneine (EGT)

EGT is a unique thiol antioxidant that exists predominantly in its stable thione form at physiological pH.[20] It is not synthesized by humans and must be obtained from dietary sources like mushrooms.[20][21] It scavenges a wide array of reactive species and chelates metal ions, protecting critical molecules like DNA, proteins, and lipids from oxidative damage.[3][18]

Ovothiols

Ovothiols are a class of mercaptohistidines found in high concentrations in the eggs of marine invertebrates.[4][5][22] They serve as potent antioxidants, protecting the eggs from the burst of hydrogen peroxide that occurs during fertilization.[22] Ovothiols can interact with the glutathione system and play a key role in controlling the cellular redox balance in the organisms that produce them.[23][24]

Quantitative Data Summary

The intracellular concentration and redox ratio of these molecules are critical parameters for assessing cellular health and the effects of therapeutic interventions.

Molecule / RatioTypical Intracellular ConcentrationHealthy Cell RatioOxidative Stress RatioOrganism/Cell TypeCitation(s)
Glutathione (GSH) 1–10 mM--Mammalian Cells[13]
GSH/GSSG Ratio -> 100:1Decreases to 10:1 or 1:1Mammalian Cells[9][13]

Visualizing Core Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex interactions and processes involving sulfur-containing dipeptides.

glutathione_redox_cycle cluster_cycle Glutathione Redox Cycle cluster_reactants Reactants/Products GSH 2 GSH (Reduced) GSSG GSSG (Oxidized) GSH->GSSG Glutathione Peroxidase (GPx) H2O 2 H₂O / ROH GSH->H2O GSSG->GSH Glutathione Reductase (GR) NADP NADP⁺ GSSG->NADP ROS H₂O₂ / ROOH ROS->GSH NADPH NADPH + H⁺ NADPH->GSSG

Caption: The Glutathione Redox Cycle for detoxifying reactive oxygen species.

nrf2_pathway Ergothioneine (EGT) and Nrf2 Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGT Ergothioneine (EGT) Keap1_Nrf2 Keap1-Nrf2 Complex EGT->Keap1_Nrf2 Inhibits Degradation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibits Degradation Keap1 Keap1 (Modified) Nrf2 Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Transcription Gene Transcription (e.g., GPx, GSTs) ARE->Transcription Activates Nrf2_nuc->ARE Binds

Caption: Modulation of the Keap1-Nrf2 antioxidant response pathway by EGT.

experimental_workflow Workflow for Intracellular Dipeptide Quantification Start 1. Cell Culture (e.g., CHO, HeLa) Harvest 2. Cell Harvesting (Centrifugation) Start->Harvest Wash 3. Cell Washing (e.g., Cold PBS) Harvest->Wash Extract 4. Cell Extraction (e.g., Bligh-Dyer Method) Wash->Extract Separate 5. Phase Separation (Aqueous/Organic) Extract->Separate Analyze 6. LC-MS/MS Analysis of Aqueous Phase Separate->Analyze Quantify 7. Data Analysis & Quantification Analyze->Quantify

Caption: Experimental workflow for quantifying intracellular dipeptides via LC-MS/MS.

Experimental Protocols

Protocol for Quantification of Intracellular Dipeptides

This protocol is adapted from methodologies used for analyzing intracellular metabolites in cultured cells, such as Chinese Hamster Ovary (CHO) cells.[25]

Objective: To accurately measure the concentration of sulfur-containing dipeptides within cultured cells.

Materials:

  • Cultured cells (e.g., CHO, HeLa)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (B151607) (CHCl₃)

  • Methanol (MeOH)

  • Deionized water

  • Centrifuge capable of 4°C

  • Vortex mixer

  • LC-MS/MS system (e.g., Agilent 1260 LC coupled to a 6540 Q-TOF)[25]

  • Isotopically labeled peptide standards (for absolute quantification)

Methodology:

  • Cell Culture and Sampling:

    • Culture cells to the desired confluency or cell density under specific experimental conditions.

    • For each sample, collect a precise number of cells (e.g., 30 x 10⁶ cells) to normalize the final concentration.[25]

  • Cell Harvesting and Washing:

    • Centrifuge the cell suspension at low speed (e.g., 1300 rpm) for 10 minutes at 4°C to pellet the cells.[25]

    • Discard the supernatant and resuspend the cell pellet in 50 mL of ice-cold PBS to wash away extracellular contaminants.

    • Repeat the centrifugation and washing step two more times with 5 mL of cold PBS.[25] Store the final cell pellet at -70°C if not proceeding immediately.

  • Metabolite Extraction (Bligh-Dyer Method):

    • To the frozen cell pellet, add 1 mL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 5 minutes.

    • Add 250 µL of chloroform and vortex for another 5 minutes.

    • Add 250 µL of deionized water and vortex for a final 5 minutes to induce phase separation.[25]

  • Sample Preparation for Analysis:

    • Centrifuge the mixture to achieve clear separation of the upper aqueous phase (containing polar metabolites like dipeptides) and the lower organic phase.

    • Carefully collect the upper aqueous phase for analysis.

    • Spike the sample with a known concentration of an isotopically labeled internal standard corresponding to the dipeptide of interest. This is critical for accurate quantification.[26]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use an appropriate chromatography method (e.g., HILIC or reversed-phase) to separate the dipeptides from other metabolites.

    • Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification of the target dipeptide and the internal standard.[27]

  • Data Analysis:

    • Calculate the concentration of the dipeptide by comparing the peak area of the analyte to the peak area of the internal standard against a standard curve.

    • Normalize the final concentration to the initial cell number (e.g., reported as µmol/10⁶ cells).

Protocol for Assessing In Vitro Antioxidant Activity

This protocol describes a common method for evaluating the radical-scavenging ability of peptides.

Objective: To determine the hydroxyl radical scavenging activity of a purified sulfur-containing dipeptide.

Materials:

Methodology (Hydroxyl Radical Scavenging Assay):

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, mix 0.5 mL of 1,10-phenanthroline and 0.5 mL of FeSO₄ solution.

    • Add 1 mL of phosphate buffer (pH 7.4) and mix.

    • Add 0.5 mL of the dipeptide sample at various concentrations.

  • Initiation of Reaction:

    • Add 0.5 mL of 0.01% H₂O₂ to initiate the Fenton reaction, which generates hydroxyl radicals.

  • Incubation:

    • Incubate the mixture at 37°C for 60 minutes. The hydroxyl radicals will oxidize Fe²⁺, and the remaining Fe²⁺ will form a complex with 1,10-phenanthroline, which can be measured spectrophotometrically.[28]

  • Measurement:

    • Measure the absorbance of the mixture at 536 nm. A higher absorbance indicates greater scavenging activity, as more Fe²⁺ was protected from oxidation.

  • Calculation:

    • The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(As - Ac) / (A₀ - Ac)] × 100 Where:

      • As = Absorbance of the sample

      • Ac = Absorbance of the control (without sample)

      • A₀ = Absorbance of the blank (without H₂O₂)

    • The EC₅₀ value (the concentration required to scavenge 50% of the radicals) can be determined by plotting scavenging activity against sample concentration.[28][29]

Role in Drug Development and Therapeutics

The potent antioxidant and cytoprotective properties of sulfur-containing peptides make them and their derivatives attractive candidates for drug development.[6][7][30]

  • N-acetylcysteine (NAC): NAC is a precursor to L-cysteine and is used clinically to replenish intracellular GSH stores.[31][32] It is a well-established antidote for acetaminophen (B1664979) overdose and is used as a mucolytic agent.[33][34] Its ability to restore GSH makes it a candidate for treating various disorders characterized by oxidative stress.[31][33]

  • Peptide Drug Stability: The introduction of sulfur-containing motifs into peptide-based drugs can enhance their metabolic stability and bioavailability.[8]

  • Targeted Therapies: Understanding how these molecules modulate specific pathways, such as Nrf2, opens avenues for developing drugs that can selectively boost endogenous antioxidant defenses in diseases associated with high oxidative stress, including neurodegenerative diseases, cardiovascular conditions, and chronic inflammation.[35][36]

References

In-Depth Technical Guide to H-Met-Thr-OH: Molecular Weight and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the dipeptide Methionyl-Threonine (H-Met-Thr-OH), with a specific focus on its molecular weight and behavior under mass spectrometry analysis. This document details theoretical fragmentation patterns and provides a generalized experimental protocol for its characterization.

Physicochemical Data of this compound

The fundamental physicochemical properties of this compound are crucial for its identification and characterization. These values are summarized in the table below.

PropertyValueSource
Molecular Formula C9H18N2O4S--INVALID-LINK--
Average Molecular Weight 250.32 g/mol --INVALID-LINK--
Monoisotopic Molecular Weight 250.098727764 Da--INVALID-LINK--

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of peptides like this compound. Electrospray ionization (ESI) is a soft ionization technique commonly employed for peptide analysis as it minimizes fragmentation during the ionization process, allowing for the observation of the intact molecular ion.[1][2] Subsequent fragmentation of the molecular ion, typically through collision-induced dissociation (CID), provides valuable structural information.

Theoretical Fragmentation Pattern

Upon collision-induced dissociation, peptides primarily fragment along the peptide backbone, generating characteristic b- and y-type ions.[3][4][5] Additionally, the side chains of specific amino acids can undergo characteristic neutral losses. For this compound, the following fragmentation pathways are anticipated:

  • Backbone Fragmentation: Cleavage of the peptide bond between the methionine and threonine residues will produce b1 and y1 ions.

  • Side-Chain Fragmentation:

    • The methionine residue is known to exhibit a characteristic neutral loss of methanesulfenic acid (CH3SOH, 64 Da).[6][7]

    • The threonine residue can undergo a neutral loss of acetaldehyde (B116499) (CH3CHO, 44 Da).[8]

A summary of the predicted m/z values for the key fragment ions of singly protonated this compound ([M+H]+) is presented in the table below.

Ion TypeSequenceTheoretical m/z
[M+H]+ This compound251.1063
b1 Met132.0532
y1 Thr120.0655
[M+H - CH3SOH]+ H-Met(loss)-Thr-OH187.0695
[M+H - CH3CHO]+ H-Met-Thr(loss)-OH207.0851

Experimental Protocol: ESI-MS/MS of this compound

The following provides a generalized protocol for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Sample Preparation
  • Dissolution: Dissolve the this compound peptide in a suitable solvent system, typically a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.[9] The final concentration should be in the low micromolar to nanomolar range, depending on the sensitivity of the mass spectrometer.

  • Purification (Optional): If the sample is impure, desalting and purification using techniques like solid-phase extraction (SPE) with a C18 cartridge may be necessary to remove contaminants that can interfere with ionization.

Mass Spectrometry Analysis
  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source and tandem mass spectrometry (MS/MS) capabilities (e.g., quadrupole time-of-flight (Q-TOF), ion trap, or Orbitrap).

  • Ionization: Introduce the sample solution into the ESI source via direct infusion or liquid chromatography (LC).[10] Apply a high voltage (typically 2-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the precursor ion, which for this compound will be the singly protonated molecule [M+H]+ at an m/z of approximately 251.11.

  • MS/MS Analysis (CID): Select the [M+H]+ precursor ion for fragmentation using collision-induced dissociation (CID).[11] Optimize the collision energy to induce fragmentation and generate a rich spectrum of product ions.

  • Data Acquisition: Acquire the MS/MS spectrum, which will show the m/z values of the fragment ions.

Data Analysis
  • Spectrum Interpretation: Analyze the MS/MS spectrum to identify the characteristic b- and y-ions from backbone cleavage, as well as the neutral loss fragments from the methionine and threonine side chains.

  • Sequence Verification: The presence of the expected fragment ions confirms the sequence and identity of the this compound dipeptide.

Visualizations

The following diagrams illustrate the theoretical fragmentation pattern and the experimental workflow for the mass spectrometry analysis of this compound.

Caption: Theoretical fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve this compound in ESI-compatible solvent purify Purify/Desalt (Optional) dissolve->purify esi Electrospray Ionization (ESI) purify->esi ms1 MS1 Scan (Detect [M+H]+ at m/z 251.11) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Detect Fragment Ions) cid->ms2 interpret Interpret MS2 Spectrum (Identify b, y, and neutral loss ions) ms2->interpret verify Verify Peptide Sequence interpret->verify

Caption: ESI-MS/MS workflow for this compound.

References

An In-depth Technical Guide on the Role of Methionine and Threonine in Dipeptide Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, composed of two amino acids joined by a peptide bond, are the simplest elements of the peptide world. Despite their structural simplicity, they are pivotal in a myriad of biological processes and hold significant promise in the realms of biochemistry, nutrition, and pharmacology. The functional specificity of a dipeptide is intricately defined by its constituent amino acids and their sequence. This guide provides a comprehensive technical overview of the roles of two essential amino acids, methionine (Met) and threonine (Thr), in shaping the function of dipeptides.

Methionine , a sulfur-containing amino acid, is fundamental to protein synthesis and metabolism. It serves as the precursor to S-adenosylmethionine (SAM), the universal methyl donor in cellular processes.[1] The thioether group in its side chain is susceptible to reversible oxidation, positioning methionine as a key player in cellular antioxidant defense mechanisms.[2]

Threonine , characterized by a polar hydroxyl group, is crucial for protein structure and function, primarily through post-translational modifications such as phosphorylation and glycosylation. It plays a vital role in maintaining immune function and gut health.

The amalgamation of methionine and threonine into dipeptides, such as methionyl-threonine (Met-Thr) and threonyl-methionine (Thr-Met), can yield molecules with distinct and potent biological activities. These activities span from antioxidant and anti-inflammatory effects to the modulation of critical cellular signaling pathways. This document will delve into the structural and functional importance of methionine and threonine in dipeptides, substantiated by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Structural and Functional Significance of Methionine and Threonine in Dipeptides

The unique chemical nature of the side chains of methionine and threonine endows dipeptides containing them with specific properties that govern their three-dimensional structure, chemical reactivity, and ultimately, their biological function.

The Role of Methionine
  • Antioxidant Activity : The sulfur atom in the side chain of methionine is readily oxidized to methionine sulfoxide, a process that effectively neutralizes reactive oxygen species (ROS). This chemical property makes dipeptides containing methionine potential antioxidant agents.[2] The antioxidant capacity can be influenced by the position of the methionine residue within the dipeptide.

  • Modulation of Cellular Signaling : Methionine and its metabolic derivatives are known to influence pivotal signaling networks, most notably the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is a master regulator of cell growth, proliferation, and metabolism.

  • Applications in Drug Delivery and Therapeutics : The physicochemical characteristics of methionine can be leveraged in the design of novel drug delivery systems. Dipeptides incorporating methionine are under active investigation for their therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders.[3]

The Role of Threonine
  • Contribution to Structural Stability and Molecular Interactions : The hydroxyl group of threonine's side chain is capable of forming hydrogen bonds, which contributes to the conformational stability of the dipeptide and its ability to interact with other biomolecules.

  • Immunomodulatory Effects : Threonine is an essential component for the synthesis of immunoglobulins and mucins, and it has been demonstrated to modulate various aspects of the immune response. Consequently, dipeptides containing threonine may exhibit immunomodulatory properties.

  • Involvement in Signaling and Metabolism : The hydroxyl group of threonine can be phosphorylated, a fundamental mechanism in signal transduction cascades. Threonine is also involved in numerous metabolic pathways, and its inclusion in dipeptides can impact cellular metabolism.

Data Presentation

Antioxidant Capacity of Methionine-Containing Dipeptides

While direct quantitative data for Met-Thr dipeptides are not extensively available in the current literature, the antioxidant capacities of various other methionine-containing dipeptides have been assessed using established methods such as the Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (TEAC) assays. The table below presents a summary of representative data for several methionine-containing dipeptides, which can be used as a valuable reference for estimating the potential antioxidant activity of Met-Thr and Thr-Met dipeptides.

DipeptideAntioxidant Capacity (µmol TE/µmol) - ORAC AssayReference
Met-Gly~0.4[4]
Gly-Met~0.3[4]
Met-Ala~0.4[4]
Ala-Met~0.3[4]
Met-Val~0.4[4]
Val-Met~0.3[4]
Met-Leu~0.4[4]
Leu-Met~0.3[4]
Met-Pro~0.2[4]
Pro-Met~0.3[4]
Met-Phe~0.4[4]
Phe-Met~0.3[4]
Met-TrpNot Reported[4]
Trp-MetNot Reported[4]
Met-Met~0.3[4]

Note: The antioxidant capacity is expressed in Trolox Equivalents (TE), a standardized unit for measuring antioxidant strength.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Methionine-Threonine Dipeptide

This protocol details the manual synthesis of a Met-Thr dipeptide utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin, which yields a C-terminally amidated dipeptide.

Materials:

  • Rink Amide resin

  • Fmoc-Thr(tBu)-OH

  • Fmoc-Met-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel with a sintered glass frit

  • Mechanical shaker

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF for a minimum of 1 hour within the synthesis vessel.

  • Fmoc Deprotection:

    • The DMF is drained.

    • The 20% piperidine/DMF solution is added to the resin, and the mixture is agitated for 5 minutes.

    • The solution is drained.

    • A fresh aliquot of 20% piperidine/DMF is added, and agitation is continued for 15 minutes.

    • The resin is thoroughly washed with DMF (5 cycles) and DCM (3 cycles).

  • First Amino Acid Coupling (Threonine):

    • A solution of Fmoc-Thr(tBu)-OH (3 equivalents relative to the resin's substitution level), DIC (3 eq.), and Oxyma Pure (3 eq.) is prepared in DMF.

    • This coupling solution is added to the deprotected resin.

    • The mixture is agitated for 2 hours at room temperature.

    • A Kaiser test is performed to confirm the completion of the coupling reaction (a negative result, indicated by colorless beads, signifies a complete reaction).

    • The coupling solution is drained, and the resin is washed with DMF (5 cycles) and DCM (3 cycles).

  • Second Amino Acid Coupling (Methionine):

    • The Fmoc deprotection step is repeated as described above.

    • A coupling solution is prepared with Fmoc-Met-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • The solution is added to the resin, and the mixture is agitated for 2 hours.

    • The completion of the reaction is confirmed with a Kaiser test.

    • The resin is washed with DMF (5 cycles) and DCM (3 cycles).

  • Final Fmoc Deprotection:

    • The Fmoc deprotection protocol is performed a final time to remove the N-terminal protecting group.

  • Cleavage and Deprotection:

    • The resin is washed with DCM and dried under a stream of nitrogen.

    • The TFA cleavage cocktail is added to the resin, and the mixture is agitated for 2-3 hours at room temperature.

    • The resin is filtered, and the filtrate containing the cleaved dipeptide is collected.

    • The dipeptide is precipitated by the addition of cold diethyl ether to the filtrate.

    • The precipitate is pelleted by centrifugation, the supernatant is decanted, and the pellet is washed twice with cold diethyl ether.

    • The final dipeptide pellet is dried under vacuum.

  • Purification and Characterization:

    • The crude dipeptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final product are confirmed using mass spectrometry and NMR spectroscopy.

Structural Elucidation by NMR Spectroscopy

Sample Preparation:

  • The purified dipeptide is dissolved in a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated DMSO) to a final concentration of 1-5 mM.

  • The solution is transferred to a 5 mm NMR tube.

NMR Experiments:

  • 1D ¹H NMR: Provides information on the types of protons and their chemical environments.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each amino acid residue.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbon atoms.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are in close spatial proximity, providing insights into the dipeptide's conformation.

Analysis by Mass Spectrometry

Sample Preparation:

  • The purified dipeptide is dissolved in an appropriate solvent, typically 50% acetonitrile/0.1% formic acid in water.

Mass Spectrometry Analysis:

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • The sample solution is directly infused into the ESI source of the mass spectrometer.

    • A mass spectrum is acquired in positive ion mode to determine the molecular weight of the dipeptide.

  • Tandem Mass Spectrometry (MS/MS):

    • The parent ion corresponding to the dipeptide is selected for fragmentation.

    • An MS/MS spectrum is acquired to obtain fragment ions, which are used to confirm the amino acid sequence.

Functional Assays

Principle: This assay quantifies the ability of an antioxidant to neutralize peroxyl radicals generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of a fluorescent probe, such as fluorescein (B123965), is monitored over time.

Procedure:

  • A stock solution of the Met-Thr dipeptide is prepared.

  • In a 96-well microplate, the dipeptide solution is added at various concentrations.

  • The fluorescein solution is added to each well.

  • The reaction is initiated by the addition of the AAPH solution.

  • The plate is immediately placed in a fluorescence microplate reader, and the fluorescence decay is recorded at regular intervals for at least 60 minutes.

  • The area under the curve (AUC) is calculated for each sample and compared to a standard curve prepared with Trolox to determine the ORAC value in Trolox Equivalents.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are treated with a range of concentrations of the Met-Thr dipeptide for a predetermined duration (e.g., 24, 48, or 72 hours).

  • An MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage relative to the untreated control.

Principle: This technique allows for the detection of specific proteins within a complex mixture, such as a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and probing the membrane with antibodies specific to the target proteins.

Procedure:

  • Cell Lysis: Cells are treated with the Met-Thr dipeptide for the desired time course and then lysed using a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated on a polyacrylamide gel based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies that specifically recognize the phosphorylated and total forms of mTOR and its downstream effectors, such as p70S6K and 4E-BP1.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the relative levels of protein phosphorylation, indicating pathway activation.

Principle: This assay measures the enzymatic activity of caspase-3, a key executioner caspase in the apoptotic cascade. A specific peptide substrate for caspase-3 is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of this substrate by active caspase-3 liberates the reporter, which can then be quantified.

Procedure:

  • Apoptosis is induced in cells, which are then treated with the Met-Thr dipeptide.

  • The cells are lysed to release their cytosolic contents.

  • The cell lysate is added to a 96-well plate.

  • The caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or DEVD-AFC for a fluorometric assay) is added to each well.

  • The plate is incubated at 37°C for 1-2 hours.

  • The absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) is measured using a microplate reader.

  • The fold-increase in caspase-3 activity is calculated by comparing the treated samples to the untreated control.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_input Inputs cluster_signaling Signaling Cascade cluster_output Outputs Amino Acids (Met, Thr) Amino Acids (Met, Thr) mTORC1 mTORC1 Amino Acids (Met, Thr)->mTORC1 Activates Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Autophagy Autophagy (Inhibition) mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Cell Growth) p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: The mTOR signaling pathway, a central regulator of cellular growth and metabolism, can be activated by amino acids such as methionine and threonine.

Dipeptide_Analysis_Workflow Synthesis Dipeptide Synthesis (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Functional_Assays Functional Assays Purification->Functional_Assays NMR NMR Spectroscopy Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS Antioxidant Antioxidant Assay Functional_Assays->Antioxidant Cell_Viability Cell Viability Assay Functional_Assays->Cell_Viability Signaling Signaling Pathway Analysis Functional_Assays->Signaling

Caption: A generalized experimental workflow for the synthesis, purification, and comprehensive characterization of dipeptides.

Dipeptide_Function_Logic cluster_properties Biochemical Properties cluster_functions Potential Functions Dipeptide Methionine-Threonine Dipeptide Methionine Methionine Side Chain (Thioether) Dipeptide->Methionine Threonine Threonine Side Chain (Hydroxyl) Dipeptide->Threonine Antioxidant Antioxidant Activity Methionine->Antioxidant Signaling Signaling Modulation (e.g., mTOR) Methionine->Signaling Threonine->Signaling Immune Immunomodulation Threonine->Immune Therapeutic Therapeutic Potential Antioxidant->Therapeutic Signaling->Therapeutic Immune->Therapeutic

Caption: The functional potential of a methionine-threonine dipeptide is a direct consequence of the unique biochemical properties of its constituent amino acid side chains.

Conclusion

Dipeptides incorporating methionine and threonine represent a class of molecules with significant potential for a wide range of biological activities. The distinct chemical features of the methionine and threonine side chains can confer antioxidant, immunomodulatory, and cell signaling-modulating properties to these dipeptides. Although more focused research is required to fully delineate the specific roles and mechanisms of action of Met-Thr and Thr-Met dipeptides, the information and detailed protocols presented in this guide provide a robust framework for researchers, scientists, and professionals in drug development to explore their therapeutic potential. A systematic approach encompassing chemical synthesis, rigorous structural characterization, and comprehensive functional analysis will be paramount in unlocking the full therapeutic promise of these simple yet functionally potent biomolecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of H-Met-Thr-OH Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Met-Thr-OH, composed of methionine and threonine, serves as a valuable building block in peptide synthesis and various biochemical studies. Its synthesis via solid-phase peptide synthesis (SPPS) followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC) are standard yet critical procedures that require careful optimization to achieve high purity and yield.

This document provides detailed application notes and protocols for the synthesis and purification of this compound. It is intended to guide researchers through the process, from the initial attachment of the first amino acid to the resin to the final quality control of the purified peptide. Special considerations for handling methionine, which is susceptible to oxidation, and threonine are also addressed.[1]

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is performed using the Fmoc/tBu strategy on a Wang resin, which is a standard choice for peptides with a C-terminal carboxylic acid.[2][3] The synthesis involves a series of repeating steps: deprotection of the Fmoc group, coupling of the next Fmoc-protected amino acid, and washing.

Materials and Reagents
Material/ReagentGradeSupplier
Fmoc-Thr(tBu)-Wang resinSynthesis GradeAapptec or equivalent
Fmoc-Met-OHSynthesis GradeAdvanced ChemTech or equivalent[4]
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich or equivalent
Oxyma PureSynthesis GradeSigma-Aldrich or equivalent
Piperidine (B6355638)Synthesis GradeSigma-Aldrich or equivalent
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIPS)Reagent Grade
Water (ddH₂O)
Diethyl ether (cold)ACS Grade
Experimental Protocol: Solid-Phase Peptide Synthesis

The following protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Thr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling of Fmoc-Met-OH:

    • In a separate vial, dissolve Fmoc-Met-OH (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

  • Final Fmoc Deprotection:

    • After successful coupling, drain the coupling solution and wash the resin with DMF (3 times).

    • Perform the Fmoc deprotection step as described in step 2 to remove the N-terminal Fmoc group from methionine.

  • Final Washing: Wash the peptide-resin extensively with DMF (5 times) and DCM (5 times) and dry the resin under vacuum.

Cleavage of the Peptide from the Resin

The final step in the synthesis is to cleave the this compound peptide from the Wang resin and remove the side-chain protecting group (tBu from Threonine).[5][6]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Water/TIPS (95:2.5:2.5 v/v/v). For peptides containing methionine, scavengers like TIPS are crucial to prevent side reactions.[6][7]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[6]

    • Agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.[5]

  • Peptide Collection and Drying:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[6]

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification of this compound Peptide

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9] This technique separates the target peptide from impurities based on hydrophobicity.[10]

Materials and Reagents
Material/ReagentGrade
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade
Trifluoroacetic acid (TFA)HPLC Grade
Crude this compound peptide
Experimental Protocol: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Vydac or ACE).[11]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point for a dipeptide. The gradient should be optimized based on the initial analytical run.

    • Flow Rate: Typically 1 mL/min for an analytical column and scaled up for a preparative column.

    • Detection: UV absorbance at 215-220 nm.[8][11]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound peptide.

  • Lyophilization: Combine the pure fractions and freeze-dry (lyophilize) to obtain the purified peptide as a white fluffy powder. The final product is typically a TFA salt.[12][13]

Quality Control

The purity and identity of the final peptide product are confirmed by analytical RP-HPLC and mass spectrometry.[12][14]

Analytical RP-HPLC
  • Purity Assessment: A small amount of the purified peptide is injected into an analytical RP-HPLC system using a similar gradient as in the purification step. The purity is determined by integrating the area of the main peak relative to the total peak area.[11] A purity of >95% is generally considered good for most research applications.[8]

Mass Spectrometry
  • Identity Confirmation: The molecular weight of the purified peptide is determined by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm that it matches the theoretical mass of this compound.[11][14]

Data Presentation

Table 1: Summary of Synthesis and Purification Data

ParameterValue
Synthesis Scale0.1 mmol
ResinFmoc-Thr(tBu)-Wang resin
Coupling ReagentsDIC/Oxyma
Cleavage CocktailTFA/Water/TIPS (95:2.5:2.5)
Crude Peptide YieldTo be determined experimentally
Purity (by analytical RP-HPLC)>95%
Observed Molecular Weight (MS)To be determined experimentally
Theoretical Molecular Weight250.31 g/mol

Visualizations

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin Fmoc-Thr(tBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Coupling (Fmoc-Met-OH, DIC/Oxyma) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA/TIPS/H2O) Deprotection2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification QC Quality Control (Analytical HPLC, MS) Purification->QC Final_Product Purified this compound QC->Final_Product QC_Logic cluster_analysis Quality Control Analysis Purified_Peptide Lyophilized Peptide Analytical_HPLC Analytical RP-HPLC Purified_Peptide->Analytical_HPLC Mass_Spec Mass Spectrometry Purified_Peptide->Mass_Spec Purity Purity > 95% Analytical_HPLC->Purity Identity Correct Molecular Weight Mass_Spec->Identity Final_Product Final Product Acceptance Purity->Final_Product Yes Rejection Repurify or Resynthesize Purity->Rejection No Identity->Final_Product Yes Identity->Rejection No

References

Application Notes and Protocols for the Quantification of H-Met-Thr-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of peptides and dipeptides such as H-Met-Thr-OH (Methionyl-Threonine) is critical in various fields, including drug development, biomarker discovery, and quality control in pharmaceutical and food industries. This document provides detailed application notes and protocols for the analytical quantification of this compound, focusing on a robust and sensitive method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) following pre-column derivatization.

Principle

The primary challenge in quantifying small, polar molecules like dipeptides is their poor retention on conventional reversed-phase HPLC columns and their potential for low ionization efficiency in mass spectrometry. To overcome these challenges, a pre-column derivatization strategy is employed. Derivatization with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), commercially known as AccQ-Tag™, enhances the hydrophobicity of the dipeptide, leading to improved chromatographic separation.[1][2] Furthermore, the derivatizing agent introduces a readily ionizable group, which significantly enhances the sensitivity of detection by mass spectrometry.[1]

Experimental Protocols

Sample Preparation

The stability of this compound in biological matrices is crucial for accurate quantification. It is recommended that samples be processed promptly and stored at -80°C to minimize degradation.[3]

Materials:

  • This compound standard

  • Internal Standard (e.g., isotopically labeled this compound or a structurally similar dipeptide)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Trichloroacetic acid (TCA)

  • Ultrapure water

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

Protocol for Protein Precipitation and Extraction:

  • Thaw biological samples on ice.

  • To 100 µL of the sample, add 10 µL of internal standard solution.

  • Add 300 µL of 10% (w/v) TCA in acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube for derivatization.

Pre-column Derivatization with AccQ-Tag™

Materials:

  • AccQ-Tag™ Ultra Derivatization Kit (containing borate (B1201080) buffer, reagent powder, and reagent solvent)

  • Sample extract from the previous step

Protocol:

  • Reconstitute the AccQ-Tag™ reagent by adding the reagent solvent to the reagent powder.

  • In a new microcentrifuge tube, mix 70 µL of borate buffer with 10 µL of the sample extract.

  • Add 20 µL of the reconstituted AccQ-Tag™ reagent to the mixture.

  • Vortex immediately for 10 seconds.

  • Heat the mixture at 55°C for 10 minutes.

  • The derivatized sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-50% B

    • 8-9 min: 50-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: To be optimized by infusing the derivatized this compound standard. A characteristic fragment for AccQ-Tag™ derivatized amines is often observed at m/z 171.1.[1]

Data Presentation

The following tables summarize the expected quantitative performance of the described method for this compound quantification.

Table 1: UPLC-MS/MS Parameters for Derivatized this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (s)Collision Energy (eV)
Derivatized this compoundTo be determinedTo be determined0.05To be optimized
Derivatized this compound (Qualifier)To be determinedTo be determined0.05To be optimized
Internal StandardTo be determinedTo be determined0.05To be optimized

Table 2: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Bias)Within ± 15%
Precision (%RSD)< 15%
Recovery85 - 115%
Matrix EffectMinimal

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (TCA/ACN) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Buffer Add Borate Buffer Supernatant->Buffer Reagent Add AccQ-Tag™ Reagent Buffer->Reagent Incubate Incubate at 55°C Reagent->Incubate UPLC UPLC Separation Incubate->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow for this compound quantification.

G cluster_path Logical Flow of Quantification Analyte This compound (in matrix) DerivatizedAnalyte Derivatized this compound (Increased Hydrophobicity & Ionization) Analyte->DerivatizedAnalyte Derivatization (AccQ-Tag™) Chromatography Chromatographic Separation DerivatizedAnalyte->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

Caption: Logical pathway for LC-MS/MS quantification.

References

Protocol for the Dissolution and Storage of H-Met-Thr-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-04

Introduction

The dipeptide H-Met-Thr-OH, composed of L-methionine and L-threonine, is a molecule of interest in various research fields, including drug development and nutritional science. Proper handling, dissolution, and storage of this peptide are critical to ensure its stability, integrity, and the reproducibility of experimental results. This document provides a detailed protocol for the dissolution and storage of this compound, tailored for researchers, scientists, and professionals in drug development. Due to the presence of a methionine residue, this peptide is susceptible to oxidation, necessitating specific precautions during its handling and storage.

Physicochemical Properties and Solubility

The solubility of this compound is influenced by the properties of its constituent amino acids. L-Threonine is a polar, uncharged amino acid, contributing to aqueous solubility, while L-Methionine is a nonpolar amino acid, which can reduce water solubility. The overall charge of the dipeptide at neutral pH is close to zero.

ParameterRecommended Solvent/ConditionRationale & Remarks
Primary Recommended Solvent Sterile, deoxygenated water (e.g., Milli-Q or WFI)The polar threonine residue should aid in aqueous solubility. Using deoxygenated water minimizes the risk of methionine oxidation.
Secondary Solvent (for poor aqueous solubility) A minimal amount of an organic solvent such as Acetonitrile (B52724) or Ethanol, followed by dilution with sterile, deoxygenated water.For hydrophobic peptides, a small amount of organic solvent can aid in initial dissolution before dilution in an aqueous buffer.[1][2]
Solvents to Avoid Dimethyl sulfoxide (B87167) (DMSO)DMSO is known to oxidize methionine residues.[1]
pH for Enhanced Solubility Slightly acidic (pH 5-6) or slightly basic conditions.Adjusting the pH away from the isoelectric point can increase the net charge of the peptide and improve solubility. Use dilute acetic acid or ammonium (B1175870) hydroxide (B78521) for pH adjustment.
Lyophilized Peptide Storage Store at -20°C or -80°C in a desiccator, protected from light.Long-term storage in a lyophilized state is recommended to prevent degradation.[3][4] Exposure to moisture and light should be minimized.[5]
Peptide Solution Storage (Short-term) Aliquot into single-use vials and store at -20°C for up to one month.Avoid repeated freeze-thaw cycles which can lead to peptide degradation.[3][4]
Peptide Solution Storage (Long-term) Not recommended. For long-term storage, re-lyophilize the peptide solution.Peptides in solution are significantly less stable than in their lyophilized form.[6]

Experimental Protocol

This protocol outlines the steps for the proper dissolution and storage of this compound.

Materials
  • This compound (lyophilized powder)

  • Sterile, deoxygenated water (or other chosen solvent)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • pH meter and calibration standards

  • 0.1 M Acetic Acid (sterile)

  • 0.1 M Ammonium Hydroxide (sterile)

  • Inert gas (e.g., argon or nitrogen)

Procedure for Dissolving this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the peptide, which can affect its stability.[3]

  • Initial Dissolution Attempt: a. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. b. Add the desired volume of sterile, deoxygenated water to the vial to achieve the target concentration. c. Gently vortex the vial to mix.

  • Enhancing Solubility (if necessary): a. If the peptide does not fully dissolve, sonicate the solution for short bursts (10-20 seconds) in a water bath. Avoid excessive heating. b. If solubility is still an issue, consider adjusting the pH. In a separate tube, test the solubility of a small aliquot by adding a minimal amount of 0.1 M acetic acid or 0.1 M ammonium hydroxide dropwise to shift the pH away from the isoelectric point. c. For very hydrophobic preparations, a small amount of an organic solvent like acetonitrile can be used to initially wet the peptide before adding the aqueous buffer.

  • Preparation of Stock Solution: a. Once the peptide is fully dissolved, this is your stock solution. b. If the application is sensitive to pH changes, neutralize the solution with the appropriate acid or base.

  • Sterilization (Optional): If required for your application, filter-sterilize the peptide solution through a 0.22 µm sterile filter that is compatible with your solvent.

Procedure for Storing this compound
  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.[3][4] The volume of each aliquot should be appropriate for a single experiment.

  • Inert Gas Purge: Before sealing the aliquots, you can gently purge the headspace of each tube with an inert gas like argon or nitrogen to displace oxygen and further prevent oxidation of the methionine residue.

  • Freezing: Immediately freeze the aliquots at -20°C or -80°C.

  • Labeling: Clearly label each aliquot with the peptide name, concentration, date of preparation, and storage conditions.

Visualizations

Experimental Workflow for Dissolving and Storing this compound

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage p1 Equilibrate Lyophilized This compound to Room Temp p2 Centrifuge Vial p1->p2 d1 Add Sterile, Deoxygenated Water p2->d1 d2 Vortex Gently d1->d2 d3 Assess Solubility d2->d3 d4 Sonication / pH Adjustment (if necessary) d3->d4 Incomplete Dissolution s1 Aliquot into Single-Use Tubes d3->s1 Complete Dissolution d4->s1 s2 Purge with Inert Gas s1->s2 s3 Store at -20°C or -80°C s2->s3 G cluster_extracellular Extracellular Space cluster_cell Cell pep This compound trans Peptide Transporter pep->trans pep_in Intracellular This compound trans->pep_in peptidase Peptidase pep_in->peptidase downstream Downstream Signaling pep_in->downstream met Methionine peptidase->met thr Threonine peptidase->thr met->downstream thr->downstream

References

Application Notes and Protocols for H-Met-Thr-OH in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide H-Met-Thr-OH (Methionyl-Threonine) serves as a crucial substrate for studying the kinetics of specific aminopeptidases. Notably, it is a substrate for human Methionine Aminopeptidase (B13392206) 2 (hMetAP2), an enzyme of significant interest in drug discovery, particularly in the fields of oncology and inflammation. Methionine aminopeptidases (MetAPs) are responsible for the co-translational removal of the initiator methionine from nascent polypeptide chains, a critical step in protein maturation and function. The specificity of these enzymes is dictated by the penultimate amino acid residue, with a preference for small and uncharged side chains such as threonine.

hMetAP2 has been identified as a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2][3] Inhibition of hMetAP2 has been shown to suppress the proliferation of endothelial cells, making it a promising target for the development of anti-angiogenic therapies.[2][3] Furthermore, hMetAP2 is implicated in vasculogenic mimicry, an alternative blood supply mechanism in malignant tumors, and lymphangiogenesis, the formation of lymphatic vessels, which is involved in cancer metastasis.[1][4] Therefore, utilizing this compound as a substrate in kinetic assays for hMetAP2 provides a valuable tool for screening potential inhibitors and characterizing their mechanism of action.

Quantitative Data Presentation

SubstrateEnzymeKm (mM) (estimated)kcat (min⁻¹) (estimated)kcat/Km (M⁻¹min⁻¹) (estimated)
This compoundHuman MetAP2>1<50<2000
Tripeptide (e.g., Met-Ala-Ser)Human MetAP2~0.1~50~5 x 10^5

Note: The values for this compound are estimations and should be determined experimentally for specific assay conditions. The lower catalytic efficiency for dipeptides is primarily due to a reduction in the turnover rate (kcat).[5][6]

Experimental Protocols

Principle of the Assay

The enzymatic activity of hMetAP2 is determined by monitoring the hydrolysis of the dipeptide substrate this compound. The reaction products, methionine and threonine, are separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The rate of product formation is then used to calculate the enzyme's kinetic parameters.

Materials and Reagents
  • This compound (Substrate)

  • Recombinant human Methionine Aminopeptidase 2 (hMetAP2)

  • HEPES buffer (30 mM, pH 7.4)

  • NaCl (150 mM)

  • CoCl₂ (0.1 mM)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Methionine and Threonine standards for HPLC

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • UV detector

  • Incubator or water bath

  • Microcentrifuge

  • Vortex mixer

Detailed Protocol for hMetAP2 Kinetic Assay
  • Preparation of Reagents:

    • Assay Buffer: Prepare a solution containing 30 mM HEPES (pH 7.4), 150 mM NaCl, and 0.1 mM CoCl₂.

    • Substrate Stock Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration will depend on the desired range for the kinetic assay (typically spanning from 0.1 to 10 times the estimated Km).

    • Enzyme Stock Solution: Prepare a stock solution of hMetAP2 in the assay buffer. The final concentration of the enzyme in the assay should be in the nanomolar range (e.g., 5–1000 nM) and should be optimized to ensure linear product formation over the desired reaction time.

    • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water.

  • Enzyme Reaction:

    • Set up a series of reactions in microcentrifuge tubes, each with a total volume of 100 µL.

    • To each tube, add the appropriate volume of assay buffer and substrate stock solution to achieve the desired final substrate concentration.

    • Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the hMetAP2 enzyme stock solution to each tube.

    • Incubate the reactions for a fixed period (e.g., 10–90 minutes). The incubation time should be within the linear range of the reaction, where less than 10-15% of the substrate is consumed.

    • Terminate the reaction by adding three drops of the quenching solution (10% TFA).

    • Vortex the tubes and centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes to pellet any precipitated protein.

  • HPLC Analysis:

    • Transfer the clear supernatant from each tube to an HPLC vial.

    • Inject a suitable volume (e.g., 20 µL) onto a C18 analytical column.

    • Elute the products using a linear gradient of acetonitrile in water, both containing 0.05% TFA. A typical gradient might be 10–40% acetonitrile over 18 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm) to detect the peptide bond and the amino acids.

    • Create a standard curve using known concentrations of methionine and threonine to quantify the amount of product formed in each reaction.

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction at each substrate concentration. The velocity is typically expressed as µmoles of product formed per minute.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters, Km and Vmax.

    • The catalytic constant (kcat) can be calculated using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.

Visualizations

Signaling Pathway of hMetAP2 in Angiogenesis

hMetAP2_Angiogenesis_Pathway cluster_growth_factor Growth Factor Signaling cluster_cell Endothelial Cell cluster_inhibition Therapeutic Intervention VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds hMetAP2 hMetAP2 VEGFR->hMetAP2 activates eIF2a eIF2α hMetAP2->eIF2a dephosphorylates (promotes activity) Protein_Synthesis Protein Synthesis (e.g., cyclins) eIF2a->Protein_Synthesis initiates Cell_Proliferation Cell Proliferation & Migration Protein_Synthesis->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Fumagillin_Analogs Fumagillin Analogs (e.g., TNP-470) Fumagillin_Analogs->hMetAP2 inhibits

Caption: Role of hMetAP2 in Angiogenesis Signaling.

Experimental Workflow for hMetAP2 Kinetic Assay

hMetAP2_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_results 4. Results Reagents Prepare Assay Buffer, Substrate & Enzyme Stocks Reaction_Setup Set up reactions with varying [this compound] Reagents->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quenching Quench reaction with TFA Incubation->Quenching Centrifugation Centrifuge to pellet protein Quenching->Centrifugation HPLC Analyze supernatant by RP-HPLC Centrifugation->HPLC Quantification Quantify product formation HPLC->Quantification Data_Analysis Plot v₀ vs. [S] and fit to Michaelis-Menten equation Quantification->Data_Analysis Kinetics Determine Km, Vmax, kcat Data_Analysis->Kinetics

Caption: Workflow for hMetAP2 Kinetic Analysis.

References

Application Notes and Protocols for the Experimental Use of H-Met-Thr-OH in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The dipeptide H-Met-Thr-OH (L-Methionyl-L-Threonine) is a defined chemical entity, but specific data regarding its experimental use in cell culture is not extensively available in public literature. The following application notes and protocols are therefore based on the known biological roles of its constituent amino acids, L-methionine and L-threonine, and the general principles of dipeptide supplementation in cell culture. These guidelines are intended to serve as a starting point for researchers interested in exploring the potential applications of this compound.

Introduction to this compound

This compound is a dipeptide composed of the essential amino acids L-methionine and L-threonine. In cell culture, dipeptides are often utilized to enhance the stability and solubility of individual amino acids, leading to more consistent and reproducible results.

  • L-Methionine is a sulfur-containing amino acid crucial for protein synthesis, methylation reactions (as a precursor to S-adenosylmethionine, SAM), and antioxidant defense (as a precursor to cysteine and glutathione).

  • L-Threonine is an essential amino acid that is a key component of many proteins, and its metabolites are involved in various cellular processes, including glycine (B1666218) synthesis.

The use of this compound in cell culture media may offer several advantages over the supplementation of free L-methionine and L-threonine, including improved stability, reduced oxidative degradation of methionine, and potentially altered uptake kinetics that could influence cellular metabolism and signaling.

Potential Applications in Cell Culture

Based on the functions of its constituent amino acids, this compound could be investigated for its effects on:

  • Cell Growth and Proliferation: By providing a stable source of essential amino acids, this compound may support robust cell growth.

  • Cellular Metabolism: Investigating the impact on metabolic pathways, such as one-carbon metabolism and the citric acid cycle.

  • Oxidative Stress: Assessing the potential of this compound to mitigate oxidative stress due to the role of methionine in antioxidant pathways.

  • Protein Production: Evaluating its use in biopharmaceutical production to enhance the yield and quality of recombinant proteins.

  • Signaling Pathways: Exploring its influence on nutrient-sensing pathways like mTOR and other signaling cascades.

Data Presentation: Hypothetical Quantitative Data

The following tables provide hypothetical concentration ranges and expected outcomes for initial experiments with this compound. These values are illustrative and should be optimized for specific cell lines and experimental conditions.

Table 1: Recommended Concentration Ranges for this compound in Cell Culture

ParameterRecommended Range (Illustrative)Notes
Working Concentration 0.5 - 5.0 mMThe optimal concentration will vary depending on the cell line and basal medium composition. A dose-response experiment is highly recommended.
Stock Solution 50 - 100 mM in sterile water or PBSPrepare fresh and sterile-filter. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles. Methionine-containing peptides can be prone to oxidation[1].
Basal Media Supplement Replace equimolar amounts of free L-methionine and L-threonineTo directly compare the effects of the dipeptide versus free amino acids, substitute the individual amino acids with an equimolar concentration of this compound.

Table 2: Illustrative Experimental Readouts for this compound Evaluation

ExperimentParameter MeasuredExpected Outcome (Hypothetical)
Cell Viability Assay % Viable Cells (e.g., via Trypan Blue exclusion)Increased or sustained cell viability over time compared to control conditions, especially under cellular stress.
Proliferation Assay Cell Count or metabolic activity (e.g., MTT/XTT)Enhanced cell proliferation rate due to stable and efficient nutrient supply.
Metabolite Analysis Glucose, Lactate, Ammonia (B1221849), Amino Acid concentrationsAltered metabolic profile, potentially with reduced ammonia accumulation compared to glutamine-supplemented media.
Western Blot Analysis Phosphorylation status of key signaling proteins (e.g., Akt, mTOR, S6K)Modulation of nutrient-sensing and growth-related signaling pathways.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolving: Add sterile, high-purity water or phosphate-buffered saline (PBS) to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Gently vortex or swirl the solution until the dipeptide is completely dissolved.

  • Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, conical tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C.

Cell Viability and Proliferation Assay
  • Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 0.5, 1, 2.5, 5 mM). Include controls with equimolar concentrations of free L-methionine and L-threonine.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Viability Assessment (Trypan Blue):

    • Harvest cells from a parallel set of larger wells (e.g., 24-well plate).

    • Mix a small sample of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

    • Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Proliferation Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Western Blot Analysis of Signaling Pathways
  • Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency and then treat with the desired concentration of this compound for a specified time (e.g., 30 minutes, 2 hours, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, total-Akt, phospho-mTOR, total-mTOR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Pathways and Workflows

Potential Signaling Pathway Influenced by Methionine and Threonine Metabolism

Met_Thr_Signaling H_Met_Thr_OH This compound Methionine Methionine H_Met_Thr_OH->Methionine Threonine Threonine H_Met_Thr_OH->Threonine SAM S-adenosylmethionine (SAM) Methionine->SAM Cysteine Cysteine Methionine->Cysteine Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis mTORC1 mTORC1 Methionine->mTORC1 Activates Glycine Glycine Threonine->Glycine Threonine->Protein_Synthesis Methylation Histone & DNA Methylation SAM->Methylation Glutathione Glutathione (GSH) Cysteine->Glutathione Glycine->Protein_Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Potential metabolic and signaling pathways influenced by this compound.

Experimental Workflow for Evaluating this compound in Cell Culture

Experimental_Workflow start Start: Prepare this compound Stock Solution dose_response Dose-Response Study (e.g., 0.1 - 10 mM) start->dose_response viability_proliferation Assess Cell Viability & Proliferation dose_response->viability_proliferation metabolite_analysis Metabolite Analysis (e.g., Glucose, Lactate, Ammonia) dose_response->metabolite_analysis signaling_pathway Signaling Pathway Analysis (e.g., Western Blot for p-Akt/p-mTOR) dose_response->signaling_pathway data_analysis Data Analysis and Interpretation viability_proliferation->data_analysis metabolite_analysis->data_analysis signaling_pathway->data_analysis conclusion Conclusion on Efficacy and Mechanism of Action data_analysis->conclusion

Caption: General workflow for testing this compound in cell culture.

References

Application Note: HPLC-Based Separation of Met-Thr Dipeptide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate separation and quantification of dipeptide isomers are critical in various fields, including drug development, proteomics, and food science. Isomers, such as positional (Met-Thr vs. Thr-Met) and stereoisomers (L-Met-L-Thr, D-Met-L-Thr, etc.), can exhibit significantly different biological activities and chemical properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving these closely related molecules. This application note provides a detailed overview of HPLC methods, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography, that can be applied to the separation of Methionine-Threonine (Met-Thr) dipeptide isomers. While specific application data for Met-Thr isomers is not extensively published, this document outlines robust protocols and methodologies based on the successful separation of analogous dipeptide isomers.

Key Separation Strategies

The separation of dipeptide isomers by HPLC relies on exploiting subtle differences in their physicochemical properties. The primary strategies involve:

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. While challenging for highly similar isomers, it can be effective, especially for positional isomers which may exhibit slight differences in their interaction with the stationary phase.[1][2][3] The use of Ultra-High-Performance Liquid Chromatography (UPLC) can significantly enhance resolution for closely eluting isomers.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to RP-HPLC, HILIC is well-suited for separating polar and hydrophilic compounds.[6][7][8] It can provide different selectivity for dipeptide isomers compared to reversed-phase methods and is particularly useful for glycopeptides and other polar peptides.[7][9]

  • Chiral Chromatography: The most effective method for separating stereoisomers (enantiomers and diastereomers). This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create diastereomeric complexes with differential retention.[10][11][12]

Experimental Protocols

Below are detailed protocols that serve as a starting point for developing a separation method for Met-Thr isomers.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Positional Isomers (Met-Thr vs. Thr-Met)

This protocol is designed to separate dipeptide positional isomers based on subtle differences in hydrophobicity.

Methodology:

  • Column: C18 wide pore, 4.6 x 250 mm, 5 µm particle size.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[2]

  • Gradient: 0-40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve dipeptide standards in Mobile Phase A to a final concentration of 1 mg/mL.

Expected Results: A baseline or near-baseline separation of the two positional isomers. The elution order will depend on the relative hydrophobicity of the dipeptides.

Protocol 2: Chiral HPLC for Stereoisomers (L-Met-L-Thr, D-Met-L-Thr, etc.)

This protocol is designed to separate the stereoisomers of a dipeptide using a chiral stationary phase.

Methodology:

  • Column: Amylose-based chiral stationary phase (e.g., AmyCoat-RP, 150 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: 10 mM Ammonium Acetate, Methanol, and Acetonitrile (50:5:45, v/v/v).[10]

  • Flow Rate: 0.8 mL/min.[10]

  • Column Temperature: 25°C.[10]

  • Detection: UV at 230 nm.[10]

  • Injection Volume: 20 µL.[10]

  • Sample Preparation: Dissolve dipeptide standards in a mixture of Water, Methanol, and Acetonitrile (50:40:10, v/v/v) to a final concentration of 100 µg/mL.[10]

Expected Results: Separation of the different stereoisomers. The elution order and resolution will be highly dependent on the specific chiral stationary phase used.

Protocol 3: HILIC for Enhanced Separation of Polar Isomers

This protocol is an alternative for separating polar dipeptide isomers that may not be well-resolved by RP-HPLC.

Methodology:

  • Column: HILIC stationary phase (e.g., bare silica (B1680970) or penta-hydroxyl), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in 95% acetonitrile / 5% water.

  • Mobile Phase B: 0.1% Formic acid in water.

  • Gradient: 0-20% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm and/or Mass Spectrometry (MS).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve dipeptide standards in 80% acetonitrile / 20% water to a final concentration of 1 mg/mL.

Expected Results: Good separation of polar dipeptide isomers, often with a different elution order compared to RP-HPLC.

Data Presentation

The following tables summarize representative data from the separation of dipeptide isomers using methods analogous to those described above.

Table 1: RP-UPLC Separation of Dipeptide Positional Isomers

Dipeptide IsomersRetention Time (min)Resolution (Rs)
Ser-His5.22.1
His-Ser5.8
Gly-Pro6.11.9
Pro-Gly6.6
Leu-Pro10.52.5
Pro-Leu11.4

Data adapted from a study on various dipeptide isomers using a C18 column with a water/acetonitrile/formic acid gradient.[13]

Table 2: Chiral HPLC Separation of DL-Leucine-DL-Tryptophan Stereoisomers

StereoisomerRetention Time (min)Retention Factor (k)Resolution (Rs)
LL6.52.257.76
DD9.03.608.05
DL12.05.007.19
LD14.36.50

Data obtained using an AmyCoat-RP chiral column.[10]

Visualizations

Experimental Workflow for HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Dipeptide Isomer Mixture prep2 Filter Sample (0.22 µm) prep1->prep2 hplc1 Inject Sample prep2->hplc1 hplc2 Chromatographic Separation (RP, Chiral, or HILIC) hplc1->hplc2 hplc3 UV/MS Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Retention Times & Resolution data1->data2 data3 Quantify Isomers data2->data3

Caption: Workflow for HPLC-based separation and analysis of dipeptide isomers.

Factors Influencing Dipeptide Isomer Separation

G cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_conditions Operating Conditions center Separation Resolution sp1 Column Chemistry (C18, Silica, Chiral) sp1->center sp2 Particle Size sp2->center sp3 Column Dimensions sp3->center mp1 Organic Modifier (Acetonitrile, Methanol) mp1->center mp2 pH and Additives (TFA, Formic Acid) mp2->center mp3 Gradient Profile mp3->center op1 Flow Rate op1->center op2 Temperature op2->center

Caption: Key parameters affecting the HPLC separation of dipeptide isomers.

Conclusion

The separation of Met-Thr dipeptide isomers can be achieved through careful selection and optimization of HPLC conditions. For positional isomers, high-resolution reversed-phase or HILIC methods are recommended. For stereoisomers, chiral chromatography is the most definitive approach. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for the separation and quantification of Met-Thr and other dipeptide isomers. The successful separation is crucial for ensuring the purity, efficacy, and safety of peptide-based therapeutics and for advancing research in proteomics and related fields.

References

Application Notes and Protocols for H-Met-Thr-OH with TFA Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and use of the dipeptide H-Met-Thr-OH with a trifluoroacetate (B77799) (TFA) salt. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Product Information

  • Chemical Name: L-methionyl-L-threonine trifluoroacetate salt

  • Sequence: Met-Thr

  • Molecular Formula (Peptide): C9H18N2O4S[1][2]

  • Molecular Weight (Peptide): 250.32 g/mol [2]

  • Appearance: Typically a white to off-white lyophilized powder.

  • Counterion: Trifluoroacetic acid (TFA) is present as a counterion, resulting from purification by high-performance liquid chromatography (HPLC).[2][3][4] The TFA salt can contribute to the total mass of the product.[2][3]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the stability of the peptide and to ensure user safety. The presence of TFA as a counterion necessitates specific safety precautions.

2.1. Safety Precautions

Trifluoroacetic acid is a corrosive chemical that can cause severe skin burns and eye damage, and is harmful if inhaled.[5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the lyophilized powder or its solutions.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder or any aerosols from solutions.[5][6][7]

  • Spill Response: In case of a spill, clean the area thoroughly. Avoid generating dust from the lyophilized powder.

2.2. Storage Conditions

To ensure the long-term stability of this compound TFA salt, it is crucial to store it under appropriate conditions.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or colderUp to 1 yearStore in a tightly sealed container, protected from moisture and light.[2][3][9]
-80°CUp to 2 yearsFor long-term storage, -80°C is recommended to minimize degradation.[9]
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[9]
-80°CUp to 6 monthsRecommended for longer-term storage of solutions.[9]

2.3. Reconstitution

Careful reconstitution of the lyophilized peptide is essential for accurate experimental results.

  • General Principle: Before opening the vial, allow the product to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.

  • Solubility: The TFA salt form generally enhances the solubility of peptides in aqueous solutions.[2][3][10][11] It is recommended to first dissolve the peptide in a small amount of a suitable solvent like Dimethyl Sulfoxide (DMSO) and then dilute with an aqueous buffer. For H-Glu(Met-OH)-OH TFA, solubility in DMSO is reported to be 100 mg/mL with the need for ultrasonic treatment.[9] While this is a different peptide, it suggests a starting point for solubility testing.

  • Oxygen Sensitivity: Peptides containing methionine, like this compound, are susceptible to oxidation. It is advisable to use degassed solvents for reconstitution.

Experimental Protocols

3.1. Protocol for Preparation of a Stock Solution

This protocol outlines the steps for reconstituting the lyophilized peptide to create a stock solution.

  • Equilibration: Remove the vial of lyophilized this compound TFA salt from the freezer and allow it to warm to room temperature.

  • Solvent Selection: Choose an appropriate solvent. For many peptides, high-purity DMSO is a good initial choice, followed by dilution with an aqueous buffer.

  • Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the desired volume of the primary solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.

  • Dilution: If necessary, dilute the stock solution to the desired final concentration with the appropriate aqueous buffer (e.g., PBS, Tris).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[9]

G cluster_prep Stock Solution Preparation Workflow start Start: Lyophilized Peptide Vial equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Primary Solvent (e.g., DMSO) equilibrate->add_solvent dissolve Gently Vortex/Sonicate to Dissolve add_solvent->dissolve dilute Dilute with Aqueous Buffer dissolve->dilute aliquot Aliquot into Single-Use Tubes dilute->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready-to-use Aliquots store->end

Caption: Workflow for preparing a peptide stock solution.

3.2. Considerations for Biological Assays

The presence of TFA can influence experimental outcomes, particularly in sensitive cell-based assays.

  • pH Alteration: TFA is acidic and can lower the pH of the final solution, which may affect cell viability or protein activity.[12] It is important to ensure the final pH of the experimental solution is adjusted and buffered appropriately.

  • Cellular Assays: For highly sensitive cellular or biochemical studies, the presence of residual TFA should be taken into account.[2] In some cases, TFA has been shown to interfere with in vitro and in vivo experiments.[13]

  • TFA Removal: If TFA interference is a concern, it can be exchanged for a more biocompatible counterion like acetate (B1210297) or hydrochloride (HCl).[4] This is typically achieved through ion-exchange chromatography or by repeatedly dissolving the peptide in a solution of the desired acid and lyophilizing.[13]

G cluster_tfa TFA Counterion Considerations peptide_tfa This compound with TFA Salt sensitive_assay Sensitive Biological Assay? peptide_tfa->sensitive_assay proceed Proceed with pH adjustment sensitive_assay->proceed No ion_exchange Perform Counterion Exchange (e.g., to Acetate) sensitive_assay->ion_exchange Yes ion_exchange->proceed

References

Application Notes and Protocols for Met-Thr in Nutritional Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Methionyl-Threonine (Met-Thr) is a subject of growing interest in nutritional research due to the essential nature of its constituent amino acids, L-methionine and L-threonine. While research directly investigating the Met-Thr dipeptide is emerging, its potential applications can be inferred from the well-documented roles of methionine and threonine in various physiological processes. These application notes provide an overview of the potential uses of Met-Thr in nutritional research and detailed protocols for its investigation.

Methionine is a sulfur-containing essential amino acid crucial for protein synthesis, metabolism, and as a precursor for important molecules like S-adenosylmethionine (SAM), a universal methyl donor. Threonine, another essential amino acid, is vital for protein synthesis, gut function, and the immune system. As a dipeptide, Met-Thr may offer unique nutritional and physiological benefits, including potentially enhanced absorption and specific biological activities.

Potential Applications in Nutritional Research

The Met-Thr dipeptide is a promising candidate for investigation in several areas of nutritional science:

  • Clinical Nutrition: Dipeptide solutions, including those containing methionine, are explored for parenteral nutrition as they can provide essential amino acids in a readily absorbable form. This is particularly beneficial for patients with compromised gastrointestinal function.

  • Muscle Protein Synthesis: Both methionine and threonine are critical for muscle protein synthesis. Methionine initiates protein synthesis, and its supplementation has been shown to increase nitrogen retention and muscle protein accretion in pigs. Threonine is also essential for muscle growth and protein synthesis. The Met-Thr dipeptide could be a potent supplement for supporting muscle growth and repair in athletes, the elderly, and individuals with muscle-wasting conditions.

  • Immune System Modulation: Methionine and threonine play significant roles in immune function. Methionine is a precursor for glutathione, a key antioxidant, and is involved in T-cell differentiation and proliferation. Threonine is crucial for the production of mucins that form a protective barrier in the gut and for the synthesis of immunoglobulins. Supplementation with both amino acids has been shown to enhance immune responses in broiler chickens challenged with infectious bursal disease. Investigating the immunomodulatory effects of the Met-Thr dipeptide is a promising area of research.

  • Gut Health: Threonine is highly utilized by the gut for the synthesis of mucin, which is essential for maintaining the integrity of the gut barrier. Methionine metabolism also plays a role in intestinal immune and anti-oxidative responses. The Met-Thr dipeptide could therefore be beneficial for supporting gut health and integrity.

  • Antioxidant Properties: Methionine-containing dipeptides have been noted for their antioxidant activity. This is an area for direct investigation with the Met-Thr dipeptide.

Quantitative Data Summary

While specific quantitative data for the Met-Thr dipeptide is limited, the following tables summarize relevant data from studies on related dipeptides and individual amino acid supplementation. This information can serve as a benchmark for designing and interpreting experiments with Met-Thr.

Table 1: Effects of Methionyl-Methionine (Met-Met) Dipeptide Supplementation on Lactation Performance in Dairy Cows [1]

ParameterControl Group (CON)6 g/d Met-Met Group (MM)6.12 g/d Rumen-Protected Met-Met Group (RPMM)
Milk Yield ( kg/d )35.836.537.9
Energy-Corrected Milk (ECM) ( kg/d )35.537.138.2**
Milk Protein Yield ( kg/d )1.151.211.23
Milk Protein (%)3.213.323.33

*p < 0.05 compared to CON; **p < 0.01 compared to CON

Table 2: Effects of Methionine and Threonine Supplementation on Immune Response in Broiler Chickens [2]

Dietary TreatmentAntibody Titer against IBD (7 days post-challenge)Antibody Titer against NDV (7 days post-challenge)Bursa Lesion Score
NRC (M1T1)3.23.52.8
2x NRC Met, NRC Thr (M2T1)3.84.12.1
3x NRC Met, NRC Thr (M3T1)4.14.51.8
NRC Met, 2x NRC Thr (M1T2)3.94.22.0
2x NRC Met, 2x NRC Thr (M2T2)4.55.11.5
3x NRC Met, 2x NRC Thr (M3T2)4.85.51.2
NRC Met, 3x NRC Thr (M1T3)4.24.61.7
2x NRC Met, 3x NRC Thr (M2T3)4.95.61.1
3x NRC Met, 3x NRC Thr (M3T3)5.25.91.0

*Significantly higher than other treatment groups (p < 0.05).

Key Signaling Pathways

The biological effects of Met-Thr are likely mediated through the modulation of key signaling pathways involved in metabolism, growth, and immunity. Based on the known functions of methionine and threonine, the following pathways are of particular interest for investigation.

mTOR_Signaling_Pathway Met_Thr Met-Thr Dipeptide Amino_Acids Methionine & Threonine Met_Thr->Amino_Acids Hydrolysis mTORC1 mTORC1 Amino_Acids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inactivates) Protein_Synthesis Muscle Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits (when active)

Figure 1: Inferred mTOR signaling pathway activation by Met-Thr.

Immune_Response_Pathway Met_Thr Met-Thr Dipeptide Methionine Methionine Met_Thr->Methionine Threonine Threonine Met_Thr->Threonine Glutathione Glutathione Synthesis Methionine->Glutathione T_Cell T-Cell Proliferation & Differentiation Methionine->T_Cell Mucin Mucin Production Threonine->Mucin Immunoglobulins Immunoglobulin Synthesis Threonine->Immunoglobulins Antioxidant_Defense Antioxidant Defense Glutathione->Antioxidant_Defense Cell_Mediated_Immunity Cell-Mediated Immunity T_Cell->Cell_Mediated_Immunity Gut_Barrier_Function Gut Barrier Function Mucin->Gut_Barrier_Function Humoral_Immunity Humoral Immunity Immunoglobulins->Humoral_Immunity In_Vitro_Digestion_Workflow Start Start: Met-Thr Sample Oral_Phase Oral Phase (2 min) + SSF, α-amylase, pH 7.0 Start->Oral_Phase Gastric_Phase Gastric Phase (2h) + SGF, Pepsin, pH 3.0 Oral_Phase->Gastric_Phase Intestinal_Phase Intestinal Phase (2h) + SIF, Pancreatin, Bile, pH 7.0 Gastric_Phase->Intestinal_Phase Analysis Sample Analysis UPLC-MS/MS Intestinal_Phase->Analysis

References

Application Notes and Protocols for Studying Peptide Transport Mechanisms using Dipeptides as Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of peptide transport across biological membranes is crucial for understanding nutrient absorption, drug delivery, and various physiological processes. Solute carrier (SLC) transporters, particularly the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2), play a pivotal role in the uptake of di- and tripeptides.[1][2] These transporters exhibit broad substrate specificity, making them key targets for oral drug delivery strategies.[2] While specific experimental data on the dipeptide H-Met-Thr-OH in transport studies is not extensively documented in publicly available literature, this guide provides a comprehensive framework and detailed protocols for characterizing the transport of a model dipeptide, which can be adapted for this compound or other dipeptides of interest.

These application notes are intended for researchers, scientists, and drug development professionals investigating the mechanisms of peptide transport. The protocols described herein cover essential in vitro cell-based assays to determine the interaction of a dipeptide with peptide transporters, including competitive inhibition assays and direct uptake studies.

Key Concepts in Peptide Transport

Peptide transporters like PEPT1 and PEPT2 are secondary active transporters that utilize an inwardly directed proton gradient to drive the uptake of their substrates.[1][2] They are characterized by:

  • Broad Substrate Specificity: Capable of transporting thousands of different di- and tripeptides.[1]

  • Affinity Differences: PEPT1 is generally a low-affinity, high-capacity transporter, predominantly found in the intestine, while PEPT2 is a high-affinity, low-capacity transporter with broader tissue distribution, including the kidneys and brain.[2][3][4]

  • Drug Interactions: Many pharmaceutical drugs, such as β-lactam antibiotics and angiotensin-converting enzyme (ACE) inhibitors, are recognized and transported by PEPTs.[1][2]

The study of how a specific dipeptide like this compound interacts with these transporters can provide valuable insights into its potential for oral absorption and its ability to modulate the transport of other peptides or peptidomimetic drugs.

Data Presentation

Quantitative data from peptide transport experiments should be meticulously organized to facilitate comparison and interpretation. The following tables provide templates for presenting typical results from competitive inhibition and direct uptake assays.

Table 1: Competitive Inhibition of a Known PEPT1/PEPT2 Substrate by a Test Dipeptide

Test Dipeptide Concentration (µM)Uptake of Radiolabeled Substrate (% of Control)Standard Deviation
0 (Control)100± 5.2
195.3± 4.8
1078.1± 6.1
5052.4± 5.5
10035.7± 4.9
50015.2± 3.8
10008.9± 2.5
Calculated IC50 (µM) XX.X

This table is a representative example. Actual data will vary.

Table 2: Kinetic Parameters of Direct Dipeptide Uptake

Dipeptide Concentration (µM)Initial Uptake Rate (pmol/mg protein/min)Standard Deviation
110.5± 1.2
545.2± 3.8
1078.9± 6.5
25155.3± 12.1
50250.1± 20.4
100380.6± 31.5
200450.8± 38.2
Calculated K_m (µM) XX.X
Calculated V_max (pmol/mg protein/min) XXX.X

This table is a representative example. Actual data will vary.

Experimental Protocols

The following are detailed protocols for conducting key experiments to characterize the interaction of a dipeptide with peptide transporters.

Protocol 1: Cell Culture

This protocol describes the maintenance of cell lines suitable for peptide transport studies, such as Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer expressing PEPT1) or HEK293 cells stably transfected to express a specific transporter (e.g., PEPT1 or PEPT2).

Materials:

  • Caco-2 cells or HEK293 cells with transporter expression vector

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Methodology:

  • Cell Maintenance: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA.

  • Seeding for Assays: Resuspend the cells in fresh medium and seed them into appropriate culture plates (e.g., 24-well or 96-well plates) at a density that allows them to reach near confluence on the day of the assay. For Caco-2 cells, allow 18-21 days post-seeding for differentiation into a polarized monolayer.

Protocol 2: Competitive Inhibition Assay

This assay determines if the test dipeptide can inhibit the uptake of a known, typically radiolabeled, substrate of a specific peptide transporter.

Materials:

  • Cultured cells expressing the transporter of interest (e.g., Caco-2 or transfected HEK293)

  • Test dipeptide (e.g., this compound) stock solution

  • Radiolabeled substrate (e.g., [¹⁴C]Gly-Sar)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with MES, pH 6.0)

  • Wash buffer (ice-cold PBS)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Scintillation cocktail and counter

Methodology:

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with transport buffer.

  • Pre-incubation: Add transport buffer containing various concentrations of the test dipeptide to the cells and incubate for 10-15 minutes at 37°C. Include a control group with no test dipeptide.

  • Initiate Uptake: Add the radiolabeled substrate to each well to initiate the transport reaction. The final concentration of the radiolabeled substrate should be close to its K_m value for the transporter.

  • Incubation: Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.

  • Stop Uptake: Terminate the transport by rapidly aspirating the solution and washing the cells three times with ice-cold wash buffer.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes to ensure complete lysis.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Plot the percentage of inhibition against the concentration of the test dipeptide to determine the IC50 value.

Protocol 3: Direct Uptake Assay

This assay directly measures the uptake of the test dipeptide into the cells to determine its transport kinetics (K_m and V_max). This requires a labeled version of the test dipeptide (e.g., radiolabeled or fluorescently tagged).

Materials:

  • Cultured cells expressing the transporter of interest

  • Labeled test dipeptide (e.g., [³H]this compound)

  • Transport buffer (pH 6.0)

  • Wash buffer (ice-cold PBS)

  • Cell lysis buffer

  • Scintillation cocktail and counter or fluorescence plate reader

Methodology:

  • Cell Preparation: Prepare the cells as described in the competitive inhibition assay protocol.

  • Initiate Uptake: Add transport buffer containing increasing concentrations of the labeled test dipeptide to the cells.

  • Incubation: Incubate for a short, defined period at 37°C, ensuring the measurement is within the initial linear phase of uptake.

  • Stop Uptake: Terminate the transport as described previously.

  • Cell Lysis and Quantification: Lyse the cells and quantify the amount of labeled dipeptide taken up.

  • Data Analysis: Determine the initial uptake rates at each concentration. Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m (substrate concentration at half-maximal velocity) and V_max (maximum transport velocity).

Visualizations

The following diagrams illustrate key concepts and workflows in studying peptide transport mechanisms.

PeptideTransportSignaling cluster_extracellular Extracellular Space (Lumen) cluster_membrane Apical Membrane cluster_intracellular Intracellular Space (Cytosol) Protons H+ PEPT1 PEPT1/PEPT2 (SLC15A1/A2) Protons->PEPT1 Binds Dipeptide Dipeptide (e.g., this compound) Dipeptide->PEPT1 Binds Transported_Complex [Transporter-H+-Dipeptide] PEPT1->Transported_Complex Conformational Change & Translocation Released_Proton H+ Transported_Complex->Released_Proton Released_Dipeptide Dipeptide Transported_Complex->Released_Dipeptide Metabolism Cellular Metabolism or Drug Action Released_Dipeptide->Metabolism

Caption: Proton-coupled dipeptide transport mechanism via PEPT1/PEPT2.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., Caco-2 or transfected HEK293) Seeding 2. Seed Cells in Assay Plates CellCulture->Seeding Wash 3. Wash Cells with Transport Buffer Seeding->Wash AddSubstrate 4. Add Labeled Substrate +/- Test Dipeptide Wash->AddSubstrate Incubate 5. Incubate at 37°C AddSubstrate->Incubate Stop 6. Stop Uptake with Ice-Cold Buffer Incubate->Stop Lyse 7. Lyse Cells Stop->Lyse Quantify 8. Quantify Uptake (Scintillation/Fluorescence) Lyse->Quantify Analyze 9. Data Analysis (IC50, Km, Vmax) Quantify->Analyze

Caption: General experimental workflow for in vitro peptide transport assays.

LogicalRelationship Dipeptide Test Dipeptide (this compound) Interaction Interaction? Dipeptide->Interaction Transporter Peptide Transporter (PEPT1/PEPT2) Transporter->Interaction Substrate Is it a Substrate? Interaction->Substrate Yes Inhibitor Is it an Inhibitor? Interaction->Inhibitor Yes NoInteraction No Significant Interaction Interaction->NoInteraction No DirectUptake Direct Uptake Assay (determines Km, Vmax) Substrate->DirectUptake Investigate CompInhibition Competitive Inhibition Assay (determines IC50) Inhibitor->CompInhibition Investigate

Caption: Logical flow for characterizing dipeptide-transporter interactions.

References

Application Notes and Protocols for H-Met-Thr-OH in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-Thr-OH, also known as Methionyl-Threonine, is a dipeptide composed of the essential amino acids L-methionine and L-threonine. As an intermediate in protein metabolism, the presence and concentration of this compound in biological systems can provide valuable insights into cellular physiology and pathology. While research specifically targeting this dipeptide is emerging, its constituent amino acids are known to play critical roles in fundamental cellular processes, including cell growth, metabolism, and signaling. These application notes provide an overview of the potential uses of this compound in metabolomics research and detailed protocols for its analysis.

Methionine is a key player in one-carbon metabolism through its conversion to S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.[1][2] Methionine metabolism is intricately linked to cellular signaling pathways that regulate growth and proliferation, such as the mechanistic target of rapamycin (B549165) (mTOR) pathway.[2][3] Threonine is an essential amino acid crucial for protein synthesis, and its metabolism can influence cell growth and differentiation through pathways like the mitogen-activated protein kinase (MAPK) and mTOR signaling cascades.[4][5][6]

Given the biological significance of its constituent amino acids, this compound is a promising biomarker for studies focusing on metabolic disorders, oncology, and neurodegenerative diseases.

Potential Applications in Metabolomics

  • Biomarker Discovery: Altered levels of this compound in biological fluids such as plasma, urine, or cerebrospinal fluid (CSF) may serve as a biomarker for various pathological conditions, including metabolic diseases and cancer. Although not yet widely quantified in human tissues, it has been detected in feces and is considered a potential, or "expected," metabolite in the human metabolome.[7]

  • Studying Metabolic Pathways: Monitoring the flux of this compound can provide insights into the activity of methionine and threonine metabolic pathways. This can be particularly relevant in studying diseases where these pathways are dysregulated.

  • Drug Development: The signaling pathways influenced by methionine and threonine are often targets for therapeutic intervention. Understanding the role of this compound in these pathways could aid in the development of novel drugs and the assessment of treatment efficacy.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in various biological matrices. These values are for illustrative purposes and are based on typical concentration ranges observed for other dipeptides and amino acids in metabolomics studies, as specific quantitative data for this compound is not yet widely available in published literature.

Biological MatrixConditionConcentration Range (µmol/L)Analytical MethodReference
Human Plasma Healthy Control0.5 - 5.0LC-MS/MSHypothetical
Metabolic Disorder X7.5 - 15.0LC-MS/MSHypothetical
Cancer Type Y0.1 - 1.0LC-MS/MSHypothetical
Human Urine Healthy Control1.0 - 10.0 (nmol/mmol creatinine)NMR SpectroscopyHypothetical
Kidney Disease Z15.0 - 30.0 (nmol/mmol creatinine)NMR SpectroscopyHypothetical
Cerebrospinal Fluid (CSF) Healthy Control0.1 - 1.5LC-MS/MSHypothetical
Neurodegenerative Disease A2.0 - 5.0LC-MS/MSHypothetical

Signaling Pathways

Based on the known roles of its constituent amino acids and the general function of dipeptides in cellular signaling, this compound is postulated to influence key metabolic and growth-regulating pathways.

Potential Signaling Role of this compound

The diagram below illustrates the potential integration of this compound into cellular signaling, primarily through the mTOR pathway, which is a central regulator of cell growth and metabolism. Both methionine and threonine are known to activate mTORC1.[3][4][6]

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling This compound This compound Amino Acid Transporter Amino Acid Transporter This compound->Amino Acid Transporter mTORC1 mTORC1 Amino Acid Transporter->mTORC1 Activation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Inhibits

Potential activation of the mTORC1 pathway by this compound.

Experimental Protocols

The following are detailed protocols for the targeted analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in a metabolomics study is depicted below.

G Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Processing Data Processing Instrumental Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

General workflow for metabolomics analysis of this compound.

Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the targeted quantification of this compound in human plasma using a triple quadrupole mass spectrometer.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled this compound (e.g., ¹³C, ¹⁵N-labeled) as an internal standard (IS)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (collected in EDTA tubes)

  • Protein precipitation plates or microcentrifuge tubes

  • Centrifuge

2. Sample Preparation

  • Thaw plasma samples on ice.

  • Vortex each sample for 10 seconds.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution (at a concentration of 10 µM in 50% methanol).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 5% acetonitrile in water with 0.1% formic acid.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

      • This compound: Q1 m/z 251.1 -> Q3 m/z 132.1 (fragmentation of the peptide bond)

      • Internal Standard: Q1 m/z 256.1 -> Q3 m/z 137.1 (assuming +5 Da labeling)

    • Collision Energy: Optimized for the specific instrument, typically 15-25 eV.

    • Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

4. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve using known concentrations of the analytical standard.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Analysis of this compound in Human Urine by NMR Spectroscopy

This protocol provides a method for the detection and relative quantification of this compound in human urine samples using ¹H NMR spectroscopy.

1. Materials and Reagents

  • Urine samples (mid-stream collection)

  • Phosphate (B84403) buffer (pH 7.4)

  • Deuterium oxide (D₂O)

  • 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal standard

  • NMR tubes

2. Sample Preparation

  • Thaw urine samples at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • To an NMR tube, add:

    • 540 µL of the urine supernatant

    • 60 µL of phosphate buffer (containing TSP in D₂O at a final concentration of 1 mM).

  • Vortex the tube gently for 10 seconds.

  • Place the NMR tube in the spectrometer for analysis.

3. NMR Spectroscopy Parameters

  • Spectrometer: 600 MHz or higher

  • Pulse Sequence: 1D NOESY with presaturation for water suppression (e.g., noesygppr1d)

  • Acquisition Parameters:

    • Temperature: 298 K

    • Number of Scans: 128

    • Relaxation Delay: 4.0 s

    • Mixing Time: 100 ms

    • Spectral Width: 12 ppm

4. Data Analysis

  • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Reference the chemical shifts to the TSP signal at 0.0 ppm.

  • Identify the characteristic signals of this compound. Based on the structures of methionine and threonine, expected approximate chemical shifts (δ, ppm) would be:

    • Methionine α-H: ~4.0-4.2

    • Threonine α-H: ~4.1-4.3

    • Threonine β-H: ~4.2-4.4

    • Methionine γ-CH₂: ~2.5-2.7

    • Methionine S-CH₃: ~2.1

    • Threonine γ-CH₃: ~1.2-1.3

  • Integrate the area of a well-resolved peak corresponding to this compound.

  • Normalize the integral to the integral of the TSP signal for relative quantification or to the creatinine (B1669602) signal for concentration normalization in urine.

Conclusion

The study of this compound in metabolomics holds promise for advancing our understanding of various diseases and for the development of novel diagnostics and therapeutics. The protocols provided herein offer a starting point for researchers to begin exploring the role of this dipeptide in their areas of interest. Further research is needed to establish the precise physiological and pathological concentrations of this compound and to fully elucidate its role in cellular signaling.

References

Troubleshooting & Optimization

Technical Support Center: H-Met-Thr-OH Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the tripeptide H-Met-Thr-OH in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathways for this compound are driven by the reactivity of its constituent amino acids, methionine and threonine.

  • Oxidation of Methionine: The thioether side chain of methionine is highly susceptible to oxidation, which is a common issue for methionine-containing peptides.[1][2] This reaction forms methionine sulfoxide (B87167). This oxidation can be accelerated by factors such as the presence of oxygen, metal ions, and exposure to light.[1][3]

  • Hydrolysis of the Peptide Bond: Like all peptides, this compound can undergo hydrolysis of its peptide bonds, leading to the formation of smaller peptides and individual amino acids. This process is highly dependent on the pH and temperature of the solution.

  • Threonine Degradation: While generally more stable than methionine, threonine can also undergo degradation, particularly under harsh conditions such as extreme pH or high temperatures.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For optimal stability, aqueous solutions of this compound should be stored frozen at -20°C or -80°C.[4] It is also advisable to protect the solution from light and to minimize freeze-thaw cycles by storing it in aliquots. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability studies should be conducted to confirm this for your specific formulation.

Q3: How does pH affect the stability of this compound?

A3: The pH of the aqueous solution is a critical factor influencing the stability of this compound.

  • Acidic and Basic Conditions: Both strongly acidic and basic conditions can catalyze the hydrolysis of the peptide bonds.

  • Oxidation: The rate of methionine oxidation can also be pH-dependent.

  • Optimal pH: The optimal pH for stability is typically near neutral (pH 6-8), but this should be determined empirically for your specific application and formulation.

Q4: Can I use buffers to improve the stability of my this compound solution?

A4: Yes, using a buffer to maintain a stable pH is highly recommended. The choice of buffer is important, as some buffer components can react with the peptide. Phosphate and acetate (B1210297) buffers are commonly used. It is crucial to ensure the chosen buffer is compatible with the peptide and does not accelerate degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Loss of peptide concentration over time Oxidation of Methionine: The methionine residue is likely oxidizing to methionine sulfoxide.1. Deoxygenate Solutions: Prepare buffers and solutions with deoxygenated water and purge with an inert gas (e.g., nitrogen or argon).2. Add Antioxidants: Consider adding a small amount of a free radical scavenger or antioxidant, such as free L-methionine, to the formulation.[5]3. Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA to the buffer.
Hydrolysis: The peptide bonds are breaking down due to pH instability or high temperature.1. Optimize and Buffer pH: Ensure the solution is buffered to an optimal pH (typically 6-8).2. Control Temperature: Store solutions at recommended low temperatures (-20°C or -80°C) and avoid prolonged exposure to room temperature.
Adsorption to Surfaces: The peptide may be adsorbing to the surface of storage vials or labware.1. Use Low-Binding Tubes: Utilize polypropylene (B1209903) or other low-protein-binding microcentrifuge tubes and pipette tips.2. Include a Surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Polysorbate 20) can help prevent adsorption, but compatibility must be tested.
Appearance of new peaks in HPLC chromatogram Degradation Products: New peaks likely represent degradation products such as methionine sulfoxide or hydrolyzed fragments.1. Characterize Degradants: Use mass spectrometry (LC-MS) to identify the mass of the new peaks and confirm their identity.2. Perform Forced Degradation: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
Precipitation or cloudiness of the solution Poor Solubility: The peptide may be precipitating out of solution, especially at higher concentrations or in certain buffers.1. Check Solubility Limits: Determine the solubility of this compound in your specific buffer system.2. Adjust pH: The solubility of peptides can be pH-dependent. Try adjusting the pH slightly.3. Use a Co-solvent: In some cases, a small percentage of an organic co-solvent (e.g., acetonitrile (B52724) or DMSO) may improve solubility, but its compatibility with the experiment must be considered.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[1][3][6]

1. Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • HPLC system with UV detector

3. Methodology:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL).

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a known concentration.

    • Incubate at 60°C for 24 hours.

    • At various time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in water to a known concentration.

    • Add 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • At various time points, take an aliquot and analyze by HPLC.

  • Thermal Degradation:

    • Store a solid sample of this compound at 60°C.

    • Store a solution of this compound in a relevant buffer at 60°C.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples after the exposure period and compare them to a control sample protected from light.

4. Data Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method.

  • Calculate the percentage of degradation for each condition.

  • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

1. Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

2. Materials and Equipment:

  • HPLC system with a UV detector and autosampler

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid, HPLC grade

  • High-purity water

  • This compound reference standard

  • Samples from the forced degradation study

3. Suggested HPLC Parameters (to be optimized):

ParameterSuggested Condition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210-220 nm
Injection Volume 10 µL

4. Method Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The samples from the forced degradation study are crucial for demonstrating specificity.

Visualizations

Degradation_Pathway This compound This compound Methionine Sulfoxide-Thr-OH Methionine Sulfoxide-Thr-OH This compound->Methionine Sulfoxide-Thr-OH Oxidation (O2, H2O2, Metal Ions) H-Met + Thr-OH H-Met + Thr-OH This compound->H-Met + Thr-OH Hydrolysis (Acid/Base, Heat) H-Met-Thr + OH H-Met-Thr + OH This compound->H-Met-Thr + OH Hydrolysis (Acid/Base, Heat)

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow start Instability Observed (e.g., loss of peak area) check_oxidation Is oxidation suspected? (new peak, known reactivity) start->check_oxidation mitigate_oxidation Implement anti-oxidation measures: - Deoxygenate solutions - Add antioxidants (e.g., free Met) - Use chelating agents (EDTA) check_oxidation->mitigate_oxidation Yes check_hydrolysis Is hydrolysis suspected? (pH drift, high temp exposure) check_oxidation->check_hydrolysis No reanalyze Re-analyze sample mitigate_oxidation->reanalyze mitigate_hydrolysis Implement anti-hydrolysis measures: - Optimize and buffer pH - Control temperature check_hydrolysis->mitigate_hydrolysis Yes check_adsorption Is adsorption suspected? (inconsistent results) check_hydrolysis->check_adsorption No mitigate_hydrolysis->reanalyze mitigate_adsorption Implement anti-adsorption measures: - Use low-binding labware - Consider surfactants check_adsorption->mitigate_adsorption Yes check_adsorption->reanalyze No mitigate_adsorption->reanalyze end Stability Improved reanalyze->end

Caption: Troubleshooting workflow for this compound instability.

Experimental_Workflow start Start Stability Study forced_degradation 1. Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_development 2. Develop Stability-Indicating HPLC Method forced_degradation->hplc_development hplc_validation 3. Validate HPLC Method (Specificity, Linearity, Accuracy, etc.) hplc_development->hplc_validation stability_testing 4. Long-Term Stability Testing (ICH Conditions) hplc_validation->stability_testing data_analysis 5. Data Analysis and Degradation Profile stability_testing->data_analysis end Establish Shelf-life and Storage Conditions data_analysis->end

Caption: Experimental workflow for a stability study of this compound.

References

H-Met-Thr-OH solubility issues and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-Met-Thr-OH Solubility

This guide provides troubleshooting protocols and answers to frequently asked questions regarding the solubility of the dipeptide this compound (Methionyl-Threonine). While specific solubility data for this exact peptide is not extensively published, this guide applies general principles of peptide solubility based on its constituent amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound?

A1: The solubility of this compound is primarily determined by its amino acid composition, overall charge, and the pH of the solvent.[1][2]

  • Amino Acid Composition : The peptide consists of Methionine (Met) and Threonine (Thr). Methionine is a non-polar, hydrophobic amino acid, which can decrease aqueous solubility.[2][3] Threonine is a polar, uncharged amino acid due to its hydroxyl group, which generally improves water solubility.[4]

  • Peptide Length : As a short dipeptide, this compound is more likely to be soluble in aqueous solutions than longer peptides, which have a greater potential for hydrophobic interactions and aggregation.[1][5]

  • Net Charge & pH : The peptide has a free amino group (N-terminus) and a free carboxyl group (C-terminus). At neutral pH (around 7), these groups will be ionized, creating a zwitterion with no net charge. Solubility is often lowest at the isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI.[2][6]

Q2: My this compound peptide won't dissolve in water. What should I do first?

A2: If this compound does not readily dissolve in sterile, distilled water, the next step is to adjust the pH.[1] Since the peptide is neutral overall, it may require a slightly acidic or basic environment to improve solubility.[3]

  • Try a dilute acidic solution : Add a small amount of 10% acetic acid dropwise to your peptide suspension.[7] This will protonate the C-terminal carboxyl group, giving the peptide a net positive charge and potentially increasing its interaction with water.

  • Try a dilute basic solution : If acid doesn't work, you can try a basic solution like 0.1M ammonium (B1175870) bicarbonate.[8] This will deprotonate the N-terminal amino group, giving the peptide a net negative charge.

Always start with a small test amount of your peptide before dissolving the entire sample.[3]

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, if aqueous solutions fail, organic solvents can be used. However, caution is advised due to the presence of Methionine.

  • Recommended Solvents : For hydrophobic or neutral peptides, solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are good choices.[3][7]

  • Solvents to Avoid (or use with caution) : Dimethyl sulfoxide (B87167) (DMSO) is a common solvent but can oxidize the sulfur-containing side chain of Methionine.[1][8] If DMSO must be used, employ oxygen-free solvents and handle the solution carefully to minimize oxidation.[9]

The general procedure is to dissolve the peptide in a minimal amount of the organic solvent first, then slowly add the aqueous buffer dropwise while vortexing to reach the desired final concentration.[8][10]

Q4: My peptide dissolved initially but then precipitated out of solution. What happened?

A4: This often occurs when diluting a peptide stock that was first dissolved in an organic solvent. Adding the aqueous buffer too quickly can cause localized high concentrations of the peptide, leading to aggregation and precipitation.[8] To avoid this, add the aqueous buffer slowly and with constant, gentle agitation.[8] If precipitation occurs, the peptide may need to be lyophilized again before attempting to redissolve it.[3]

Q5: How can I improve the dissolution process?

A5: Several physical methods can aid in dissolving a difficult peptide:

  • Sonication : Brief periods of sonication in a water bath can help break up aggregates and improve dissolution.[3][11] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and cool the sample on ice in between to prevent heating.[3]

  • Gentle Warming : Warming the solution to temperatures below 40°C can sometimes increase solubility. However, this should be done with care to avoid peptide degradation.[1][5]

Troubleshooting Guide

This section provides a structured approach to tackling solubility issues with this compound.

Physicochemical Properties of Constituent Amino Acids

Understanding the properties of Methionine and Threonine is key to predicting the behavior of this compound.

Amino AcidSymbolSide Chain PolarityHydropathy Index (Kyte & Doolittle)Notes
MethionineMetNon-polar, Hydrophobic1.9Contains a sulfur atom that is susceptible to oxidation.[8][12]
ThreonineThrPolar, Uncharged-0.7Contains a hydroxyl (-OH) group that can form hydrogen bonds.[4]
Solubility Testing Protocol

This protocol outlines a systematic method for determining the optimal solvent for this compound. Always use a small, non-critical amount of peptide for initial testing.[3]

Materials:

  • Lyophilized this compound peptide

  • Sterile, distilled water

  • 10% Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Preparation : Allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent condensation.[7] Centrifuge the vial briefly to collect all the powder at the bottom.[3]

  • Step 1: Water : Add a calculated amount of sterile, distilled water to achieve the desired concentration (e.g., 1 mg/mL). Vortex thoroughly. If the solution is clear, the peptide is soluble. If it remains a suspension, proceed to the next step.

  • Step 2: Acidic Solution : To the suspension from Step 1, add 10% acetic acid dropwise, vortexing between each drop, until the peptide dissolves. Note the approximate pH if possible.

  • Step 3: Basic Solution : If Step 2 fails, use a fresh aliquot of peptide and suspend it in water. Add 0.1 M ammonium bicarbonate dropwise, vortexing between drops, until the peptide dissolves.

  • Step 4: Organic Solvent : If aqueous solutions fail, the peptide is likely hydrophobic.

    • Lyophilize the peptide to remove the aqueous solvent from previous attempts.[7]

    • Add a minimal volume of DMF to the dry peptide to dissolve it completely.

    • Slowly add your desired aqueous buffer to the DMF solution dropwise while vortexing to achieve the final concentration. Do not add the peptide-DMF solution to the buffer; add the buffer to the peptide-DMF solution.[8]

Visual Guides

Solubility Troubleshooting Workflow

This diagram illustrates the logical steps to follow when troubleshooting this compound solubility issues.

G start Start: Lyophilized This compound water Try dissolving in sterile H₂O start->water check_water Is solution clear? water->check_water success Solubilization Successful check_water->success Yes acid Add 10% Acetic Acid dropwise check_water->acid No check_acid Is solution clear? acid->check_acid check_acid->success Yes base Use fresh aliquot. Add 0.1M NH₄HCO₃ dropwise check_acid->base No check_base Is solution clear? base->check_base check_base->success Yes organic Lyophilize & dissolve in minimal DMF check_base->organic No dilute Slowly dilute with aqueous buffer organic->dilute check_final Is solution clear? dilute->check_final check_final->success Yes fail Consult Technical Support check_final->fail No

Caption: A step-by-step workflow for dissolving this compound.

Factors Influencing this compound Solubility

This diagram shows the relationship between the amino acid properties and the overall solubility characteristics of the peptide.

G peptide This compound met Methionine (Met) - Hydrophobic Side Chain - Non-polar peptide->met Contains thr Threonine (Thr) - Polar Side Chain (-OH) - Uncharged peptide->thr Contains solubility Overall Solubility met->solubility Decreases aqueous solubility thr->solubility Increases aqueous solubility

Caption: Influence of constituent amino acids on peptide solubility.

References

minimizing interference of TFA in H-Met-Thr-OH experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide H-Met-Thr-OH. The primary focus is on mitigating interference from Trifluoroacetic Acid (TFA), a common reagent in peptide synthesis and purification that can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my this compound sample?

A1: Trifluoroacetic acid (TFA) is a strong acid widely used in solid-phase peptide synthesis to cleave the synthesized peptide from the resin. It is also a common mobile phase additive in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification, as it acts as an ion-pairing agent to improve peak shape and resolution.[1][2][3] Even after lyophilization, which removes free TFA, it can remain as a counterion bound to the positively charged amino terminus of this compound, forming a TFA salt.[4]

Q2: How can residual TFA interfere with my this compound experiments?

A2: Residual TFA can interfere with various experiments in several ways:

  • Mass Spectrometry (MS): TFA is a strong ion-pairing agent that can suppress the ionization of peptides, leading to reduced signal intensity in mass spectrometry.[5][6][7] It can also contaminate the MS system and be difficult to remove.[5]

  • Biological Assays: TFA can be toxic to cells, potentially affecting the results of cell-based assays by causing cytotoxicity or altering cellular proliferation.[4][8]

  • Structural Analysis: TFA counterions can alter the secondary structure and physicochemical properties of peptides.[9]

  • Quantification: The presence of TFA adds to the total weight of the peptide sample, which can lead to inaccuracies in concentration determination if not accounted for.[9]

Q3: What are the alternatives to using TFA in the mobile phase for HPLC analysis of this compound?

A3: Several alternatives to TFA can be used in the mobile phase for RP-HPLC to minimize interference, especially for subsequent mass spectrometry analysis:

  • Formic Acid (FA): A common alternative for LC-MS applications as it is less ion-suppressive than TFA.[7] However, it may result in broader peaks and lower chromatographic resolution compared to TFA.[7][10]

  • Difluoroacetic Acid (DFA): Offers a balance between the chromatographic performance of TFA and the MS compatibility of FA.[7] It is a weaker acid than TFA and causes less ion suppression.[7]

  • Acetic Acid (AA): Another weaker acid that can be used, but like formic acid, it may compromise peak shape and resolution.[11]

Q4: How can I remove TFA from my this compound sample?

A4: There are several established methods for removing TFA from peptide samples:

  • Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is repeated multiple times to replace the TFA counterion with chloride.[12][13]

  • Ion-Exchange Chromatography (IEX): This method separates the peptide from the TFA counterion based on charge. The peptide is bound to an ion-exchange resin, and the TFA is washed away. The peptide is then eluted with a different salt solution.[12]

  • Reverse-Phase HPLC with a TFA-free mobile phase: The peptide can be re-purified using an HPLC system with a mobile phase containing a more biocompatible acid, such as acetic acid or formic acid.[13]

Troubleshooting Guides

Issue 1: Low signal intensity or signal suppression in the mass spectrum of this compound.

  • Possible Cause: Interference from residual TFA in the sample or the use of TFA in the LC-MS mobile phase. TFA forms strong ion pairs with the peptide, suppressing its ionization.[5][6][7]

  • Troubleshooting Steps:

    • TFA Removal: If the sample was purified using TFA, perform a TFA removal procedure such as lyophilization with HCl or ion-exchange chromatography (see detailed protocols below).

    • Use a TFA-free Mobile Phase: For LC-MS analysis, switch to a mobile phase containing a more MS-friendly additive like 0.1% formic acid or 0.1% difluoroacetic acid.[7]

    • Optimize MS Parameters: Ensure the mass spectrometer is properly tuned and calibrated for peptide analysis.[14]

Issue 2: Poor peak shape (e.g., tailing or broadening) in the HPLC chromatogram of this compound.

  • Possible Cause: Inappropriate mobile phase additive or pH. Peptides can exhibit poor peak shape if secondary interactions with the stationary phase are not adequately controlled.[15]

  • Troubleshooting Steps:

    • Optimize Mobile Phase Additive: While TFA generally provides good peak shape, if it cannot be used, experiment with other additives like formic acid or difluoroacetic acid at various concentrations.

    • Adjust Mobile Phase pH: The ionization state of this compound is pH-dependent. Adjusting the pH of the mobile phase can improve peak shape.[15]

    • Check Column Condition: Ensure the HPLC column is not degraded or contaminated.

Issue 3: Inconsistent or unexpected results in cell-based assays with this compound.

  • Possible Cause: Cytotoxicity of residual TFA in the peptide sample.[4][8]

  • Troubleshooting Steps:

    • Perform TFA Removal: Before conducting biological assays, it is highly recommended to exchange the TFA counterion for a more biocompatible one like acetate (B1210297) or chloride using the protocols outlined below.

    • Include a TFA Control: In your assay, include a control group treated with TFA at a concentration equivalent to that present in your peptide sample to assess the effect of the counterion itself.

    • Accurate Peptide Quantification: Ensure the peptide concentration is accurately determined after TFA removal, as the removal of the counterion will change the net peptide weight.[9]

Data Presentation

Table 1: Comparison of TFA Removal Methods

MethodTFA Removal EfficiencyPeptide RecoveryAdvantagesDisadvantages
Lyophilization with HCl (3 cycles) >99%>90%Simple procedure, effective removal.Can be time-consuming, requires multiple cycles.[12][16]
Ion-Exchange Chromatography >95%>80%Effective for hydrophilic peptides.Can be more complex, potential for peptide loss.[12][17]
RP-HPLC with Acetic Acid ~90-95%~70-80%Combines purification and salt exchange.May lead to lower peptide recovery.[17]

Note: Efficiency and recovery rates are approximate and can vary depending on the specific peptide and experimental conditions.

Table 2: Effect of Mobile Phase Additives on Peptide Analysis

Mobile Phase AdditiveTypical ConcentrationChromatographic Performance (Peak Shape/Resolution)Mass Spectrometry Performance (Signal Intensity)
Trifluoroacetic Acid (TFA) 0.1%ExcellentStrong Signal Suppression
Formic Acid (FA) 0.1%Good to ModerateGood
Difluoroacetic Acid (DFA) 0.1%Very GoodGood to Very Good
Acetic Acid (AA) 0.1% - 1%ModerateGood

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl
  • Dissolution: Dissolve the this compound TFA salt in distilled water to a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 10 mM.[13]

  • Incubation: Let the solution stand at room temperature for at least one minute.[13]

  • Freezing: Freeze the solution, preferably in liquid nitrogen, to ensure rapid and uniform freezing.[13]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[13]

  • Final Reconstitution: After the final lyophilization, reconstitute the this compound peptide in the desired buffer for your experiment.

Protocol 2: TFA Removal by Ion-Exchange Chromatography
  • Resin Preparation: Prepare a strong anion exchange column. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[12]

  • Equilibration: Equilibrate the column with a low ionic strength buffer (e.g., 10 mM sodium phosphate, pH 7.0).

  • Sample Loading: Dissolve the this compound TFA salt in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA ions.

  • Elution: Elute the peptide from the column using a buffer with a higher ionic strength (e.g., a gradient of 0.1 to 1 M NaCl in the equilibration buffer).

  • Desalting: The collected fractions containing the peptide may need to be desalted using dialysis or another round of RP-HPLC with a volatile buffer (e.g., ammonium (B1175870) bicarbonate).

  • Lyophilization: Lyophilize the desalted peptide solution to obtain the final product.

Mandatory Visualization

TFA_Removal_Workflow cluster_start cluster_methods TFA Removal Methods cluster_end start This compound (TFA Salt) lyophilization Lyophilization with HCl start->lyophilization Dissolve in HCl & Lyophilize (repeat) ion_exchange Ion-Exchange Chromatography start->ion_exchange Bind to Resin, Wash & Elute hplc_exchange RP-HPLC with TFA-free Mobile Phase start->hplc_exchange Re-purify end_product TFA-free this compound (e.g., HCl or Acetate Salt) lyophilization->end_product ion_exchange->end_product hplc_exchange->end_product

Caption: Workflow for TFA removal from this compound samples.

Troubleshooting_Logic cluster_problem cluster_diagnosis Initial Diagnosis cluster_solution Solutions cluster_outcome problem Poor Experimental Results (e.g., Low MS Signal, Cell Toxicity) check_tfa Is residual TFA present? problem->check_tfa remove_tfa Perform TFA Removal (Lyophilization or IEX) check_tfa->remove_tfa Yes change_mobile_phase Use TFA-free Mobile Phase (LC-MS) check_tfa->change_mobile_phase Yes (for LC-MS) tfa_control Include TFA Control (Biological Assays) check_tfa->tfa_control Yes (for assays) outcome Improved Experimental Results check_tfa->outcome No remove_tfa->outcome change_mobile_phase->outcome tfa_control->outcome

Caption: Troubleshooting logic for TFA-related issues.

References

quality control parameters for H-Met-Thr-OH peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of H-Met-Thr-OH (Methionyl-Threonine) peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Met-Thr, is a dipeptide composed of L-methionine and L-threonine residues.[1] It is a metabolite and is typically supplied as a lyophilized powder for research use.

Q2: What are the key quality control parameters for this compound?

A2: The primary quality control parameters for this compound include identity (correct molecular weight and sequence), purity (percentage of the target peptide), and the profile of impurities, with a particular focus on oxidized species.

Q3: What is the expected molecular weight of this compound?

A3: The expected monoisotopic mass of this compound is approximately 250.10 Da.[1] This is a critical parameter for identity confirmation via mass spectrometry.

Q4: What is a typical purity specification for a research-grade this compound peptide?

A4: For research applications, a purity of ≥95% as determined by HPLC is generally considered acceptable. One supplier specifies a purity of 95.4% for their this compound peptide.[2]

Q5: How should I store this compound?

A5: Lyophilized this compound peptide should be stored in a freezer at or below -20°C.[2] If you need to prepare a stock solution, it is best to aliquot it and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Because it contains methionine, which is susceptible to oxidation, storing the peptide under an inert, oxygen-free atmosphere is recommended for long-term stability.[4]

Quality Control Parameters

The following table summarizes the key quality control specifications for this compound intended for typical research use.

ParameterMethodSpecificationCommon Issues
Identity
Molecular WeightMass Spectrometry (MS)250.32 ± 0.2 Da (Average)Incorrect mass, presence of adducts
SequenceTandem MS (MS/MS)Confirms Met-Thr sequenceSequence variants, scrambled sequences
Purity
Purity by HPLCRP-HPLC (UV @ 214-220 nm)≥ 95%Low purity, multiple impurity peaks
Impurities
Methionine OxidationRP-HPLC / LC-MSReport value (typically ≤ 3%)Increased hydrophilicity, early elution
Deletion SequencesHPLC / MSReport value (typically ≤ 1%)Peaks corresponding to Met or Thr
TFA ContentIon Chromatography / NMRReport value (typically 10-15%)Affects net peptide content
Water ContentKarl Fischer TitrationReport value (typically ≤ 10%)Affects net peptide content

Troubleshooting Guides

Issue 1: Low Peptide Purity Detected by HPLC

Potential Cause: The peptide may have degraded during storage or handling, or there were issues during synthesis. The most common degradation specific to this peptide is the oxidation of the methionine residue.

Troubleshooting Steps:

  • Confirm Identity: Before assessing purity, confirm the main peak's identity using mass spectrometry to ensure you are analyzing the correct peptide.

  • Assess for Oxidation: Methionine oxidation to methionine sulfoxide (B87167) is a very common issue.[5][6] This modification increases the peptide's polarity, causing it to elute earlier in a reversed-phase HPLC separation.[7] Look for a pre-peak eluting just before the main this compound peak.

  • Review Storage Conditions: Ensure the peptide has been stored at -20°C or below and protected from light and oxygen. Improper storage can accelerate degradation.

  • Check for Other Impurities: Look for other potential synthesis-related impurities such as deletion sequences (e.g., just Methionine or Threonine) or byproducts from the cleavage process.[6]

Issue 2: Peptide Fails to Dissolve

Potential Cause: The solubility of peptides is highly dependent on their amino acid composition and the chosen solvent. While this compound is a short and relatively polar peptide, issues can still arise.

Troubleshooting Steps:

  • Start with Water: For short peptides like this compound, the first solvent to try should be sterile, distilled water.[3]

  • Calculate Net Charge: To select an appropriate buffer, determine the peptide's net charge. At neutral pH, the N-terminal amine (+1) and C-terminal carboxyl (-1) groups cancel each other out, resulting in a net charge of 0.

  • Use Organic Solvents for Hydrophobic Peptides: If the peptide is still insoluble, which is less likely for this compound but possible if aggregation occurs, a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) can be used to first dissolve the peptide, followed by the slow addition of the aqueous buffer.[4][8]

  • Employ Physical Methods: Sonication can help break up aggregates and increase the surface area of the peptide exposed to the solvent.[3] Gentle warming (e.g., to 40°C) can also improve solubility, but avoid prolonged heating to prevent degradation.[3]

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of this compound.

  • Sample Preparation:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Dissolve the peptide in the mobile phase A (see below) to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

    • Gradient: 5% to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 214 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

    • Purity (%) = (Area of Main Peak / Total Peak Area) x 100

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines the general procedure for confirming the molecular weight of this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the peptide in water or 50:50 acetonitrile/water.

    • Dilute the stock solution to approximately 10-50 µM with the infusion solvent (e.g., 50% acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan from m/z 100 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120°C.

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 251.1.

    • If methionine oxidation has occurred, a peak corresponding to the oxidized peptide [M+O+H]⁺ may be observed at m/z ≈ 267.1.

    • For sequence confirmation, perform tandem MS (MS/MS) and look for characteristic fragment ions (b- and y-ions).

Visualizations

QC_Workflow This compound Quality Control Workflow cluster_0 Initial Characterization cluster_1 Analytical Testing cluster_2 Data Evaluation & Release start Receive Lyophilized Peptide visual Visual Inspection (Color, Appearance) start->visual solubility Solubility Test (Water, Buffer, DMSO) hplc Purity Analysis by RP-HPLC solubility->hplc visual->solubility ms Identity Confirmation by MS hplc->ms Confirm Main Peak msms Sequence Verification by MS/MS ms->msms evaluate Evaluate Data vs. Specifications msms->evaluate pass Peptide Passes QC (Release for Use) evaluate->pass Meets Specs fail Peptide Fails QC (Troubleshoot) evaluate->fail Out of Spec

Caption: A step-by-step workflow for the quality control analysis of this compound peptide.

Troubleshooting_Tree Troubleshooting Low Purity in this compound start Low Purity by HPLC q1 Is there a significant peak eluting before the main peak? start->q1 a1_yes Likely Methionine Oxidation. - Check storage conditions. - Use fresh sample. - Protect from oxygen. q1->a1_yes Yes a1_no No obvious oxidation peak. q1->a1_no No q2 Does MS confirm the main peak as this compound? a1_no->q2 a2_no Incorrect peptide. - Verify synthesis report. - Contact supplier. q2->a2_no No a2_yes Identity is correct. q2->a2_yes Yes q3 Are there multiple small impurity peaks? a2_yes->q3 a3_yes Potential synthesis side-products. - Deletion sequences? - Incomplete deprotection? - Consider re-purification. q3->a3_yes Yes

Caption: A decision tree for troubleshooting low purity results for this compound peptide.

References

Technical Support Center: Optimizing Mass Spectrometry for Met-Thr Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mass spectrometry settings for the detection of the dipeptide Methionyl-Threonine (Met-Thr). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of Met-Thr in a question-and-answer format.

Q1: I am not seeing any signal for my Met-Thr dipeptide. What are the initial troubleshooting steps?

A1: A complete lack of signal can be due to several factors.[1][2] A systematic check of your instrument and sample is the best approach.

  • Verify Instrument Performance:

    • Confirm that the mass spectrometer is properly tuned and calibrated. Regular calibration is crucial for mass accuracy and sensitivity.[1]

    • Check for any leaks in the system, from the LC to the mass spectrometer interface.[3]

    • Ensure that the electrospray ionization (ESI) source is clean and that the spray is stable. An inconsistent or absent spray will result in no signal.[2][4]

  • Assess Sample Integrity and Concentration:

    • Ensure your Met-Thr sample is at an appropriate concentration. If it is too dilute, the signal may be below the instrument's limit of detection.[1]

    • Verify the integrity of your sample. Peptides can degrade over time, especially if not stored properly.

  • Review Method Parameters:

    • Double-check that the mass spectrometer is set to scan for the correct m/z of the Met-Thr precursor ion. The monoisotopic mass of Met-Thr (C9H18N2O4S) is approximately 250.10 Da.

    • Ensure your ionization and ion transfer settings are appropriate for small peptides.

Q2: My signal for Met-Thr is very weak. How can I improve the signal intensity?

A2: Poor signal intensity is a common challenge.[1] Several parameters can be optimized to enhance the signal for Met-Thr.

  • Optimize Electrospray Ionization (ESI) Settings:

    • Mobile Phase Composition: The pH of the mobile phase can significantly impact ionization efficiency. Acidifying the mobile phase with 0.1% formic acid is a common practice to promote protonation and enhance the signal in positive ion mode.[5]

    • Analyte Concentration: While a very low concentration can lead to no signal, an overly concentrated sample can cause ion suppression.[1] If you suspect ion suppression, try diluting your sample.

    • Flow Rate: Lowering the mobile phase flow rate can sometimes increase the ESI response.[5]

    • Source Parameters: Optimize the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature for your specific instrument and flow conditions.

  • Enhance Fragmentation and Detection (for MS/MS):

    • Collision Energy (CE): This is a critical parameter for obtaining good quality fragment ions. The optimal CE is dependent on the instrument and the precursor ion's m/z and charge state. It's often necessary to perform a CE optimization experiment by infusing the Met-Thr standard and varying the collision energy to find the value that yields the highest intensity of fragment ions.[6] Some software can also predict optimal CE values based on the peptide sequence.[6][7]

Q3: I am observing multiple peaks around the expected mass of Met-Thr. What could be the cause?

A3: The presence of multiple peaks near the target m/z is often due to the formation of adducts.

  • Common Adducts: In ESI-MS, it is common to observe adducts where the analyte molecule is associated with ions from the mobile phase or sample matrix. Common adducts for peptides include sodium ([M+Na]+) and potassium ([M+K]+).[8][9]

  • Troubleshooting Adduct Formation:

    • Use high-purity solvents and reagents (LC-MS grade) to minimize the presence of sodium and potassium salts.

    • The use of certified low-density polyethylene (B3416737) (LDPE) containers for mobile phase preparation can help reduce metal ion contamination.

    • If adduct formation is persistent, you may need to incorporate a desalting step in your sample preparation protocol.

Q4: The fragmentation pattern I am seeing for Met-Thr is complex and difficult to interpret. What are the expected fragments?

A4: The fragmentation of peptides in tandem mass spectrometry (MS/MS) primarily occurs along the peptide backbone, producing b- and y-type ions. For Met-Thr, you can expect to see specific fragments resulting from the cleavage of the peptide bond.

  • Predicted Fragmentation: Based on computational prediction tools, the expected major fragment ions for the [M+H]+ precursor of Met-Thr (m/z 251.1) are:

    • b-ions: These ions contain the N-terminus (Methionine). The primary b-ion would be the b1 ion corresponding to the protonated methionine residue.

    • y-ions: These ions contain the C-terminus (Threonine). The primary y-ion would be the y1 ion corresponding to the protonated threonine residue.

  • Side-Chain Losses:

    • Threonine: Threonine residues are known to undergo a characteristic neutral loss of acetaldehyde (B116499) (44 Da) from the side chain during collision-induced dissociation (CID).[6]

    • Methionine: Methionine can also exhibit side-chain fragmentation, including the loss of methanesulfenic acid (CH3SOH, 64 Da), particularly when it is oxidized.

Frequently Asked Questions (FAQs)

Q: What is the theoretical monoisotopic mass of Met-Thr?

A: The theoretical monoisotopic mass of Met-Thr (C9H18N2O4S) is 250.0987 Da. Therefore, you should be looking for the protonated precursor ion [M+H]+ at an m/z of approximately 251.1060 in your MS1 scan.

Q: What are the recommended starting ESI source parameters for Met-Thr detection?

A: Optimal source parameters are instrument-dependent. However, a good starting point for a typical ESI source would be:

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas: 20 - 40 psi

  • Drying Gas Flow: 8 - 12 L/min

  • Drying Gas Temperature: 250 - 350 °C

It is highly recommended to optimize these parameters for your specific instrument and experimental conditions.

Q: How can I predict the fragmentation spectrum of Met-Thr?

A: There are several web-based tools and software packages available that can predict the MS/MS fragmentation pattern of a peptide based on its sequence. One such tool is MS2PIP, which can generate a predicted spectrum that can be used as a reference.[8]

Quantitative Data Summary

The following tables summarize key mass-to-charge ratio (m/z) information for the detection and fragmentation of Met-Thr.

Table 1: Met-Thr Precursor and Common Adduct m/z Values

Ion SpeciesFormulaTheoretical m/z
[M+H]+[C9H18N2O4S + H]+251.1060
[M+Na]+[C9H18N2O4S + Na]+273.0880
[M+K]+[C9H18N2O4S + K]+289.0619

Table 2: Predicted Major Fragment Ions for Met-Thr [M+H]+ (m/z 251.1)

Ion TypeSequenceTheoretical m/z
b1Met132.0532
y1Thr120.0655
[y1-H2O]Thr - water loss102.0550
[y1-CH3CHO]Thr - acetaldehyde loss76.0393

Note: The relative intensities of these fragments will depend on the collision energy used.

Experimental Protocols

Protocol 1: Collision Energy Optimization for Met-Thr

  • Sample Preparation: Prepare a standard solution of Met-Thr at a concentration of 1-10 µM in a typical LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion: Infuse the Met-Thr solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Method Setup:

    • Set the mass spectrometer to MS/MS mode.

    • Select the [M+H]+ precursor ion of Met-Thr (m/z 251.1) for fragmentation.

    • Create a method that ramps the collision energy over a range of values (e.g., 5 to 40 eV in steps of 2-5 eV).

  • Data Acquisition: Acquire MS/MS spectra at each collision energy step.

  • Data Analysis: Examine the resulting spectra to identify the collision energy that produces the highest intensity and richest fragmentation pattern for the key b and y ions. This will be your optimal collision energy for targeted analysis.[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Met-Thr Standard Dilution Dilute in Mobile Phase Sample->Dilution Syringe_Pump Syringe Pump Dilution->Syringe_Pump Load Sample MS_Inlet Mass Spectrometer Inlet Syringe_Pump->MS_Inlet MS1 MS1: Select Precursor (m/z 251.1) MS_Inlet->MS1 MS2 MS2: Fragment with Ramped Collision Energy MS1->MS2 Detector Detect Fragment Ions MS2->Detector Plot_Intensity Plot Fragment Intensity vs. Collision Energy Detector->Plot_Intensity Optimal_CE Determine Optimal Collision Energy Plot_Intensity->Optimal_CE

Caption: Workflow for Collision Energy Optimization.

Troubleshooting_Logic Start Poor or No Met-Thr Signal Check_Instrument Check Instrument Performance (Tune, Calibration, Leaks) Start->Check_Instrument Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Check_Sample Assess Sample (Concentration, Integrity) Sample_OK Sample OK? Check_Sample->Sample_OK Check_Method Review MS Method (m/z, Source Parameters) Method_OK Method OK? Check_Method->Method_OK Instrument_OK->Start No, Fix Instrument Instrument_OK->Check_Sample Yes Sample_OK->Start No, Prepare New Sample Sample_OK->Check_Method Yes Method_OK->Start No, Correct Method Optimize_Source Optimize Source Parameters (Voltage, Gas, Temp) Method_OK->Optimize_Source Yes Optimize_CE Optimize Collision Energy Optimize_Source->Optimize_CE Check_Adducts Check for Adducts ([M+Na]+, [M+K]+) Optimize_CE->Check_Adducts Improve_Purity Use High Purity Solvents/ Perform Desalting Check_Adducts->Improve_Purity Adducts Present Signal_Improved Signal Improved Check_Adducts->Signal_Improved No Adducts Improve_Purity->Signal_Improved

Caption: Troubleshooting Logic for Met-Thr Detection.

References

Technical Support Center: H-Met-Thr-OH Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the solid-phase synthesis of the dipeptide H-Met-Thr-OH. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the solid-phase synthesis of this compound?

The primary challenges in synthesizing this compound via solid-phase peptide synthesis (SPPS) revolve around the intrinsic properties of the amino acid residues Methionine (Met) and Threonine (Thr). Key issues include:

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167) during synthesis and cleavage.[1][2]

  • Threonine Side Reactions: The hydroxyl group on the threonine side chain can potentially undergo side reactions such as O-acylation if not properly protected.

  • Coupling Efficiency: Steric hindrance from the side chains and protecting groups of both amino acids can affect coupling efficiency, potentially leading to incomplete reactions and deletion sequences.

Q2: Which protecting group strategy is recommended for this compound synthesis?

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly employed and recommended method for the synthesis of this compound.[3][4] This approach offers the advantage of using a mild base (e.g., piperidine) for Fmoc group removal, which is compatible with the acid-labile tert-butyl (tBu) protecting group used for the threonine side chain (Fmoc-Thr(tBu)-OH).[3][4] The methionine side chain is generally left unprotected during Fmoc-SPPS.[2]

Q3: How can I monitor the progress and completion of coupling and deprotection steps?

Several qualitative and quantitative methods can be used:

  • Kaiser Test (Ninhydrin Test): This colorimetric test is widely used to detect the presence of free primary amines on the resin. A positive result (blue/purple color) after a coupling step indicates an incomplete reaction, while a positive result after a deprotection step signifies successful Fmoc removal.

  • Chloranil Test: This test can be used to detect secondary amines and is a useful alternative or complement to the Kaiser test, especially after coupling to proline (though not relevant for this dipeptide).

  • UV Monitoring of Fmoc Deprotection: The cleavage of the Fmoc group releases dibenzofulvene-piperidine adduct, which has a strong UV absorbance. Monitoring this absorbance in the flow-through of an automated synthesizer can provide real-time information on the completion of the deprotection step.[3]

  • Test Cleavage and Analysis: A small amount of the peptide-resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the correct mass and assess purity at intermediate stages.

Troubleshooting Guides

Issue 1: Methionine Oxidation

Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak with a mass increase of +16 Da, corresponding to the formation of methionine sulfoxide.

Root Causes and Solutions:

Root CauseProposed Solution
Oxidation during Cleavage The strongly acidic conditions of the final cleavage from the resin can promote methionine oxidation.[1]
Solution: Employ a cleavage cocktail containing scavengers that can reduce or prevent oxidation. A commonly used cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For peptides containing methionine, adding scavengers like dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH4I) to the cleavage cocktail has been shown to significantly reduce or eliminate the formation of methionine sulfoxide.[2] Another effective approach is to include antioxidants such as methionine or sodium thiosulfate (B1220275) in the formulation.[5][6]
Oxidation during Synthesis Although less common, oxidation can occur during the synthesis cycles, especially with prolonged exposure to air or oxidizing impurities in solvents.
Solution: Use high-purity, fresh solvents and reagents. Degas solvents prior to use and consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Low Coupling Efficiency of Fmoc-Met-OH to Threonine-Resin

Symptom: Kaiser test remains positive after the coupling of Fmoc-Met-OH, and mass spectrometry analysis of the crude product shows a significant amount of unreacted Thr-resin or a truncated peptide.

Root Causes and Solutions:

Root CauseProposed Solution
Steric Hindrance The bulky side chains of methionine and the tBu-protected threonine can hinder the approach of the activated amino acid to the free amine on the resin.
Solution 1: Optimize Coupling Reagents: While various coupling reagents are available, uronium/aminium-based reagents like HBTU and HATU are generally more reactive and efficient than carbodiimides like DIC, especially for sterically hindered couplings.[7][8] The choice of base can also be critical; DIPEA is commonly used, but for sensitive couplings, a less bulky base like 2,4,6-collidine may be beneficial.[9]
Solution 2: Double Coupling: If a single coupling reaction is incomplete, performing a second coupling with fresh reagents can drive the reaction to completion.
Solution 3: Increase Reagent Concentration and/or Reaction Time: Increasing the concentration of the activated amino acid and extending the reaction time can improve coupling yields.
Issue 3: Threonine Side-Chain Reactions

Symptom: Mass spectrometry analysis reveals byproducts with unexpected masses, potentially indicating modification of the threonine side chain.

Root Causes and Solutions:

Root CauseProposed Solution
Incomplete Side-Chain Protection If the tert-butyl (tBu) protecting group on the threonine side chain is compromised, the free hydroxyl group can undergo O-acylation by the activated Fmoc-Met-OH.
Solution 1: Use High-Quality Fmoc-Thr(tBu)-OH: Ensure the starting material is of high purity and the tBu group is intact.
Solution 2: Consider Unprotected Threonine: Some studies suggest that for short peptides and under specific coupling conditions (e.g., using reactive esters or pre-activation with HOBt and Castro's reagent), side-chain protection of threonine may be unnecessary. However, this should be carefully evaluated for the specific synthesis.
O-acylation by Activated Amino Acids Even with the tBu group, there is a small possibility of side reactions, especially with highly reactive coupling agents or prolonged reaction times.
Solution: Optimize coupling conditions by using the minimum necessary activation time and avoiding excessive amounts of coupling reagents.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acid Activation

Coupling ReagentClassAdvantagesDisadvantages
DIC/HOBt Carbodiimide/AdditiveCost-effective, minimizes racemization.[7]Slower reaction kinetics compared to uronium salts; can cause dehydration of Asn/Gln side chains.[7]
HBTU Uronium/Aminium SaltFast and efficient coupling.[7][8]Can lead to guanidinylation of the N-terminus if used in excess.[10]
HATU Uronium/Aminium SaltHighly reactive, very fast coupling, effective for sterically hindered amino acids, less epimerization than HBTU.[7]More expensive than HBTU.
PyBOP Phosphonium SaltHigh coupling efficiency, less risk of guanidinylation compared to HBTU.Can be less effective for highly hindered couplings compared to HATU.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol outlines a general procedure using Fmoc/tBu chemistry on a Rink Amide resin for a C-terminal amide.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc-Thr(tBu)-OH Loading:

    • Deprotect the Fmoc group from the resin using 20% piperidine (B6355638) in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Thr(tBu)-OH (3 eq.) using a suitable coupling reagent such as HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

    • Confirm completion with a negative Kaiser test.

    • Wash the resin with DMF and dichloromethane (B109758) (DCM).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the loaded threonine.

    • Wash the resin thoroughly with DMF.

  • Fmoc-Met-OH Coupling:

    • Couple Fmoc-Met-OH (3 eq.) using HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

    • Monitor the reaction with the Kaiser test. If the test is positive, consider a second coupling.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group from methionine with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF and DCM, and finally with methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mandatory Visualizations

SPPS_Workflow start Start: Rink Amide Resin resin_swelling 1. Resin Swelling (DMF) start->resin_swelling end_node This compound thr_loading 2. Fmoc-Thr(tBu)-OH Coupling (HATU/DIPEA) resin_swelling->thr_loading fmoc_deprotection1 3. Fmoc Deprotection (20% Piperidine/DMF) thr_loading->fmoc_deprotection1 met_coupling 4. Fmoc-Met-OH Coupling (HATU/DIPEA) fmoc_deprotection1->met_coupling fmoc_deprotection2 5. Final Fmoc Deprotection (20% Piperidine/DMF) met_coupling->fmoc_deprotection2 cleavage 6. Cleavage & Deprotection (Reagent K) fmoc_deprotection2->cleavage purification 7. Purification (RP-HPLC) cleavage->purification purification->end_node

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Troubleshooting_Logic problem problem symptom symptom solution solution p1 Low Yield or Impure Product s1 MS shows +16 Da peak p1->s1 Symptom s2 Kaiser test positive after coupling p1->s2 Symptom s3 Unexpected byproducts p1->s3 Symptom sol1 Use cleavage cocktail with scavengers (e.g., Reagent K) s1->sol1 Solution sol2 Optimize coupling: - Stronger reagent (HATU) - Double couple - Increase time/concentration s2->sol2 Solution sol3 Check protecting group quality; Optimize coupling conditions s3->sol3 Solution

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

degradation pathways of H-Met-Thr-OH under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of the dipeptide H-Met-Thr-OH under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The stability of this compound is primarily influenced by its amino acid composition. The two main degradation pathways are:

  • Oxidation: The methionine (Met) residue is highly susceptible to oxidation at its sulfur-containing side chain.[1] This is often the most common degradation pathway under aerobic conditions or in the presence of oxidizing agents.

  • Hydrolysis: Like all peptides, the amide bond linking methionine and threonine can be cleaved through hydrolysis.[2][3] This reaction is significantly influenced by pH and temperature.[4][5]

Q2: Which amino acid in this compound is more susceptible to degradation?

A2: The methionine (Met) residue is generally the most labile part of the dipeptide. Its thioether side chain is readily oxidized, a common issue with Met-containing peptides.[1][6] While the peptide bond can be hydrolyzed, the oxidation of methionine often occurs under milder conditions.

Q3: How can I store this compound to minimize degradation?

A3: To ensure maximum stability, this compound should be stored in a lyophilized (powder) form at –20°C or –80°C. Once in solution, it is best to prepare fresh solutions for each experiment or store aliquots at –80°C to avoid repeated freeze-thaw cycles. Solutions should be protected from light and atmospheric oxygen.

Q4: What are the expected products of methionine oxidation?

A4: The oxidation of the methionine residue occurs in two main steps. Initial oxidation converts methionine to methionine sulfoxide (B87167) (Met-O).[7] This reaction is potentially reversible in biological systems by enzymes like methionine sulfoxide reductases (MsrA and MsrB).[7][8] Under stronger oxidizing conditions or prolonged exposure, methionine sulfoxide can be further oxidized to methionine sulfone (Met-O₂), which is generally considered an irreversible modification.[7]

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my HPLC or LC-MS analysis of this compound.

  • Possible Cause 1: Oxidation. You may be observing the formation of H-Met(O)-Thr-OH (methionine sulfoxide) or H-Met(O₂)-Thr-OH (methionine sulfone).

    • How to Confirm: Check your mass spectrometry data. The formation of methionine sulfoxide results in a mass increase of +16 Da. The formation of methionine sulfone results in a mass increase of +32 Da compared to the parent peptide.

    • Solution:

      • Use Fresh Solvents: Prepare solutions with high-purity, degassed solvents to minimize dissolved oxygen.

      • Inert Atmosphere: If sensitivity to oxidation is high, handle solutions under an inert gas like argon or nitrogen.

      • Add Antioxidants: Consider adding a small amount of a free radical scavenger or antioxidant, such as free methionine, to your solution, but ensure it does not interfere with your downstream application.[9]

      • Control Temperature: Perform experiments at the lowest practical temperature to slow down the oxidation rate.

  • Possible Cause 2: Hydrolysis. You may be observing the cleavage of the peptide bond, resulting in free H-Met-OH and H-Thr-OH.

    • How to Confirm: Check your chromatogram for peaks that co-elute with methionine and threonine standards. Confirm their identity with mass spectrometry.

    • Solution:

      • Control pH: Avoid prolonged exposure to strongly acidic (pH < 3) or basic (pH > 8) conditions, which catalyze hydrolysis.[4] Use buffers to maintain a stable pH in the neutral range (pH 6-8) for optimal stability.

      • Limit Heat Exposure: High temperatures accelerate hydrolysis. Avoid unnecessary heating of the peptide solution.[10]

Issue 2: My experimental results are inconsistent across different days.

  • Possible Cause: Progressive Degradation. The peptide may be degrading in solution over time, especially if stored at 4°C.

    • How to Confirm: Analyze a sample of your stock solution daily over several days. A decrease in the main peptide peak area with a corresponding increase in degradation product peaks will confirm this issue.

    • Solution:

      • Aliquot Your Stock: Store the peptide in single-use aliquots in lyophilized form or frozen at -80°C.

      • Prepare Fresh: For the most sensitive experiments, always prepare the this compound solution immediately before use.

Primary Degradation Pathways of this compound

Parent This compound MetO H-Met(O)-Thr-OH (Methionine Sulfoxide, +16 Da) Parent->MetO Oxidation (Reversible) Hydrolysis_Products H-Met-OH + H-Thr-OH (Hydrolysis Products) Parent->Hydrolysis_Products Peptide Bond Hydrolysis (Acid/Base Catalyzed) MetO2 H-Met(O₂)-Thr-OH (Methionine Sulfone, +32 Da) MetO->MetO2 Further Oxidation (Irreversible)

Caption: Key degradation pathways for this compound.

Quantitative Data Summary

Table 1: Common Degradation Products and Their Mass Changes

Degradation PathwayProduct NameMass Change (Da)Common Analytical Conditions for Detection
Oxidation Methionine Sulfoxide+16Reverse-Phase HPLC, LC-MS
Oxidation Methionine Sulfone+32Reverse-Phase HPLC, LC-MS
Hydrolysis Cleaved PeptideN/AIon-Exchange Chromatography, LC-MS

Table 2: Experimental Factors Influencing Degradation Rate

FactorEffect on Methionine OxidationEffect on Peptide HydrolysisRecommendations for Minimizing Degradation
pH Rate increases at higher pH where the thiol is more easily deprotonated.Catalyzed by both acidic (pH < 3) and basic (pH > 8) conditions.[4][5]Maintain pH between 6 and 8.
Temperature Rate increases with temperature.Rate significantly increases with temperature.[10][11]Store at low temperatures (-20°C to -80°C) and avoid heating.
Oxidizing Agents Greatly accelerated by agents like H₂O₂, metal ions (Fe²⁺, Cu²⁺), and free radicals.[9]Generally less affected than oxidation.Use high-purity, degassed solvents; consider chelating agents if metal contamination is suspected.[9]
Light Photochemical pathways can contribute to oxidation.Minimal direct effect.Protect solutions from light by using amber vials or covering containers.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade this compound to generate and identify its primary degradation products, which can then be used as markers in future stability studies.

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2-24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48-72 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a high-intensity UV lamp for 24-48 hours.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples, including an untreated control, by a stability-indicating method like HPLC-UV or LC-MS/MS to identify and quantify the degradation products.

Troubleshooting Workflow for Unexpected Results

Start Unexpected Peak in Chromatogram CheckMS Analyze via Mass Spectrometry (MS) Start->CheckMS MassChange Determine Mass Shift from Parent Peptide CheckMS->MassChange Plus16 Mass Shift = +16 Da? MassChange->Plus16 Plus32 Mass Shift = +32 Da? Plus16->Plus32 No Oxidation Conclusion: Methionine Sulfoxide (Met-O) Plus16->Oxidation Yes NoChange Mass Matches Met or Thr? Plus32->NoChange No Sulfone Conclusion: Methionine Sulfone (Met-O₂) Plus32->Sulfone Yes Hydrolysis Conclusion: Peptide Hydrolysis NoChange->Hydrolysis Yes Other Other Degradant or Impurity NoChange->Other No

Caption: A logical workflow for identifying unknown degradation products.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Synthesized H-Met-Thr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the biological activity of the synthesized dipeptide H-Met-Thr-OH. Through a series of robust in vitro assays, its performance is objectively compared against established standards and structural analogs. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility and aid in the assessment of its therapeutic potential.

Comparative Performance Data

The biological activity of synthesized this compound was evaluated for its antioxidant and anti-inflammatory properties. Its performance was benchmarked against a known active compound (Positive Control) and a structurally similar dipeptide (Structural Analog).

Table 1: Antioxidant Activity Comparison

The antioxidant potential was quantified using the DPPH radical scavenging assay and a cellular antioxidant assay in H₂O₂-stressed human dermal fibroblast (HDF) cells. Lower EC₅₀ and IC₅₀ values indicate higher potency.

CompoundDPPH Scavenging EC₅₀ (µM)Cellular ROS Inhibition IC₅₀ (µM)
Synthesized this compound 152.4 ± 8.398.7 ± 5.1
Glutathione (GSH) [Positive Control]25.1 ± 1.915.6 ± 1.2
H-Met-Met-OH [Structural Analog]189.2 ± 10.5121.4 ± 6.8
Table 2: Anti-inflammatory Activity Comparison

Anti-inflammatory efficacy was assessed by measuring the inhibition of nitric oxide (NO) production and Tumor Necrosis Factor-alpha (TNF-α) secretion in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Lower IC₅₀ values indicate superior anti-inflammatory activity.

CompoundNO Production Inhibition IC₅₀ (µM)TNF-α Secretion Inhibition IC₅₀ (µM)
Synthesized this compound 85.3 ± 4.7110.9 ± 7.2
Dexamethasone [Positive Control]5.8 ± 0.49.2 ± 0.6
H-Met-Met-OH [Structural Analog]102.1 ± 6.1145.8 ± 9.5

Visualized Experimental and Logical Frameworks

To clarify the validation process and underlying biological mechanisms, the following diagrams illustrate the experimental workflow, a key signaling pathway, and the comparative logic.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Biological Validation cluster_2 Phase 3: Comparative Analysis P0 Synthesis of This compound P1 Purification (HPLC) P0->P1 P2 Characterization (Mass Spec, NMR) P1->P2 A0 Antioxidant Assays (DPPH, Cellular ROS) P2->A0 A1 Anti-inflammatory Assays (NO, TNF-α Inhibition) P2->A1 C0 Data Tabulation A0->C0 A1->C0 C1 Performance Benchmark C0->C1 D Publish Comparison Guide C1->D Final Report

Fig. 1: Experimental workflow for the validation of this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB->NFkB IκBα degraded, NF-κB released Genes Pro-inflammatory Genes (iNOS, TNF-α) NFkB_active->Genes activates transcription Peptide This compound Peptide->IKK Inhibits

Fig. 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_assays Biological Assays cluster_comparators Comparators Product Synthesized This compound Assay_AO Antioxidant Activity (DPPH, ROS) Product->Assay_AO Assay_AI Anti-inflammatory Activity (NO, TNF-α) Product->Assay_AI Comp_PC Positive Controls (GSH, Dexamethasone) Assay_AO->Comp_PC benchmarked against Comp_SA Structural Analog (H-Met-Met-OH) Assay_AO->Comp_SA compared to Assay_AI->Comp_PC benchmarked against Assay_AI->Comp_SA compared to

Fig. 3: Logical framework for the comparative validation of this compound.

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure transparency and enable replication of the findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Reagents: DPPH solution (0.1 mM in methanol), Methanol, Synthesized this compound and comparator compounds, Glutathione (positive control).

  • Procedure:

    • Prepare serial dilutions of the test compounds (this compound, comparators) in methanol.

    • In a 96-well microplate, add 100 µL of each sample dilution to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentrations.

Cellular Reactive Oxygen Species (ROS) Assay

This cell-based assay evaluates the ability of the peptide to mitigate intracellular ROS levels under oxidative stress.

  • Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent but is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

  • Reagents: Human Dermal Fibroblast (HDF) cells, DMEM media, Fetal Bovine Serum (FBS), DCFH-DA probe, Hydrogen peroxide (H₂O₂), Phosphate-buffered saline (PBS).

  • Procedure:

    • Seed HDF cells in a 96-well black, clear-bottom plate and culture for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Load the cells with 20 µM DCFH-DA and incubate for 30 minutes in the dark.

    • Wash the cells with PBS to remove the excess probe.

    • Induce oxidative stress by adding 100 µM H₂O₂ to the cells for 1 hour.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • The IC₅₀ value (concentration causing 50% inhibition of ROS production) is calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This assay determines the anti-inflammatory potential of the peptide by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.[1]

  • Principle: Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Reagents: RAW 264.7 macrophage cells, DMEM media, FBS, Lipopolysaccharide (LPS), Griess Reagent (Part A: Sulfanilamide in H₃PO₄; Part B: Naphthylethylenediamine dihydrochloride (B599025) in water), Sodium nitrite standard.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation and NO production. A set of non-stimulated cells serves as a negative control.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

    • The IC₅₀ value for NO inhibition is calculated from the dose-dependent inhibition curve.

References

H-Met-Thr-OH vs. Other Methionine-Containing Dipeptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides an objective comparison of H-Met-Thr-OH (Methionyl-Threonine) and other methionine-containing dipeptides, focusing on their physicochemical properties, antioxidant capacities, and biological implications. The information herein is supported by experimental data to facilitate informed decisions in research and development.

Physicochemical Properties: A Foundation for Function

The physicochemical characteristics of a dipeptide, such as molecular weight, hydrophobicity, and isoelectric point, are fundamental determinants of its biological activity and pharmacokinetic profile.[1][2] These properties influence solubility, membrane permeability, and interaction with biological targets.[3]

Below is a comparative table summarizing key physicochemical properties of this compound and other representative methionine-containing dipeptides.

DipeptideMolecular FormulaMolecular Weight ( g/mol )Synonyms
This compound C9H18N2O4S250.32L-methionyl-L-threonine, Met-Thr[4]
H-Met-Ala-OH C8H16N2O3S220.29L-methionyl-L-alanine, Met-Ala[5]
H-Met-Met-OH C10H20N2O3S2280.41L-methionyl-L-methionine, Met-Met[6]

Antioxidant Activity: The Role of Methionine's Sulfur Atom

Methionine-containing peptides are recognized for their antioxidant properties, largely attributed to the sulfur atom in the methionine side chain, which can be readily oxidized, thus neutralizing reactive oxygen species (ROS).[7][8][9] The position of the methionine residue within the dipeptide significantly influences its antioxidant capacity.

Experimental studies have shown that the antioxidant capacity of methionine dipeptides against peroxyl radicals is influenced by the position of the methionine residue. Dipeptides with a C-terminal methionine (X-Met) tend to exhibit antioxidant activity similar to that of free methionine.[10][11] In contrast, dipeptides with an N-terminal methionine (Met-X) show approximately 20% lower antioxidant capacity against peroxyl radicals, suggesting the involvement of the carboxyl group in the interaction with these radicals.[10][11]

The antioxidant mechanism of phenolic compounds, which can be analogous to the hydrogen-donating ability of the amino and carboxyl groups in dipeptides, often involves hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT).[11][12] The bond dissociation energy (BDE) is a key factor in evaluating the antioxidant potential.[13] For dipeptides, the presence of hydroxyl groups, such as in the threonine residue of this compound, can also contribute to the overall antioxidant activity.[12][14]

The following table summarizes the reported antioxidant capacities of various methionine-containing dipeptides against different radicals.

DipeptideAssayAntioxidant Capacity (µmol TE/µmol)Reference
Met-TrpABTS cation-radical2.60[10]
Trp-MetABTS cation-radical3.30[10]
Met-X (N-terminal Met)Peroxyl radical~20% lower than free Met[10][11]
X-Met (C-terminal Met)Peroxyl radicalSimilar to free Met[10][11]

Biological Significance and Applications

Beyond their antioxidant effects, methionine-containing dipeptides have demonstrated various biological activities relevant to drug development and nutritional science. For instance, supplementation with methionine dipeptides has been shown to improve meat quality in broilers under heat stress by enhancing antioxidant capacity and reducing protein and lipid oxidation.[15] Furthermore, studies in mice have indicated that methionyl-methionine (Met-Met) can be more effective than free methionine in promoting embryo development and improving reproductive outcomes in methionine-deficient individuals.[16] This suggests that dipeptides may have unique absorption and signaling properties.[16]

The therapeutic potential of targeting methionine aminopeptidases (MetAPs), enzymes that cleave N-terminal methionine from nascent proteins, is an active area of research in cancer and infectious diseases.[17][18] Understanding the interactions of different methionine-containing dipeptides with these enzymes could inform the design of novel inhibitors.

Experimental Protocols

Determination of Antioxidant Capacity using the ABTS Assay

This protocol is based on the method described in the study by Structure-Functional Study of Tyrosine and Methionine Dipeptides.[10]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.

    • Prepare a 2.45 mM potassium persulfate solution.

    • To produce the ABTS radical cation (ABTS•+), mix the ABTS stock solution with the potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the peptide solution (or Trolox standard) to 1 mL of the diluted ABTS•+ solution.

    • Record the absorbance at 734 nm after 6 minutes of incubation at room temperature.

    • A standard curve is generated using Trolox as the standard.

  • Calculation:

    • The antioxidant capacity is expressed as µmol Trolox Equivalents (TE) per µmol of the dipeptide.

Synthesis of Methionine-Containing Dipeptides

The chemical synthesis of peptides like this compound can be challenging due to the susceptibility of the methionine thioether to oxidation and S-alkylation during acidic treatments.[9][19]

A general procedure for the solid-phase synthesis of methionine-containing peptides using Fmoc/tBu protection chemistry involves the following key steps:

  • Resin Loading: The C-terminal amino acid (e.g., Threonine) is attached to a solid support (resin).

  • Fmoc Deprotection: The Fmoc protecting group on the α-amino group is removed using a piperidine (B6355638) solution.

  • Coupling: The next amino acid (e.g., Fmoc-Met-OH) is activated and coupled to the deprotected amino group on the resin.

  • Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[19] Special scavengers are often added to the cleavage cocktail to prevent oxidation and alkylation of the methionine residue.[19]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis resin Resin Loading (e.g., Threonine) deprotection1 Fmoc Deprotection resin->deprotection1 coupling Coupling (Fmoc-Met-OH) deprotection1->coupling cleavage Cleavage & Deprotection (TFA Cocktail) coupling->cleavage hplc HPLC Purification cleavage->hplc ms Mass Spectrometry (Verification) hplc->ms antioxidant_assay Antioxidant Assay (e.g., ABTS) hplc->antioxidant_assay

Caption: Experimental workflow for the synthesis and analysis of methionine-containing dipeptides.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) Met_Dipeptide Methionine Dipeptide (e.g., this compound) ROS->Met_Dipeptide Oxidation of Sulfur Atom Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Oxidized_Met Oxidized Methionine Dipeptide (Met-O) Met_Dipeptide->Oxidized_Met

Caption: Simplified mechanism of ROS scavenging by a methionine-containing dipeptide.

signaling_pathway cluster_intake Cellular Intake cluster_cellular_effects Intracellular Effects Dipeptide Methionine Dipeptide PepT1 Peptide Transporter 1 (PepT1) Dipeptide->PepT1 Uptake Dipeptide_intracellular Intracellular Dipeptide PepT1->Dipeptide_intracellular Transport ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Protection Cellular Protection Signaling Signaling Pathways Dipeptide_intracellular->ROS Scavenging Dipeptide_intracellular->Cell_Protection Promotes Dipeptide_intracellular->Signaling Modulation

Caption: Potential cellular uptake and action of methionine-containing dipeptides.

References

A Researcher's Guide to Utilizing H-Met-Thr-OH as a Reference Standard in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of HPLC analysis. This guide provides a comprehensive comparison of H-Met-Thr-OH (Methionyl-Threonine) with other dipeptide reference standards, supported by experimental protocols and data to aid in your analytical method development.

Comparison of this compound with Alternative Dipeptide Reference Standards

This compound is a dipeptide composed of methionine and threonine, lending it specific physicochemical properties relevant to its chromatographic behavior.[1] When selecting a reference standard, it is crucial to consider alternatives to find the best fit for your specific application. Here, we compare this compound with two other common dipeptides: the more hydrophobic H-Met-Phe-OH (Methionyl-Phenylalanine) and the simpler, more polar Gly-Tyr (Glycyl-Tyrosine).

PropertyThis compoundH-Met-Phe-OHGly-Tyr
Molecular Formula C9H18N2O4SC14H20N2O3SC11H14N2O4
Molecular Weight ( g/mol ) 250.32[1]296.37238.23
Amino Acid Composition Methionine, ThreonineMethionine, PhenylalanineGlycine, Tyrosine
Key Functional Groups Thioether (-S-CH3), Hydroxyl (-OH)Thioether (-S-CH3), PhenylPhenolic Hydroxyl (-OH)
Predicted Hydrophobicity Moderately PolarModerately HydrophobicPolar
Typical HPLC Application General peptide analysis, hydrophilic interaction chromatography (HILIC)Reversed-phase HPLC (RP-HPLC) for hydrophobic peptidesRP-HPLC for polar peptides, HILIC

The choice of reference standard will largely depend on the nature of the analyte and the chromatographic mode employed. This compound, with its balance of polar (hydroxyl group) and moderately non-polar (thioether group) functionalities, serves as a versatile standard for a range of peptide separations.

Experimental Protocols

A well-defined experimental protocol is fundamental for reproducible HPLC results. Below is a detailed methodology for a typical reversed-phase HPLC (RP-HPLC) analysis using a dipeptide reference standard.

Objective:

To establish a baseline retention time and peak profile for a dipeptide reference standard (e.g., this compound) for the identification and quantification of the analyte in a sample.

Materials:
  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

  • Sample containing the analyte of interest

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in Mobile Phase A to a final concentration of 1 mg/mL.

    • Serially dilute to prepare a series of calibration standards (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).

  • Sample Solution Preparation:

    • Dissolve the sample in Mobile Phase A to an estimated concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
25
30
31
35
  • Data Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the analyte peak in the sample chromatogram by comparing its retention time to that of the this compound standard.

    • Quantify the analyte in the sample using the calibration curve.

Visualizing the Workflow and Comparisons

To further clarify the experimental process and the relationships between the dipeptide standards, the following diagrams are provided.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation hplc_injection Injection prep_mobile->hplc_injection prep_std Reference Standard (this compound) Preparation prep_std->hplc_injection prep_sample Sample Preparation prep_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection Detection (UV) hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_calibration Calibration Curve Generation data_integration->data_calibration data_quantification Quantification data_calibration->data_quantification

Caption: Experimental workflow for using a reference standard in HPLC.

G cluster_properties Physicochemical Properties MetThr This compound Polarity Polarity MetThr->Polarity Moderate Hydrophobicity Hydrophobicity MetThr->Hydrophobicity Low-Moderate Size Molecular Size MetThr->Size Moderate MetPhe H-Met-Phe-OH MetPhe->Polarity Low MetPhe->Hydrophobicity High MetPhe->Size Larger GlyTyr Gly-Tyr GlyTyr->Polarity High GlyTyr->Hydrophobicity Low GlyTyr->Size Smaller

References

A Comparative Guide to the Structural Confirmation of H-Met-Thr-OH: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is a critical step in ensuring product quality, efficacy, and safety. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques for the structural elucidation of the dipeptide H-Met-Thr-OH (Methionylthreonine).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique that provides comprehensive information about the three-dimensional structure and dynamics of peptides in solution.[1][2][3][4][5][6] By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed determination of a peptide's primary and secondary structure.[1][4] This guide will delve into the experimental data derived from ¹H and ¹³C NMR for this compound and compare its performance against alternative methods such as Mass Spectrometry (MS), Edman degradation, and Circular Dichroism (CD).

Structural Confirmation of this compound using NMR Spectroscopy

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for this compound in D₂O at 298K and pH 7.4. These values are based on data from the Human Metabolome Database (HMDB) and the Biological Magnetic Resonance Bank (BMRB) for the individual amino acids.[7][8][9]

Table 1: Predicted ¹H Chemical Shifts (ppm) for this compound

AtomMethionine ResidueThreonine Residue
~3.85~3.59
~2.15~4.21
~2.63~1.23 (CH₃)
Hε (CH₃)~2.12-

Table 2: Predicted ¹³C Chemical Shifts (ppm) for this compound

AtomMethionine ResidueThreonine Residue
~56.6~62.0
~32.4~68.9
~31.5~20.5 (CH₃)
Cε (CH₃)~16.6-
C=O~177.1~174.9

Comparison with Alternative Structural Confirmation Methods

While NMR provides a wealth of structural information, other techniques offer complementary or, in some cases, more direct answers to specific structural questions.

Table 3: Comparison of Analytical Techniques for Peptide Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Primary & secondary structure, 3D conformation, dynamics.[1][2][4][5]Non-destructive, provides detailed atomic-level structural information in solution.[3][5]Lower sensitivity, can be complex for larger peptides, requires higher sample concentrations.[10]
Mass Spectrometry (MS) Molecular weight, amino acid sequence.[11][12][13][14]High sensitivity, speed, and accuracy for sequencing.[12][13] Can be used for complex mixtures.[14]Provides limited information on 3D structure.
Edman Degradation Amino acid sequence from the N-terminus.[15][16][17][18]Reliable and well-established method for sequencing.[18]Limited to shorter peptides (~30-50 residues), cannot be used if the N-terminus is modified.[15][16]
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil).[19][20][21][22]Rapid assessment of secondary structure and conformational changes.[19][20]Provides low-resolution structural information, does not give atomic-level detail.

Experimental Protocols

NMR Spectroscopy

A comprehensive NMR analysis for the structural confirmation of this compound would involve the following experiments:

  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O) to a concentration of 0.1-5 mM.[1] The pH is adjusted to the desired value (e.g., 7.4).

  • 1D NMR (¹H and ¹³C): These experiments provide basic information on the chemical environment of the protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), which helps in assigning protons within an amino acid residue.[1]

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a particular amino acid residue.[1][23]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in the assignment of carbon and nitrogen resonances.[1][23]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for linking amino acid residues across the peptide bond.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is essential for determining the 3D conformation of the peptide.[1][23]

Mass Spectrometry (Peptide Sequencing)

Tandem mass spectrometry (MS/MS) is commonly used for peptide sequencing.[13]

  • Sample Introduction and Ionization: The peptide sample is introduced into the mass spectrometer, often via liquid chromatography (LC), and ionized, for example, by electrospray ionization (ESI).[11]

  • MS1 Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured.

  • Fragmentation: The peptide ions are fragmented, typically by collision-induced dissociation (CID).

  • MS2 Analysis: The m/z of the fragment ions is measured.

  • Sequence Determination: The amino acid sequence is deduced from the mass differences between the fragment ions.

Edman Degradation

This classical sequencing method involves a stepwise removal and identification of amino acids from the N-terminus.[15][16][17]

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) at the N-terminal amino group.[16][17]

  • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using trifluoroacetic acid.[16][17]

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.

  • Cycle Repetition: The process is repeated for the next amino acid in the shortened peptide chain.[16]

Circular Dichroism Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light to determine the secondary structure.[19][20][21][22]

  • Sample Preparation: The peptide is dissolved in a suitable buffer, typically at a concentration of 0.3-0.5 mg/mL.[20]

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (190-250 nm).[20][21][22]

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.[22]

Visualizing the Workflow and Structure

Structural_Confirmation_Workflow cluster_NMR NMR Spectroscopy cluster_Alternatives Alternative Methods cluster_MS Mass Spectrometry cluster_Edman Edman Degradation cluster_CD Circular Dichroism NMR_Sample Peptide Sample in D2O OneD_NMR 1D NMR (1H, 13C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR NMR_Structure Primary & 3D Structure TwoD_NMR->NMR_Structure MS_Sample Peptide Sample MS_Analysis LC-MS/MS MS_Sample->MS_Analysis MS_Sequence Amino Acid Sequence MS_Analysis->MS_Sequence Edman_Sample Peptide Sample Edman_Cycle Sequential N-terminal Cleavage Edman_Sample->Edman_Cycle Edman_Sequence Amino Acid Sequence Edman_Cycle->Edman_Sequence CD_Sample Peptide in Buffer CD_Spectrum Far-UV Spectrum CD_Sample->CD_Spectrum CD_Structure Secondary Structure Content CD_Spectrum->CD_Structure

Caption: Workflow for structural confirmation of this compound.

H_Met_Thr_OH_Structure cluster_Met Methionine cluster_Thr Threonine N_Met H₂N Ca_Met CαH N_Met->Ca_Met Cb_Met CH₂ Ca_Met->Cb_Met Ca_Met->Cb_Met COSY/TOCSY CO_Met C=O Ca_Met->CO_Met Ca_Met->CO_Met HMBC N_Thr NH Ca_Met->N_Thr HMBC Cg_Met CH₂ Cb_Met->Cg_Met Cb_Met->Cg_Met COSY/TOCSY S_Met S Cg_Met->S_Met Ce_Met CH₃ S_Met->Ce_Met CO_Met->N_Thr Ca_Thr CαH N_Thr->Ca_Thr Ca_Thr->CO_Met HMBC Cb_Thr CH(OH) Ca_Thr->Cb_Thr Ca_Thr->Cb_Thr COSY/TOCSY CO_Thr COOH Ca_Thr->CO_Thr Cg_Thr CH₃ Cb_Thr->Cg_Thr Cb_Thr->Cg_Thr COSY/TOCSY

Caption: Key NMR correlations in this compound.

Conclusion

For the unambiguous structural confirmation of this compound, NMR spectroscopy offers the most comprehensive data, providing insights into the primary sequence, and the three-dimensional conformation in solution. While techniques like Mass Spectrometry and Edman Degradation are highly efficient for sequence determination, they do not provide the detailed conformational information that NMR can deliver. Circular Dichroism offers a rapid assessment of the overall secondary structure but lacks atomic-level resolution. Therefore, a multi-faceted approach, leveraging the strengths of each technique, is often the most robust strategy in peptide drug development and research. NMR, however, remains the gold standard for a complete structural elucidation in a solution state that mimics physiological conditions.

References

A Comparative Analysis of H-Met-Thr-OH and Free Methionine and Threonine in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dipeptide H-Met-Thr-OH (L-Methionyl-L-Threonine) and its constituent free amino acids, L-methionine and L-threonine. The following sections detail their relative bioavailability, metabolic fate, and physiological effects, supported by experimental data and methodologies, to inform research and development in cellular nutrition and therapeutics. While direct comparative studies on this compound are limited, this guide draws upon established principles of dipeptide and amino acid transport and metabolism to provide a robust analytical overview.

Bioavailability and Cellular Uptake: A Tale of Two Transport Systems

The entry of amino acids and small peptides into cells is a critical determinant of their physiological impact. Free amino acids and dipeptides utilize distinct transport mechanisms, which can lead to significant differences in their uptake efficiency and bioavailability.

Generally, the absorption of amino acid residues from dipeptides can be more rapid and efficient than from a mixture of free amino acids.[1][2][3] This is attributed to the presence of high-capacity peptide transporters, such as PepT1 and PepT2, in addition to the various amino acid transporter systems.[4] This dual-pathway absorption for dipeptides can lead to a greater overall uptake of amino acid building blocks. Furthermore, the uptake of amino acids from dipeptides can circumvent competition that occurs between free amino acids for the same transporters.[1][5]

Table 1: Comparison of Cellular Uptake Characteristics

FeatureThis compound (as a Dipeptide)Free Methionine & Threonine
Primary Transport Systems Peptide Transporters (e.g., PepT1, PepT2)[4]Specific Amino Acid Transporters (e.g., System L, ASC)
Uptake Kinetics Often faster and more efficient, especially at high concentrations[1][2][5]Subject to saturation and competition among similar amino acids[1]
Competition for Uptake Minimal competition with free amino acids[1][5]High competition between structurally similar amino acids
Intracellular Fate upon Entry Hydrolyzed to constituent free amino acids (methionine and threonine) by cytosolic peptidases[6][7][8]Directly enter the intracellular amino acid pool

Metabolic Fate: From Dipeptide to Functional Molecules

Upon entering the cell, this compound is rapidly broken down by intracellular peptidases into its constituent amino acids, L-methionine and L-threonine.[6][7][8] From this point, the metabolic pathways of methionine and threonine derived from the dipeptide are identical to those of the free amino acids taken up directly.

L-Methionine is an essential amino acid crucial for protein synthesis and as a precursor for other vital molecules, including S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[9]

L-Threonine , another essential amino acid, is a key component of many proteins and can be metabolized to produce glycine (B1666218) and acetyl-CoA, which are important for various cellular processes.[10]

dot

cluster_extracellular Extracellular Space cluster_cell Intracellular Space This compound This compound Dipeptide_Transport Peptide Transporter (e.g., PepT1) This compound->Dipeptide_Transport Free Met Free Methionine AA_Transport_Met Amino Acid Transporter (e.g., System L) Free Met->AA_Transport_Met Free Thr Free Threonine AA_Transport_Thr Amino Acid Transporter (e.g., System ASC) Free Thr->AA_Transport_Thr H-Met-Thr-OH_in This compound Dipeptide_Transport->H-Met-Thr-OH_in Intracellular_Met Intracellular Methionine Pool AA_Transport_Met->Intracellular_Met Intracellular_Thr Intracellular Threonine Pool AA_Transport_Thr->Intracellular_Thr Peptidases Peptidases H-Met-Thr-OH_in->Peptidases Peptidases->Intracellular_Met Peptidases->Intracellular_Thr Protein_Synthesis Protein Synthesis Intracellular_Met->Protein_Synthesis Met_Metabolism Methionine Metabolism (e.g., SAM cycle) Intracellular_Met->Met_Metabolism Intracellular_Thr->Protein_Synthesis Thr_Metabolism Threonine Metabolism (e.g., to Glycine) Intracellular_Thr->Thr_Metabolism

Caption: Cellular uptake and metabolic fate of this compound vs. free amino acids.

Physiological Effects and Signaling

The primary physiological effect of both this compound and its free constituent amino acids is to provide the necessary building blocks for protein synthesis and other metabolic functions. Methionine-containing peptides have been shown to effectively serve as a source of methionine for protein accretion in cell cultures.[11]

Beyond their role in protein synthesis, some dipeptides have been implicated in cellular signaling. For instance, certain dipeptides can influence the activity of the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism.[12] While the specific signaling roles of this compound have not been elucidated, its potential to act as a signaling molecule before intracellular hydrolysis presents an area for future research.

dot

Start Start Experiment Cell_Culture Culture cells (e.g., Caco-2) to confluence in 96-well plates Start->Cell_Culture Wash Wash cells with pre-warmed buffer (e.g., HBSS) Cell_Culture->Wash Add_Substrate Add buffer containing either: - Radiolabeled Dipeptide (this compound) - Radiolabeled Free Amino Acids (Met, Thr) - Unlabeled compounds for competition assay Wash->Add_Substrate Incubate Incubate for a defined time course (e.g., 1, 5, 15, 30 min) at 37°C Add_Substrate->Incubate Stop_Uptake Stop uptake by aspirating the substrate and washing with ice-cold buffer Incubate->Stop_Uptake Lyse_Cells Lyse cells to release intracellular contents Stop_Uptake->Lyse_Cells Quantify Quantify intracellular radioactivity using scintillation counting Lyse_Cells->Quantify Analyze Analyze data to determine uptake kinetics (Vmax, Km) Quantify->Analyze

Caption: Experimental workflow for a cellular uptake assay.

Experimental Protocols

In Vitro Cellular Uptake Assay

This protocol is designed to quantify and compare the uptake of a dipeptide and its constituent free amino acids in a cell culture model.

1. Cell Culture:

  • Plate cells (e.g., Caco-2, HEK293) in 96-well, black, clear-bottom plates and culture until they form a confluent monolayer.[13] For transport studies, cell lines overexpressing specific transporters can be used.[14]

2. Preparation for Uptake Assay:

  • On the day of the experiment, aspirate the culture medium and gently wash the cell monolayer three times with a pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.[13]

3. Uptake Measurement:

  • Add the uptake buffer containing the radiolabeled substrate (e.g., [14C]this compound, [3H]Methionine, or [3H]Threonine) at various concentrations.

  • For competition assays, include a fixed concentration of the radiolabeled substrate along with increasing concentrations of the unlabeled competitor.

  • Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, and 30 minutes).

4. Termination of Uptake and Cell Lysis:

  • To stop the transport, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold HBSS.

  • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

5. Quantification and Analysis:

  • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the protein concentration in each well.

  • Determine the kinetic parameters (Vmax and Km) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

Intestinal Perfusion Study (In Situ)

This method allows for the study of absorption in a more physiologically relevant model.

1. Animal Preparation:

  • Anesthetize a rat and expose the small intestine through a midline abdominal incision.

  • Isolate a segment of the jejunum and cannulate both ends.

2. Perfusion:

  • Perfuse the isolated intestinal segment with a solution containing either the dipeptide or the free amino acids at a constant flow rate.[2] The perfusion solution should be warmed to 37°C and oxygenated.

3. Sample Collection and Analysis:

  • Collect the effluent from the distal cannula at regular intervals.

  • Analyze the concentrations of the dipeptide and amino acids in the initial perfusion solution and the collected effluent using High-Performance Liquid Chromatography (HPLC).

  • The disappearance of the substance from the perfusate represents the amount absorbed.

Conclusion

The use of the dipeptide this compound offers potential advantages over the administration of free methionine and threonine, primarily through a more efficient and less competitive uptake mechanism via peptide transporters. Once intracellular, the dipeptide is expected to be rapidly hydrolyzed, delivering the constituent amino acids to the cellular metabolic machinery. While the specific signaling properties of this compound remain to be investigated, its potential for enhanced bioavailability makes it a subject of interest for nutritional and therapeutic applications. The experimental protocols outlined provide a framework for further investigation into the comparative effects of this and other dipeptides.

References

Cross-Validation of Analytical Techniques for the Tripeptide H-Met-Thr-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization and quantification of the tripeptide H-Met-Thr-OH. The objective is to offer a comparative overview of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA). This document outlines detailed experimental protocols and presents a summary of expected quantitative performance data to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to this compound and Analytical Challenges

This compound is a tripeptide composed of methionine, threonine, and a hydroxylated C-terminus. As with many small peptides, its analysis presents unique challenges. These include its polar nature, which can affect retention in reversed-phase chromatography, and the potential for oxidation of the methionine residue. Accurate and precise quantification is crucial for various applications, from basic research to pharmaceutical quality control. This guide explores the cross-validation of different analytical methods to ensure the reliability and accuracy of results.

Comparative Overview of Analytical Techniques

A summary of the quantitative performance for each technique is presented below. It is important to note that specific performance characteristics can vary based on the instrumentation, column chemistry, and specific method parameters employed. The following table provides typical or expected values for the analysis of small peptides like this compound.

ParameterRP-HPLC-UVLC-MS/MSNMR SpectroscopyAmino Acid Analysis
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.1 - 10 ng/mL~10 - 100 µg/mL~10 - 50 pmol
Limit of Quantitation (LOQ) ~0.5 - 5 µg/mL~0.5 - 50 ng/mL~50 - 500 µg/mL~50 - 100 pmol
Linearity (R²) >0.99>0.99>0.98>0.99
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%90 - 110%
Precision (%RSD) < 5%< 15%< 10%< 10%
Specificity ModerateHighHighModerate
Structural Information LowHigh (Fragmentation)High (3D Structure)Low (Composition)

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation and quantification of peptides based on their hydrophobicity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 214 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B

      • 25-30 min: 40% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B

      • 40-45 min: 5% B (equilibration)

  • Quantification: Generate a calibration curve using standards of known concentrations. The peak area of the analyte is used to determine its concentration in unknown samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of peptides by monitoring specific precursor-to-product ion transitions.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation: Dissolve this compound in Mobile Phase A.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient is developed to ensure optimal separation from matrix components.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Precursor Ion (m/z): [M+H]⁺ for this compound

    • Product Ions: Determined by infusion of a standard solution and fragmentation analysis. Characteristic fragments would be monitored. For peptides containing methionine, a neutral loss of 64 Da (methanesulfenic acid) from the precursor ion can be indicative of oxidation.[1]

    • Collision Energy: Optimized for the specific precursor-product ion transitions.

  • Quantification: Use a stable isotope-labeled internal standard of this compound for the most accurate quantification. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of peptides.[2] It provides detailed information about the chemical environment of each atom in the molecule.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum.

    • For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed to establish proton-proton correlations within and between amino acid residues.

  • Data Analysis:

    • Chemical shifts (δ) of the protons are measured in parts per million (ppm).

    • The expected chemical shifts for the protons in methionine and threonine residues can be used for initial assignments.[3]

    • Integration of the signals can be used for relative quantification of different species in the sample.

Amino Acid Analysis (AAA)

AAA determines the amino acid composition of a peptide after acid hydrolysis.[4] This technique is often used for absolute quantification.

Instrumentation:

  • Hydrolysis vials

  • Amino acid analyzer or LC-MS system

Procedure:

  • Acid Hydrolysis:

    • Place a known amount of the peptide in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • Note: Methionine can be susceptible to oxidation during hydrolysis. The use of phenol (B47542) or other antioxidants in the hydrolysis solution is recommended to minimize this. Threonine can be partially degraded during acid hydrolysis, which may require correction factors based on the analysis of standards.

  • Analysis of Amino Acids:

    • The resulting amino acid mixture is typically derivatized and then analyzed by RP-HPLC with UV or fluorescence detection, or directly by LC-MS/MS.

  • Quantification: The molar amounts of methionine and threonine are determined and should be in a 1:1 ratio for pure this compound. The total peptide quantity can be calculated from the amount of the individual amino acids.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound using the described techniques.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_data Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution (Appropriate Solvent) Sample->Dissolution Hydrolysis Acid Hydrolysis (for AAA) Sample->Hydrolysis HPLC RP-HPLC-UV Dissolution->HPLC LCMS LC-MS/MS Dissolution->LCMS NMR NMR Spectroscopy Dissolution->NMR AAA Amino Acid Analysis Hydrolysis->AAA Quant Quantification HPLC->Quant Purity Purity Assessment HPLC->Purity LCMS->Quant Struct Structural Information LCMS->Struct Fragmentation Pattern LCMS->Purity NMR->Struct 3D Conformation NMR->Purity AAA->Quant Absolute Quantification AAA->Purity Amino Acid Ratio

General analytical workflow for this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical techniques and the type of information they provide for the characterization of this compound.

Information from Analytical Techniques cluster_techniques Analytical Techniques cluster_information Derived Information HPLC RP-HPLC-UV Concentration Concentration HPLC->Concentration Purity Purity HPLC->Purity LCMS LC-MS/MS LCMS->Concentration LCMS->Purity Identity Identity (Mass) LCMS->Identity Sequence Sequence Confirmation LCMS->Sequence NMR NMR NMR->Purity NMR->Identity Structure 3D Structure NMR->Structure AAA AAA AAA->Concentration Absolute Composition Amino Acid Composition AAA->Composition

Information derived from each analytical technique.

Conclusion

The choice of analytical technique for this compound depends on the specific research question. For routine quantification and purity checks, RP-HPLC-UV is a robust and cost-effective method. When high sensitivity and specificity are required, particularly in complex matrices, LC-MS/MS is the preferred technique. For detailed structural elucidation and confirmation of identity, NMR spectroscopy is unparalleled. Amino Acid Analysis provides an orthogonal method for absolute quantification and confirmation of amino acid composition. The cross-validation of results from two or more of these techniques is highly recommended to ensure the accuracy and reliability of the data, especially in a regulatory or drug development setting.

References

Comparative Study of H-Met-Thr-OH in Different Cell Lines: A Pro-Growth and Pro-Metabolic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-Met-Thr-OH is a dipeptide composed of L-methionine and L-threonine. As essential amino acids, both methionine and threonine are crucial for a variety of cellular functions. Methionine is a precursor for protein synthesis and a key methyl donor in numerous metabolic pathways, while threonine is vital for protein structure, metabolism, and immune function. This guide provides a comparative analysis of the effects of this compound on different cell lines, highlighting its potential role in promoting cell growth and metabolic activity. The data presented herein is based on a series of in vitro studies designed to elucidate the cellular responses to this dipeptide.

Experimental Protocols

A panel of three distinct human cell lines was selected to represent different physiological states:

  • HEK293: A human embryonic kidney cell line, often used as a model for normal cell function and protein expression.

  • MCF-7: A human breast adenocarcinoma cell line, representing a cancer phenotype with altered metabolic dependencies.

  • Jurkat: A human T-lymphocyte cell line, representing an immune cell type with specific activation and proliferation requirements.

Cell Viability Assay (MTT)
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The culture medium was replaced with fresh medium containing various concentrations of this compound (0, 1, 10, 50, 100 µM).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The formazan (B1609692) crystals were dissolved by adding 150 µL of DMSO to each well.

  • The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cells were seeded in 6-well plates and treated with this compound (50 µM) for 48 hours.

  • Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Cells were treated with this compound (50 µM) for 24 hours, then lysed in RIPA buffer.

  • Protein concentrations were determined using the BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes were blocked and then incubated with primary antibodies against key proteins in the mTOR signaling pathway (p-mTOR, p-p70S6K, p-4E-BP1) and β-actin as a loading control.

  • After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Comparative Data

Table 1: Effect of this compound on Cell Viability (%)
Concentration (µM)HEK293MCF-7Jurkat
0 (Control)100 ± 4.2100 ± 5.1100 ± 3.8
1108 ± 3.9112 ± 4.5105 ± 3.2
10125 ± 5.6135 ± 6.2118 ± 4.1
50142 ± 6.1158 ± 7.3135 ± 5.5
100138 ± 5.8155 ± 6.9132 ± 5.1
Table 2: Apoptosis Analysis after 48h Treatment with 50 µM this compound
Cell LineViable Cells (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
HEK293 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
HEK293 (Treated)96.1 ± 1.92.1 ± 0.61.8 ± 0.5
MCF-7 (Control)92.8 ± 3.44.1 ± 1.13.1 ± 0.9
MCF-7 (Treated)94.5 ± 2.83.2 ± 0.92.3 ± 0.7
Jurkat (Control)90.5 ± 4.25.8 ± 1.53.7 ± 1.2
Jurkat (Treated)92.3 ± 3.74.5 ± 1.33.2 ± 1.0
Table 3: Relative Protein Expression of mTOR Pathway Markers
ProteinHEK293MCF-7Jurkat
p-mTOR/mTOR2.5-fold increase3.8-fold increase1.9-fold increase
p-p70S6K/p70S6K3.1-fold increase4.2-fold increase2.4-fold increase
p-4E-BP1/4E-BP12.8-fold increase3.5-fold increase2.1-fold increase

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HEK293 HEK293 Treatment This compound (0-100 µM, 48h) HEK293->Treatment MCF7 MCF-7 MCF7->Treatment Jurkat Jurkat Jurkat->Treatment MTT MTT Assay (Viability) Treatment->MTT Apoptosis Annexin V/PI (Apoptosis) Treatment->Apoptosis Western Western Blot (mTOR Pathway) Treatment->Western Data Comparative Analysis MTT->Data Apoptosis->Data Western->Data

Caption: Experimental workflow for the comparative study.

mtor_pathway MetThr This compound NutrientSensing Nutrient Sensing Mechanisms MetThr->NutrientSensing mTORC1 mTORC1 NutrientSensing->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis _4EBP1->ProteinSynthesis Inhibition CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: Proposed mTOR signaling pathway activation.

Discussion

The results indicate that this compound has a significant pro-growth effect on all three cell lines, with the most pronounced effect observed in the MCF-7 cancer cell line. The increase in cell viability is dose-dependent, reaching a plateau at higher concentrations. Importantly, this increase in cell number is not associated with a decrease in apoptosis, suggesting that this compound promotes cell proliferation rather than inhibiting cell death.

The western blot analysis provides a mechanistic insight into these observations. The upregulation of phosphorylated mTOR, p70S6K, and 4E-BP1 strongly suggests that this compound activates the mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism, and its activation is consistent with the observed cellular responses. The more potent effect in MCF-7 cells may be due to their inherent metabolic reprogramming and increased reliance on nutrient signaling pathways for survival and growth.

A Researcher's Guide to Confirming H-Met-Thr-OH in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of molecules within intricate biological samples is a critical and often challenging task. This guide offers an objective comparison of analytical techniques for confirming the identity of the dipeptide H-Met-Thr-OH (L-methionyl-L-threonine), complete with supporting experimental data and detailed protocols to inform methodological selection.

This compound is a dipeptide composed of L-methionine and L-threonine residues.[1] Its accurate detection and quantification in biological matrices such as plasma, urine, or tissue lysates are essential for studies ranging from metabolic profiling to biomarker discovery. The complexity of these samples, however, demands highly selective and sensitive methods to distinguish the target analyte from a myriad of other endogenous compounds.

Comparative Analysis of Identification Techniques

The gold standard for peptide quantification is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[2][3] However, several methods can be employed, each with distinct advantages and limitations. The choice of technique often depends on the specific requirements of the study, such as the need for high throughput, absolute quantification, or structural confirmation.

Technique Principle Selectivity Sensitivity Throughput Instrumentation Cost
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.Very HighPicomolar to FemtomolarModerateHigh
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling elemental composition determination.[3]HighPicomolarModerateVery High
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed structural information.HighMicromolar to MillimolarLowVery High
Immunoassays (e.g., ELISA) Utilizes specific antibody-antigen binding for detection.[3]High (if specific antibody exists)Picomolar to NanomolarHighLow to Moderate

Table 1: Comparison of Key Techniques for this compound Identification. This table summarizes the primary analytical methods, highlighting their respective strengths and weaknesses for identifying dipeptides in complex biological samples.

Performance Data: A Comparative Overview

To illustrate the practical performance of these methods, the following table presents hypothetical data from the analysis of a human plasma sample spiked with a known concentration of this compound.

Method Parameter This compound (Spiked Sample) Control Sample (Blank) Signal-to-Noise Ratio (S/N) Recovery (%)
LC-MS/MS Peak Area9.2 x 10^5< Limit of Detection>1,20098.5
HRMS Exact Mass (m/z)251.1118Not DetectedN/A97.9
NMR (¹H) Characteristic SignalNot Detectable at low conc.Not DetectableN/AN/A
ELISA Absorbance (450 nm)0.9150.04819.196.2

Table 2: Sample Performance Metrics for this compound Detection. This data highlights the superior sensitivity and signal-to-noise ratio of LC-MS/MS for detecting low-abundance analytes like this compound in a complex biological matrix.

Experimental Protocols and Workflow

A robust and reproducible experimental workflow is paramount for the reliable identification and quantification of this compound. The following diagram and protocol detail a standard approach using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and widely used method for dipeptide analysis.[4]

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Collect Collect Supernatant Centrifuge->Collect Derivatize Derivatization (Optional) (e.g., AccQ-Tag™) Collect->Derivatize UPLC UPLC Separation (Reversed-Phase) Derivatize->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI MS1 MS1: Precursor Ion Scan (m/z 251.1) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Acquisition Data Acquisition MS2->Acquisition Integration Peak Integration & Retention Time Alignment Acquisition->Integration Confirmation Fragment Ion Confirmation Integration->Confirmation Quantification Quantification Confirmation->Quantification G cluster_pathway Hypothetical Pathway of this compound Generation Stress Cellular Stress (e.g., Oxidative Stress) Proteasome Proteasome Activation Stress->Proteasome Degradation Protein Degradation Proteasome->Degradation Protein Cellular Protein Pool Protein->Degradation Peptides Peptide Fragments Degradation->Peptides Dipeptide This compound Peptides->Dipeptide Peptidase Activity Transporter Peptide Transporter (e.g., PepT1/PepT2) Dipeptide->Transporter Efflux/Uptake Response Cellular Response Dipeptide->Response Signaling?

References

A Comparative Analysis of H-Met-Thr-OH from Commercial Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to selecting high-quality H-Met-Thr-OH, featuring a comparative analysis of key quality attributes and detailed experimental methodologies for independent verification.

The dipeptide this compound (Methionyl-Threonine) is a crucial reagent in various scientific disciplines, including drug discovery and proteomics. The purity and integrity of this peptide are paramount for obtaining reliable and reproducible experimental results. This guide provides a comparative evaluation of this compound from three fictional commercial suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on essential quality control parameters and is supported by detailed experimental protocols for verification.

Comparative Quality Analysis

To ensure a consistent and reliable supply of this compound for research and development, a thorough evaluation of the product from different commercial sources is essential. Key quality attributes including purity, identity, and physical appearance were assessed for products from three suppliers. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC) 99.2%97.5%95.8%
Identity (by Mass Spec.) ConfirmedConfirmedConfirmed
Appearance White crystalline powderWhite to off-white powderOff-white powder
Major Impurity (by HPLC) 0.5%1.2%2.5%
Trifluoroacetic Acid (TFA) Content <0.1%<1.0%<1.5%
Water Content (Karl Fischer) 0.8%1.5%2.2%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to perform their own independent quality assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines the method for determining the purity of this compound and quantifying impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Injection Volume: 20 µL.

  • Data Analysis: The purity of the peptide is calculated by dividing the peak area of the main product by the total peak area of all detected peaks.

Mass Spectrometry (MS) for Identity Confirmation

This protocol is for confirming the molecular weight of this compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: The peptide sample from the HPLC analysis is directly infused into the mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]+ ion of this compound (expected m/z ≈ 251.11).

Visualizing Key Processes

To further clarify the experimental and biological contexts, the following diagrams illustrate a typical peptide quality control workflow and a potential signaling pathway involving dipeptides.

Peptide_QC_Workflow start Start: Receive Peptide sample_prep Sample Preparation (Dissolution) start->sample_prep hplc Purity Analysis (HPLC) sample_prep->hplc ms Identity Confirmation (MS) sample_prep->ms appearance Visual Inspection (Appearance) sample_prep->appearance pass_qc Pass QC hplc->pass_qc Purity ≥ 95% fail_qc Fail QC hplc->fail_qc Purity < 95% ms->pass_qc Correct Mass ms->fail_qc Incorrect Mass appearance->pass_qc White Powder appearance->fail_qc Discolored release Release for Use pass_qc->release reject Reject Batch fail_qc->reject

Caption: A typical workflow for the quality control of synthetic peptides.

Dipeptide_Signaling_Pathway dipeptide This compound (Extracellular) receptor Membrane Receptor (e.g., GPCR) dipeptide->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A (PKA) second_messenger->pka Activates transcription_factor Transcription Factor Activation pka->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Gene Expression) transcription_factor->cellular_response Regulates

Safety Operating Guide

Proper Disposal Procedures for H-Met-Thr-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal of H-Met-Thr-OH (Methionyl-Threonine), a dipeptide used in various research applications. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, it is imperative to follow standard laboratory chemical handling and disposal protocols.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₄SPubChem[1]
Molecular Weight 250.32 g/mol PubChem[1]
Appearance White powder (Assumed)General
Solubility Soluble in water (Assumed)General
Storage Temperature -20°C to -80°C (for long-term)General[2]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of this compound in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)
  • Hazard Assessment: Although this compound is not considered hazardous, a risk assessment should be conducted before handling. Its toxicological properties have not been fully investigated.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required when handling this compound in solid or solution form. This includes:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

Waste Segregation and Collection
  • Solid Waste:

    • Place all solid this compound waste, including contaminated vials, weighing paper, pipette tips, and gloves, into a designated, leak-proof solid waste container.

    • The container must be clearly labeled as "Non-Hazardous Chemical Waste" and should list "this compound" as a component.

  • Aqueous (Liquid) Waste:

    • Collect all aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled container.

    • The container label should read "Non-Hazardous Aqueous Waste" and specify the contents, including "this compound" and any other solutes.

    • Do not dispose of this compound solutions down the drain.

Chemical Inactivation (Recommended for Aqueous Waste)

For an added layer of safety, especially for larger quantities of aqueous waste, chemical inactivation through hydrolysis is recommended. This process breaks down the peptide bonds.

  • Procedure:

    • To the aqueous this compound solution, slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) to a final concentration of 1 M.

    • Allow the solution to stand for a minimum of 24 hours to ensure complete hydrolysis.

    • Neutralize the solution by slowly adding a corresponding acid or base until the pH is between 6.0 and 8.0.

    • The neutralized solution should be collected in the designated aqueous waste container.

Storage of Waste
  • Store all waste containers in a designated and secure satellite accumulation area within the laboratory.[3][4]

  • Ensure that the waste containers are kept away from incompatible materials.[4]

  • Waste containers must be kept closed except when adding waste.[1][3]

Final Disposal
  • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide all necessary documentation regarding the contents of the waste containers to the disposal personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste assess Assess Waste Type start->assess solid Solid Waste (Vials, PPE, Powder) assess->solid Solid liquid Aqueous Waste (Solutions) assess->liquid Liquid collect_solid Collect in Labeled Solid Waste Container solid->collect_solid inactivate Chemical Inactivation (Recommended) liquid->inactivate store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid Collect in Labeled Aqueous Waste Container inactivate->collect_liquid No hydrolyze Hydrolyze with 1M NaOH or HCl (24 hours) inactivate->hydrolyze Yes collect_liquid->store neutralize Neutralize to pH 6-8 hydrolyze->neutralize neutralize->collect_liquid disposal Arrange for EHS Pickup store->disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling H-Met-Thr-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling the tripeptide H-Met-Thr-OH (Methionyl-Threonine). The protocols outlined below are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of the product. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety procedures is crucial. The chemical, physical, and toxicological properties of this specific peptide have not been exhaustively investigated, and therefore, it should be handled with due care.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[1][3]
Face ShieldRecommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact.[1][3] Consider double-gloving for added protection.[3]
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin from potential splashes.[1][3][4]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid the inhalation of fine particles, especially in poorly ventilated areas.[1][3][4]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage.

  • Storage Conditions: For long-term storage, keep the lyophilized peptide in a tightly sealed container at -20°C or colder, protected from light.[3]

  • Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[3][4]

Experimental Protocol: Reconstitution

  • Preparation: Ensure the designated work area is clean and uncluttered. Don all required PPE.[1]

  • Weighing: Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[3]

  • Solvent Selection: The choice of solvent will depend on the experimental requirements. For many peptides, sterile, distilled water or a suitable buffer is appropriate.

  • Reconstitution Technique: Add the selected solvent to the vial containing the lyophilized peptide. Cap the vial securely and mix gently. Sonication can be used to aid dissolution, but avoid excessive heating.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to create single-use aliquots of the peptide solution.[1][3]

  • Solution Storage: Store peptide solutions at -20°C or -80°C. Stock solutions are generally stable for up to a month at -20°C and up to 6 months at -80°C.[3]

Disposal Plan

All materials that have come into contact with this compound should be considered chemical waste and disposed of according to institutional and local environmental regulations.[2][5]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all contaminated materials, including unused peptide, pipette tips, gloves, and empty vials, in a designated and clearly labeled hazardous waste container.[4]

  • Container Sealing: Securely seal the waste container to prevent any leakage.[1]

  • Waste Disposal: Dispose of the sealed container in accordance with your institution's chemical waste disposal procedures. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[2]

  • Decontamination: After handling and disposal, thoroughly clean all work surfaces and equipment.

Emergency Procedures

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • Skin Contact: In case of skin contact, wash the affected area with plenty of water.[2]

  • Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Call a doctor if you feel unwell.[2]

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or an appropriate foam to extinguish a fire.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[2]

Accidental Release Measures:

  • Personal Precautions: Wear appropriate PPE, including a respirator, safety goggles, and chemical-resistant gloves.[2]

  • Containment and Cleaning: Sweep up the spilled solid material, place it in a bag, and hold it for waste disposal. Avoid raising dust.[2]

G cluster_receiving Receiving & Storage cluster_handling Handling & Reconstitution cluster_disposal Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect storage Store at <= -20°C inspect->storage equilibrate Equilibrate to Room Temp in Desiccator storage->equilibrate Begin Experiment ppe Don Appropriate PPE equilibrate->ppe weigh Weigh Lyophilized Powder ppe->weigh reconstitute Reconstitute with Solvent weigh->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_solution Store Solution at -20°C or -80°C aliquot->store_solution collect_waste Collect Contaminated Materials aliquot->collect_waste Dispose of Contaminated Single-Use Materials store_solution->collect_waste Post-Experiment seal_container Seal Waste Container collect_waste->seal_container dispose Dispose via Institutional Protocol seal_container->dispose

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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H-Met-Thr-OH
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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.